molecular formula C6H3Br2N3 B2605613 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1956379-02-4

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2605613
CAS No.: 1956379-02-4
M. Wt: 276.919
InChI Key: PBUSADIXYHJUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1956379-02-4) is a high-purity brominated heterocyclic compound of significant interest in advanced chemical research and drug discovery. This derivative belongs to the 1H-pyrazolo[4,3-b]pyridine family, a scaffold recognized for its versatility and broad biomedical applications . The molecule features two bromine atoms at the 5 and 7 positions of the fused ring system, making it a valuable halogenated synthon for further functionalization via metal-catalyzed cross-coupling reactions . The core pyrazolopyridine structure is a privileged scaffold in medicinal chemistry, closely resembling purine bases, which allows its derivatives to interact with a variety of biological targets . Research into analogous 1H-pyrazolo[3,4-b]pyridine systems has demonstrated substantial pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties, highlighting the potential of this chemical class . Specifically, dibromo-substituted derivatives like this compound are primarily utilized as key synthetic intermediates for constructing more complex molecules, such as kinase inhibitors . Researchers must note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound requires specific handling and storage conditions to maintain stability; it should be stored under an inert atmosphere at 2-8°C . As a solid, it should be handled by qualified technicians using appropriate personal protective equipment. Please refer to the Safety Data Sheet for comprehensive hazard and handling information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUSADIXYHJUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the absence of a directly published synthetic protocol for this specific di-bromo derivative, this document outlines a well-reasoned, proposed pathway. The synthesis is predicated on established methodologies for the preparation of analogous pyrazolo[4,3-b]pyridines. The core of this proposed synthesis involves the construction of the pyrazole ring onto a pre-existing, commercially available di-brominated pyridine core. This guide offers a detailed, step-by-step experimental protocol, discusses the underlying reaction mechanisms, and provides predicted analytical data for the target compound. The information herein is intended to serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine framework is a privileged heterocyclic scaffold in modern drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions with biological targets. This has led to the development of numerous compounds with diverse therapeutic applications, including their use as kinase inhibitors, anti-viral agents, and modulators of various cellular signaling pathways.

The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule. Bromine substituents can enhance binding affinity through halogen bonding, improve metabolic stability, and provide a reactive handle for further synthetic diversification through cross-coupling reactions. The target molecule, 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, with its two bromine atoms, represents a potentially valuable building block for the creation of novel and potent therapeutic agents.

This guide details a proposed synthesis of this target compound, leveraging the known reactivity of aminopyridines to construct the fused pyrazole ring system.

Proposed Synthetic Pathway

The proposed commences with the commercially available starting material, 2-amino-3,5-dibromopyridine. The synthetic strategy is centered around a diazotization reaction followed by an intramolecular cyclization, a known method for the formation of the pyrazolo[4,3-b]pyridine ring system.

Synthetic_Pathway start 2-Amino-3,5-dibromopyridine intermediate In situ Diazonium Salt start->intermediate NaNO2, H+ product 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine intermediate->product Intramolecular Cyclization

Figure 1: Proposed synthetic route to 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Mechanistic Insights and Rationale

The cornerstone of this proposed synthesis is the transformation of an aminopyridine into the fused pyrazolo[4,3-b]pyridine ring system. This is achieved through a two-step, one-pot process:

  • Step 1: Diazotization. The reaction is initiated by treating the starting material, 2-amino-3,5-dibromopyridine, with a diazotizing agent, such as sodium nitrite, in an acidic medium. This converts the primary amino group into a highly reactive diazonium salt intermediate. The acid protonates the nitrous acid (formed from sodium nitrite and acid) to generate the nitrosonium ion (NO+), which is the active electrophile that reacts with the amino group.

  • Step 2: Intramolecular Cyclization. The in situ generated diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization. The lone pair of electrons on the pyridine ring nitrogen attacks the terminal nitrogen of the diazonium group. This is followed by the elimination of a proton and the loss of a stable nitrogen molecule (N₂) to yield the aromatic 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

The choice of a non-aqueous solvent and a suitable diazotizing agent, such as an alkyl nitrite in an organic solvent, can also be employed and may offer better control over the reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established methods for the synthesis of analogous compounds. Researchers should exercise standard laboratory safety precautions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Diazotization and Cyclization cluster_workup Work-up and Isolation cluster_purification Purification setup1 Dissolve 2-amino-3,5-dibromopyridine in an appropriate solvent (e.g., acetic acid or a mixture of organic solvents). setup2 Cool the solution in an ice bath (0-5 °C). setup1->setup2 reaction1 Slowly add a solution of sodium nitrite in water or an alkyl nitrite (e.g., isoamyl nitrite). setup2->reaction1 reaction2 Maintain the temperature between 0-10 °C during the addition. reaction1->reaction2 reaction3 Allow the reaction to stir at low temperature, then warm to room temperature. reaction2->reaction3 workup1 Quench the reaction with a base (e.g., sodium bicarbonate solution). reaction3->workup1 workup2 Extract the product with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and concentrate in vacuo. workup2->workup3 purify1 Purify the crude product by column chromatography on silica gel. workup3->purify1

Figure 2: A generalized experimental workflow for the proposed synthesis.

Materials and Reagents:

Reagent/MaterialProposed QuantityMolar EquivalentNotes
2-Amino-3,5-dibromopyridine2.52 g1.0 eqCommercially available.
Acetic Acid25 mL-Solvent.
Sodium Nitrite (NaNO₂)0.83 g1.2 eqDiazotizing agent.
Water5 mL-To dissolve NaNO₂.
Saturated Sodium BicarbonateAs needed-For neutralization.
Ethyl AcetateAs needed-For extraction.
Anhydrous Sodium SulfateAs needed-For drying.
Silica GelAs needed-For chromatography.
Eluent for ChromatographyTBD-e.g., Hexane/Ethyl Acetate mixture.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3,5-dibromopyridine (2.52 g, 10.0 mmol) in glacial acetic acid (25 mL).

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (0.83 g, 12.0 mmol) in cold water (5 mL).

  • Add the sodium nitrite solution dropwise to the stirred pyridine solution over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (100 g) and slowly neutralize with saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Predicted Analytical and Spectroscopic Data

As this is a proposed synthesis for a novel compound, experimental data is not available. The following are predicted analytical characteristics based on the structure and data from similar compounds.

Physical Properties:

PropertyPredicted Value
Molecular FormulaC₆H₃Br₂N₃
Molecular Weight276.92 g/mol
AppearanceOff-white to pale yellow solid

Mass Spectrometry:

The mass spectrum is expected to show a characteristic isotopic pattern for a di-brominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of three peaks at m/z 275 (M), 277 (M+2), and 279 (M+4) in an approximate intensity ratio of 1:2:1.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one broad signal for the N-H proton.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
C6-H~8.2-8.4s
C3-H~8.0-8.2s
N1-H>13.0br s

Note: Predictions are based on spectra of related pyrazolo[4,3-b]pyridines. The exact chemical shifts may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is predicted to show six distinct signals.

CarbonPredicted Chemical Shift (δ, ppm)
C7a~148-150
C5~140-142
C3~130-132
C3a~120-122
C7~115-117
C6~110-112

Note: These are estimated chemical shifts and are for guidance purposes only.

Conclusion and Future Perspectives

This technical guide outlines a feasible and logical synthetic route to the novel compound 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, based on established chemical principles. The proposed method is straightforward and utilizes a commercially available starting material. The di-bromo functionality of the target molecule makes it an attractive scaffold for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions. This would allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies in various drug discovery programs. The successful synthesis and characterization of this compound would provide a valuable new tool for medicinal chemists.

References

  • Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine from N-(4-bromo-2-methylpyridin-3-yl)acetamide. (n.d.). ChemicalBook.
  • An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed on the basis of readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions. (2023). Molecules, 28(2), 793.
  • 2-Amino-3,5-dibromopyridine. (n.d.). ChemBK.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). Journal of Chemica Acta, 1, 1-5.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2024). Beilstein Journal of Organic Chemistry, 20, 683–690.
  • NMR Prediction Tools such as those available from ChemAxon or online databases like nmrdb.org can be used for theoretical spectra prediction.

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and functionalization strategies for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PDE1, CDK, ERK).

Core Chemical Profile

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold is a fused bicyclic heteroaromatic system consisting of a pyrazole ring fused to a pyridine ring. It serves as a bioisostere for indazoles and 7-azaindoles, offering unique electronic properties and hydrogen-bonding vectors crucial for ATP-competitive inhibition.

Nomenclature & Structure
  • IUPAC Name: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

  • CAS Number: 1956379-02-4

  • Molecular Formula: C₆H₃Br₂N₃

  • Molecular Weight: 276.92 g/mol

  • SMILES: BrC1=CC(Br)=NC2=C1NN=C2 (Tautomer dependent)

Numbering Scheme: The numbering is critical for predicting regioselectivity.

  • N1/N2: Pyrazole nitrogen atoms.[1][2]

  • C3: Pyrazole carbon.[1]

  • N4: Pyridine nitrogen (bridgehead adjacent).

  • C5: Carbon ortho to the pyridine nitrogen (highly activated).

  • C6: Carbon meta to the pyridine nitrogen.

  • C7: Carbon para to the pyridine nitrogen (adjacent to the fusion).

PropertyDataNote
Appearance Off-white to yellow solidLight sensitive
Melting Point >250 °C (dec.)High lattice energy due to H-bonding
Solubility DMSO, DMF (High); DCM, MeOH (Low)Poor solubility in non-polar solvents
pKa (calc) ~8.5 (NH), ~2.0 (Pyridine N)Pyridine N is weakly basic due to EWGs

Synthesis of the Core Scaffold

The most robust synthetic route utilizes a modified Jacobson indazole synthesis adapted for the pyridine system. This involves the diazotization of a substituted aminopyridine followed by spontaneous cyclization.

Retrosynthetic Logic
  • Target: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine[3][4]

  • Precursor: 3-Amino-4,6-dibromo-2-methylpyridine

  • Mechanism: Diazotization of the C3-amine creates a diazonium species which undergoes intramolecular cyclization onto the C2-methyl group.

Experimental Protocol (Step-by-Step)

Reagents: 3-Amino-4,6-dibromo-2-methylpyridine (1.0 eq), Potassium Acetate (KOAc, 2.5 eq), Isopentyl nitrite (2.0 eq), Acetic Acid (AcOH), Toluene.

  • Preparation: Dissolve 3-amino-4,6-dibromo-2-methylpyridine (15.0 g) in a mixture of toluene (200 mL) and glacial acetic acid (30 mL).

  • Activation: Add potassium acetate (13.8 g) to the solution.

  • Diazotization/Cyclization: Add isopentyl nitrite (13.2 g) dropwise at room temperature.

  • Reaction: Heat the mixture to 85°C and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Work-up: Cool to room temperature. The product often precipitates. Filter the solid.

  • Purification: If no precipitate forms, concentrate the solvent and partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).

  • Yield: Typically 30–50%.

Reactivity & Regioselective Functionalization

The utility of this scaffold lies in the differential reactivity of the two bromine atoms (C5 vs. C7) and the pyrazole nitrogen (N1).

Electronic Landscape & Regioselectivity Rules
  • C5-Bromine (Ortho to N4): This position is most electron-deficient . It is highly activated for both Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed Oxidative Addition.

  • C7-Bromine (Para to N4): This position is activated but less reactive than C5 due to the distance from the pyridine nitrogen and potential steric influence from the peri-position.

  • N1-Nitrogen: The acidic proton (pKa ~8.5) allows for easy alkylation or arylation.

General Rule of Thumb:

C5 reacts FIRST in both SₙAr and Suzuki couplings under standard conditions. To functionalize C7 selectively, one must usually block C5 or exploit subtle steric differences after N1-protection.

Functionalization Workflows (DOT Diagram)

G Figure 1: Sequential Functionalization Workflow. C5 is the primary reactive site. Core 5,7-Dibromo Scaffold N_Prot N1-Protected Intermediate Core->N_Prot N-Alkylation (R-X, Cs2CO3) C5_Sub 5-Substituted 7-Bromo Product N_Prot->C5_Sub Suzuki Coupling (Ar-B(OH)2, Pd(0)) Selectivity: C5 >> C7 N_Prot->C5_Sub SnAr (HNR2, Heat) Selectivity: C5 > C7 Final 5,7-Disubstituted Target C5_Sub->Final Buchwald/Suzuki (For C7 functionalization)

Detailed Experimental Protocols

Regioselective Suzuki Coupling (C5-Arylation)

This protocol installs an aryl group at C5 while leaving the C7-bromide intact for subsequent modification.

  • Substrate: 1-Methyl-5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (N-protected).

  • Reagents: Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).[5]

Procedure:

  • Charge a reaction vial with the dibromo substrate (1.0 mmol), boronic acid (1.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add degassed 1,4-dioxane (5 mL) and water (1.25 mL).

  • Add Pd(dppf)Cl₂ (0.05 mmol) under an inert atmosphere (N₂ or Ar).

  • Heat to 80°C for 2–4 hours. Note: Overheating or extended time may lead to bis-coupling.

  • Work-up: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-monocoupled product elutes before the bis-coupled byproduct.

Nucleophilic Aromatic Substitution (SₙAr) at C7

If the C5 position is already substituted (e.g., with an aryl group from Step 4.1), the C7-bromide can be displaced by amines. This is a common strategy to install "hinge-binding" motifs in kinase inhibitors.

  • Substrate: 5-Aryl-7-bromo-1H-pyrazolo[4,3-b]pyridine.

  • Reagents: Primary/Secondary Amine (2–5 eq), DIPEA (3.0 eq).

  • Solvent: NMP or DMSO (high boiling point polar aprotic).

Procedure:

  • Dissolve the substrate (0.5 mmol) in NMP (2 mL).

  • Add the amine (1.5 mmol) and DIPEA (1.5 mmol).

  • Heat to 120–140°C in a sealed tube or microwave reactor.

    • Microwave: 140°C for 30–60 mins is highly efficient.

    • Thermal: 130°C for 12–16 hours.

  • Work-up: Pour into water to precipitate the product. If no solid forms, extract with EtOAc.

  • Note: The C7 position is less reactive than a standard 4-chloropyridine; vigorous conditions are often required.

Applications in Drug Discovery

This scaffold is a privileged structure for ATP-competitive kinase inhibition .

  • Binding Mode: The Pyrazole N1/N2 and the Pyridine N4 often form a bidentate H-bond interaction with the kinase hinge region.

  • Vectors:

    • C5-Substituent: Extends into the solvent-exposed region or the ribose pocket.

    • C7-Substituent: Often directs the molecule into the hydrophobic back pocket (gatekeeper region).

Case Study: PDE1 Inhibitors

Patents (e.g., US10806718B2) describe the use of this scaffold where:

  • N1 is alkylated with a solubilizing group.

  • C5 is coupled to a substituted pyridine or phenyl ring (via Suzuki).

  • C7 is substituted with a benzylamine or similar motif (via Buchwald-Hartwig or SₙAr).

References

  • Synthesis of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine

    • Patent: US 10,806,718 B2. "1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors". Intra-Cellular Therapies, Inc. (2020).

    • Context: Describes the diazotization of 4,6-dibromo-2-methylpyridin-3-amine.
  • Regioselective Functionalization of Pyrazolo-pyridines

    • Article: L. Yet, "Pyrazoles".[2] Comprehensive Heterocyclic Chemistry III, 2008.

    • Context: General reactivity trends of fused pyrazole systems.
  • General Suzuki Coupling Protocols for Heterocycles

    • Source: BenchChem Application Notes.[5] "Suzuki Coupling Reactions with 5,7-Dibromoquinoline" (Analogous reactivity).

  • Chemical Vendor Data (Physical Properties)

    • Source: ChemScene & BLD Pharm Product Data Sheets for CAS 1956379-02-4.

Sources

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1956379-02-4): A Strategic Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS Number: 1956379-02-4 ) is a highly versatile, di-halogenated heterocyclic building block [1]. In advanced medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold serves as a privileged bioisostere for purines and indazoles, making it a foundational core for designing ATP-competitive kinase inhibitors.

The strategic placement of two bromine atoms at the C-5 and C-7 positions provides orthogonal reactivity handles. This allows medicinal chemists to perform sequential, regioselective cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to rapidly explore Structure-Activity Relationships (SAR) without the need for complex protecting-group strategies.

Physicochemical & Computational Profiling

Understanding the physicochemical properties of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is critical for predicting its behavior in synthetic workflows and its baseline contribution to the drug-likeness of final Active Pharmaceutical Ingredients (APIs). The parameters below demonstrate a low molecular weight and optimal polar surface area, providing ample room for downstream functionalization while adhering to Lipinski’s Rule of Five [1].

PropertyValueImplication for Drug Design
CAS Number 1956379-02-4Unique chemical identifier for procurement and safety tracking.
Molecular Formula C₆H₃Br₂N₃Di-brominated core allows for dual transition-metal catalysis.
Molecular Weight 276.92 g/mol Low starting MW leaves a ~220 g/mol budget for SAR additions.
Topological Polar Surface Area (TPSA) 41.57 ŲExcellent membrane permeability baseline; ideal for intracellular targets.
Calculated LogP 2.48Lipophilic enough for cell entry, but requires polar substituents later.
Hydrogen Bond Donors 1The pyrazole NH is critical for hinge-region kinase binding.
Hydrogen Bond Acceptors 2Pyridine and pyrazole nitrogens act as versatile H-bond acceptors.
Rotatable Bonds 0Highly rigid scaffold, minimizing entropic penalty upon target binding.

Synthetic Utility & Regioselective Reactivity

The Causality of Orthogonal Functionalization

The true value of CAS 1956379-02-4 lies in the electronic disparity between the C-5 and C-7 positions. The fused pyridine nitrogen exerts strong inductive and mesomeric electron-withdrawing effects. Consequently, the C-7 position is significantly more electrophilic and less sterically hindered by the adjacent pyrazole NH compared to the C-5 position.

When subjected to Palladium(0)-catalyzed cross-coupling, oxidative addition occurs preferentially at the C-7 carbon-bromine bond. This causality allows chemists to functionalize the C-7 position selectively at lower temperatures, followed by functionalization of the C-5 position at elevated temperatures or with a more active catalyst system.

Protocol: Regioselective C-7 Suzuki-Miyaura Coupling

This self-validating protocol utilizes the differential reactivity of the scaffold to yield a mono-arylated intermediate.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M. Note: Strict degassing is required to prevent catalyst poisoning and homocoupling of the boronic acid.

  • Controlled Heating: Heat the reaction mixture to exactly 80°C. Causality: Exceeding 85°C increases the kinetic energy sufficiently to overcome the activation barrier for the C-5 bromine, leading to unwanted di-arylated byproducts.

  • Monitoring: Stir for 4–6 hours, monitoring the consumption of the starting material via LC-MS. The mass of the desired product will show a characteristic mono-bromine isotope pattern (M / M+2 in a 1:1 ratio).

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-bromo-7-aryl-1H-pyrazolo[4,3-b]pyridine.

G A 5,7-Dibromo-1H- pyrazolo[4,3-b]pyridine (CAS: 1956379-02-4) B Regioselective Pd-Coupling (C-7 Position, 80°C) A->B Aryl-B(OH)2 Pd cat., Base C 5-Bromo-7-Aryl-1H- pyrazolo[4,3-b]pyridine B->C D Second Pd-Coupling (C-5 Position, 100°C) C->D Aryl'-B(OH)2 Pd cat., Base E 5,7-Diaryl-1H- pyrazolo[4,3-b]pyridine D->E

Caption: Workflow demonstrating orthogonal regioselective functionalization of the 5,7-dibromo scaffold.

Pharmacological Applications: Kinase Inhibition

Derivatives synthesized from 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine have shown profound efficacy as ATP-competitive kinase inhibitors. Recent literature highlights their application in targeting FLT3/CDK4 for acute myeloid leukemia (AML)[2] and ALK5 (TGF-β type I receptor kinase) for anti-fibrotic and cancer immunotherapy applications [3].

Mechanism of Action & Structural Causality

The biological efficacy of the pyrazolo[4,3-b]pyridine core is rooted in its highly specific hydrogen-bonding profile. The pyrazole NH acts as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as an acceptor. Together, they form a bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase's hinge region (e.g., Cys126 in GAK or corresponding residues in FLT3) [4].

By utilizing the 5,7-dibromo starting material, researchers can append specific moieties:

  • C-7 Substituents: Project into the hydrophobic pocket (often exploiting the DFG-in conformation), driving target selectivity.

  • C-5 Substituents: Project toward the solvent-exposed region, allowing for the addition of solubilizing groups (e.g., morpholine or piperazine rings) to improve pharmacokinetic (PK) properties.

Pathway ATP Intracellular ATP Kinase Target Kinase (e.g., FLT3, ALK5, CDK4) ATP->Kinase Binds Hinge Region Substrate Downstream Effectors (e.g., STAT5, SMAD2/3) Kinase->Substrate Phosphorylation Response Tumor Proliferation / Fibrosis Substrate->Response Gene Transcription Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->Kinase ATP-Competitive H-Bonding at Hinge

Caption: Mechanism of action for pyrazolo[4,3-b]pyridine-derived ATP-competitive kinase inhibitors.

Safety, Handling, and Storage

As with all halogenated heterocyclic building blocks, strict adherence to safety protocols is required to maintain a self-validating and secure laboratory environment [1].

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - H302 (Harmful if swallowed)

    • Skin Corrosion/Irritation (Category 2) - H315 (Causes skin irritation)

    • Serious Eye Damage/Irritation (Category 2A) - H319 (Causes serious eye irritation)

    • STOT, Single Exposure (Category 3) - H335 (May cause respiratory irritation)

  • Handling Protocol: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear nitrile gloves, protective clothing, and safety goggles (P280). Avoid breathing dust or fumes (P261).

  • Storage: Store at room temperature in a tightly closed container, protected from light and moisture, ideally under an inert atmosphere (Nitrogen or Argon) to prevent long-term oxidative degradation.

References

  • Yang, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. PubMed PMID: 35180490. Retrieved from:[Link]

  • Sabat, M., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. PubMed PMID: 28390787. Retrieved from:[Link]

  • Verdonck, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules (MDPI). Retrieved from:[Link]

An In-depth Technical Guide to the Structure Elucidation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the pyrazolo[4,3-b]pyridine scaffold.[1][2][3][4] The guide details a multi-faceted analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. Each section explains the rationale behind the chosen analytical technique, provides detailed experimental protocols, and interprets the resulting data to conclusively confirm the molecular structure. This document serves as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore found in a variety of biologically active molecules, including inhibitors of kinases and modulators of protein-protein interactions.[1][5] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's physicochemical properties and biological activity. Therefore, the unambiguous structural confirmation of substituted derivatives like 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a critical step in the drug discovery and development process.

This guide presents a systematic workflow for the structural elucidation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, emphasizing the synergistic use of modern analytical techniques.

Molecular Structure:

Caption: Chemical structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) is the initial and essential step for determining the molecular weight and elemental composition of a newly synthesized compound. For halogenated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinctive signature.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution and mass accuracy of the instrument allow for the determination of the exact mass and, consequently, the molecular formula.

Data Interpretation

The mass spectrum of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is expected to show a characteristic isotopic cluster for a molecule containing two bromine atoms.

Ion Calculated m/z Expected Relative Intensity
[M+H]+ (C₆H₄Br₂N₃)275.881950%
[M+H]+ (C₆H₄⁷⁹Br⁸¹BrN₃)277.8798100%
[M+H]+ (C₆H₄Br₂N₃)279.877850%

M = molecular weight

The presence of this 1:2:1 isotopic pattern for the [M+H]+, [M+2+H]+, and [M+4+H]+ ions is a strong indicator of a dibrominated compound.[6] High-resolution data should confirm the molecular formula C₆H₃Br₂N₃.[7]

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR Data Interpretation

The ¹H NMR spectrum of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is expected to be relatively simple, showing signals for the aromatic protons and the N-H proton of the pyrazole ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
H3~8.0-8.5Singlet1H
H4~7.5-8.0Singlet1H
NH~13.0-14.0Broad Singlet1H

The chemical shifts are approximate and can be influenced by solvent and concentration.

The presence of two singlets in the aromatic region is consistent with the proposed structure, where the protons at positions 3 and 4 have no adjacent proton neighbors. The downfield chemical shift of the NH proton is characteristic of pyrazole and related heterocyclic systems.[8]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C3~130-140
C3a~120-130
C4~115-125
C5~110-120 (C-Br)
C7~140-150 (C-Br)
C7a~145-155

The chemical shifts are approximate and based on data for similar heterocyclic systems.[9][10][11]

The signals for the carbons bearing bromine atoms (C5 and C7) are expected to be at a lower field compared to their non-brominated counterparts due to the deshielding effect of the halogen.

G cluster_nmr NMR Data Correlation H_NMR ¹H NMR H3 H4 NH HSQC HSQC H_NMR->HSQC ¹J(C,H) C_NMR ¹³C NMR C3 C3a C4 C5 C7 C7a C_NMR->HSQC ¹J(C,H)

Caption: Correlation of ¹H and ¹³C NMR data via HSQC.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

The FTIR spectrum will show characteristic absorption bands for the N-H bond and the aromatic C-H and C=C/C=N bonds.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3100-3300 (broad)
Aromatic C-H Stretch3000-3100
C=C and C=N Ring Stretching1500-1650
C-Br Stretch500-600

The presence of a broad absorption band in the N-H stretching region is indicative of hydrogen bonding in the solid state. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a robust and comprehensive approach to the structure elucidation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine. The data obtained from these techniques are complementary and, when taken together, allow for the unambiguous confirmation of the molecular structure. This systematic analytical workflow is crucial for ensuring the identity and purity of novel compounds in the context of drug discovery and development.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC. (n.d.).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis. (2025, March 13).
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021, May 30).
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin an - Pharmacy Education. (n.d.).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (2025, November 20).
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry, 2(3), 78-88.
  • Biologically active pyrazolo [4,3-b]pyridines. - ResearchGate. (n.d.).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16).
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024, February 27).
  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, - Semantic Scholar. (n.d.).
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives - Semantic Scholar. (n.d.).
  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.).
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024, December 25).
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10).
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18).
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12).
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine - ChemScene. (n.d.).
  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium - arkat usa. (2018, March 14).
  • 3-METHYL-1-PHENYL-PYRAZOLO-[4',3':5,6]-PYRANO-[2,3-C]-PYRIDINE-4(1H)-THIONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30).
  • 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - ChemicalBook. (n.d.).
  • 5-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1227628-78-5 - Sigma-Aldrich. (n.d.).
  • Bromo pattern in Mass Spectrometry - YouTube. (2023, December 3).
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - J-Stage. (n.d.).
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20).
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (n.d.).
  • NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. - ResearchGate. (n.d.).
  • Pyridine - SpectraBase. (n.d.).
  • The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (n.d.).
  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. (n.d.).
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate. (n.d.).
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC. (2026, February 5).
  • (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione - ResearchGate. (2021, June 30).
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.).
  • 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1256821-58-5. (n.d.).

Sources

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: Physicochemical Profiling, Molecular Weight Dynamics, and Regioselective Functionalization

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, bicyclic heteroaromatic scaffolds are highly prized for their ability to mimic purine and pyrimidine bases while offering novel vectors for structural elaboration. 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1956379-02-4) is a uniquely functionalized building block that provides highly specific orthogonal reactivity[1]. With a strictly defined molecular weight of 276.92 g/mol , this intermediate offers an optimal starting mass, allowing medicinal chemists ample "molecular budget" to build potent, selective kinase inhibitors or receptor antagonists without violating Lipinski’s Rule of Five[1].

This technical guide dissects the physicochemical properties of the 5,7-dibromo core, explains the mechanistic causality behind its regioselective functionalization, and provides a self-validating experimental protocol for its use in advanced cross-coupling workflows.

Physicochemical Profiling & Molecular Weight Dynamics

The molecular weight (MW) of a starting scaffold dictates the downstream trajectory of the drug development program. At 276.92 g/mol , 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine occupies approximately 55% of the ideal 500 Da limit for orally bioavailable small molecules[1]. Once the heavy bromine atoms (approx. 79.9 g/mol each) are substituted with target-specific pharmacophores (e.g., anilines, aryl groups, or aliphatic amines), the final Active Pharmaceutical Ingredient (API) typically falls perfectly within the 350–450 Da sweet spot.

Beyond molecular weight, the compound exhibits highly favorable computational chemistry metrics for membrane permeability and target engagement[1].

Table 1: Quantitative Physicochemical and Computational Data

PropertyValueImplication for Drug Design
Molecular Formula C₆H₃Br₂N₃[1]High halogen content provides vectors for sequential cross-coupling.
Molecular Weight 276.92 g/mol [1]Optimal fragment size; leaves ~220 Da for R-group elaboration.
Topological Polar Surface Area (TPSA) 41.57 Ų[1]Excellent predictor for high passive membrane permeability and potential BBB penetration.
LogP 2.4829[1]Ideal lipophilicity for balancing aqueous solubility with target affinity.
Hydrogen Bond Donors 1[1]N-H of the pyrazole ring provides a critical interaction point for kinase hinge-binding.
Hydrogen Bond Acceptors 2[1]Pyridine and pyrazole nitrogens act as versatile hydrogen bond acceptors.
Rotatable Bonds 0[1]Completely rigid core, minimizing entropic penalty upon target binding.

Mechanistic Causality: Orthogonal Reactivity of the Dibromo Core

The true value of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine lies in the electronic disparity between the C5 and C7 positions.

  • The C7 Position (Kinetic Control): The C7 carbon is positioned para to the electron-withdrawing pyrazole fusion and ortho to the pyridine nitrogen. This creates a highly electrophilic center. Under mild conditions (lower temperatures, weaker bases), palladium oxidative addition occurs preferentially at the C-Br bond at C7.

  • The C5 Position (Thermodynamic Control): The C5 carbon, while still activated by the adjacent pyridine nitrogen, is less sterically accessible and slightly less electrophilic than C7. Functionalization here requires higher temperatures, stronger bases, or more reactive ligands to force the secondary oxidative addition.

Understanding this causality allows researchers to design sequential, one-pot, or step-wise functionalizations without generating complex, inseparable mixtures of regioisomers.

Pathway A 5,7-Dibromo-1H-pyrazolo [4,3-b]pyridine MW: 276.92 B Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/H2O, 60°C (Kinetic Control) A->B Oxidative Addition at C7 (More Electrophilic) C C7-Monoarylated Intermediate (Retains C5-Br) B->C Cross-Coupling D Pd(PPh3)4, Cs2CO3 DMF, 100°C (Thermodynamic Push) C->D Secondary Activation at C5 E C5,C7-Diarylated Target Scaffold D->E Final Cross-Coupling

Figure 1: Sequential regioselective cross-coupling of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine.

Self-Validating Experimental Protocol: Regioselective C7-Arylation

To ensure trustworthiness and reproducibility, the following protocol for a Suzuki-Miyaura coupling is designed as a self-validating system . The methodology relies on strict stoichiometric control and real-time isotopic mass validation to guarantee regioselectivity.

Step 1: Reaction Assembly (Stoichiometric Control)
  • Charge a dried Schlenk flask with 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent, 276.92 mg for a 1 mmol scale)[1].

  • Add the target aryl boronic acid at exactly 1.05 equivalents . Causality: Restricting the boronic acid prevents thermodynamic over-coupling at the C5 position, enforcing kinetic control.

  • Add [Pd(dppf)Cl₂] (0.05 eq) and Na₂CO₃ (2.0 eq). Causality: The bidentate dppf ligand restricts the conformational flexibility of the palladium intermediate, favoring the less sterically hindered C7 position.

  • Suspend in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

Step 2: Kinetic Activation
  • Heat the reaction mixture to exactly 60°C under a nitrogen atmosphere for 4 hours. Causality: 60°C provides enough thermal energy to overcome the activation barrier for C7 oxidative addition, but is insufficient to break the C5-Br bond.

Step 3: In-Process Control (IPC) & Self-Validation
  • Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation Check: The reaction is successful and regioselective only if the dominant peak exhibits a mass shift corresponding to the loss of one bromine (-79.9 Da) and the addition of the aryl group.

  • Crucial Isotopic Signature: The mass spectrum of the intermediate MUST show a distinct 1:1 doublet isotopic pattern (M and M+2). Causality: Bromine naturally exists as a ~50:50 mixture of ⁷⁹Br and ⁸¹Br. The presence of this 1:1 doublet definitively proves that exactly one bromine atom (at C5) remains intact on the scaffold. If a singlet is observed, di-substitution has occurred, indicating a failure in temperature or stoichiometric control.

Step 4: Isolation
  • Upon validation, cool the mixture to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Safety, Handling, and Environmental Health (EHS)

When handling 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, strict adherence to safety protocols is mandatory due to its halogenated heteroaromatic nature. According to standardized Safety Data Sheets (SDS) from chemical suppliers like ChemScene, the compound is classified under the following GHS hazard statements[2]:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

Handling Causality: The presence of the reactive dibromo-heteroaryl system makes the compound susceptible to nucleophilic attack by biological thiols and amines. Therefore, it must be handled inside a certified fume hood using nitrile gloves and safety goggles[2]. Store the compound in an inert atmosphere at 2-8°C to prevent oxidative degradation or ambient hydrolysis of the carbon-halogen bonds over time[2].

References

Sources

An In-depth Technical Guide to the Physical Properties of Dibrominated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Role of Dibromination in Modulating Pyrazolopyridine Scaffolds

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry and materials science.[1] Its fused heterocyclic structure offers a unique three-dimensional arrangement for interacting with biological targets, leading to applications as kinase inhibitors, anticancer agents, and phosphodiesterase 4 (PDE4) inhibitors.[1][2] The introduction of halogen atoms, particularly bromine, is a well-established strategy to modulate a molecule's physicochemical properties. Dibromination, the focus of this guide, can profoundly influence lipophilicity, metabolic stability, crystal packing, and target-binding interactions, making a thorough understanding of the resultant physical properties paramount for researchers in drug development.[3] This guide provides an in-depth exploration of the key physical characteristics of dibrominated pyrazolopyridines, grounded in established analytical techniques and field-proven insights.

Part 1: The Solid-State Landscape: Crystallinity, Thermal Stability, and Molecular Structure

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they dictate its stability, dissolution rate, and bioavailability. For dibrominated pyrazolopyridines, the position and number of bulky, electron-dense bromine atoms significantly influence how the molecules arrange themselves in a crystal lattice.

Crystalline Structure and Polymorphism

The definitive method for elucidating the three-dimensional atomic arrangement of a molecule is single-crystal X-ray crystallography.[4] This technique provides unequivocal proof of structure, reveals intermolecular interactions (such as hydrogen bonds and halogen bonds), and determines the unit cell parameters. For instance, studies on brominated pyrazolo[5,1-c][5][6][7]triazines have detailed how bromine atoms influence packing modes and non-valence interactions within the crystal.[5][8]

The presence of bromine can lead to polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different physical properties, including melting point and solubility. Therefore, comprehensive polymorphic screening is a critical step in drug development.

Key Causality: The high electron density of bromine atoms can facilitate halogen bonding (Br···N, Br···O), which can act as a directing force in crystal packing, often leading to dense, stable crystalline forms. The steric bulk of the two bromine atoms will also dictate the most energetically favorable molecular conformation and packing arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the standard procedure for obtaining and analyzing a single crystal of a dibrominated pyrazolopyridine.

Objective: To unambiguously determine the molecular structure and crystal packing.

Methodology:

  • Crystal Growth:

    • Dissolve the purified dibrominated pyrazolopyridine in a suitable solvent or solvent mixture (e.g., ethyl acetate/DMSO, ethyl acetate/n-hexane) to near saturation.[5][8]

    • Employ slow evaporation of the solvent at room temperature in a loosely capped vial. Alternative methods include slow cooling of a saturated solution or vapor diffusion.

    • Visually inspect the vials under a microscope to identify single, well-formed crystals of suitable size (typically 0.1-0.3 mm).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect X-ray diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα-radiation).[5][8]

    • The data is typically collected using a series of φ- and ω-scans to cover the entire reciprocal space.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data and correct for absorption effects.[5][8]

    • Solve the structure using direct methods (e.g., with software like SHELXT).[5][8]

    • Refine the structural model against the experimental data (e.g., using SHELXL) to minimize the difference between observed and calculated structure factors.[5][8]

    • All non-hydrogen atoms are typically refined with anisotropic displacement parameters.[5]

Self-Validation: The final refined structure is validated by several metrics, including the R-factor (agreement factor), goodness-of-fit (GOF), and the analysis of residual electron density maps. A low R-factor (typically < 5%) and a GOF value close to 1.0 indicate a high-quality structural model.

Melting Point and Thermal Stability

The melting point (Mp) is a fundamental physical property that indicates purity and identity. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide a comprehensive thermal profile of the compound.[9]

  • DSC measures the heat flow into or out of a sample as a function of temperature. It reveals thermal transitions such as melting (endotherm), crystallization (exotherm), and solid-solid phase transitions. The onset temperature of the melting endotherm is typically reported as the melting point.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound, as well as to quantify the presence of residual solvents or water (hydrates).[10]

Compound ExampleMelting Point (°C)Analytical Method
3-Methyl-1-phenyl-6,7-dihydrociclopenta[...]one (4a)215–217Mel-Temp Apparatus
Pyrazolopyridine Derivative (22)105.0 - 105.5Micro melting point
Pyrazolopyridine Derivative (23)58.5 - 59.4Micro melting point

Note: Data extracted from various synthesized pyrazolopyridine derivatives, not all are dibrominated, illustrating the range of melting points observed in this class.[11][12]

Experimental Protocol: Simultaneous TGA-DSC Analysis

Objective: To determine the melting point, heat of fusion, and decomposition temperature of a dibrominated pyrazolopyridine.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into an aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument's furnace.

    • Set the purge gas (typically dry nitrogen) to a constant flow rate (e.g., 30 mL/min).[10]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition.[13][10]

  • Data Analysis:

    • DSC Curve: Identify the endothermic peak corresponding to melting. The onset temperature is the melting point, and the integrated peak area corresponds to the heat of fusion.

    • TGA Curve: Identify the temperature at which significant mass loss begins. This indicates the onset of thermal decomposition. Quantify any mass loss events prior to decomposition, which may correspond to the loss of solvent or water.[10]

Trustworthiness: The system is self-validating through regular calibration. The temperature and heat flow are calibrated using certified reference materials with known melting points (e.g., indium). The balance is calibrated with a certified weight.[10]

Part 2: Spectroscopic and Chromatographic Fingerprinting

Confirming the chemical identity and assessing the purity of a synthesized compound are non-negotiable steps. A combination of spectroscopic and chromatographic techniques provides a comprehensive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For dibrominated pyrazolopyridines, ¹H and ¹³C NMR spectra provide critical information.

  • ¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals confirm the arrangement of non-labile protons on the scaffold and any substituents. Aromatic protons on the pyrazolopyridine core typically appear in the δ 7.0-8.5 ppm region.[7][14]

  • ¹³C NMR: Provides a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for unambiguously assigning all proton and carbon signals, especially for complex structures or isomers where 1D spectra may be ambiguous.[15][16] HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying quaternary carbons and confirming the connectivity across the fused ring system.[15]

Expert Insight: The position of the bromine atoms significantly influences the chemical shifts of adjacent protons and carbons due to anisotropic and electronic effects. These shifts can be predicted using computational methods (DFT) and compared with experimental data to aid in structure confirmation.[17]

Experimental Protocol: NMR Structural Elucidation

Objective: To confirm the chemical structure and assign all ¹H and ¹³C chemical shifts.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if required for referencing.[15]

  • 1D Spectra Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition (if required):

    • Record a ¹H-¹H COSY spectrum to identify proton-proton coupling networks.

    • Record an HSQC spectrum to correlate directly attached protons and carbons.

    • Record an HMBC spectrum to identify long-range (2-4 bond) correlations between protons and carbons.

  • Data Analysis:

    • Reference the spectra to the residual solvent signal or internal standard.[15]

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze coupling constants (J-values) to determine the spatial relationship between protons.

    • Systematically use the 2D correlation data to build a complete structural map and assign all signals.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is the gold standard.

Key Causality: Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, a dibrominated compound will exhibit a characteristic isotopic pattern in its mass spectrum. The [M]+, [M+2]+, and [M+4]+ peaks will appear in an approximate ratio of 1:2:1, providing a definitive signature for the presence of two bromine atoms.[5] HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[12]

Chromatographic Purity Assessment

It is crucial to ensure that the physical properties being measured are of the pure compound and not influenced by starting materials, by-products, or residual solvents. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

Expert Insight: Halogenated compounds can sometimes be challenging to analyze by gas chromatography (GC) due to thermal lability.[18] Reverse-phase HPLC (RP-HPLC) with a C18 column is generally the most robust method for purity analysis of pyrazolopyridine derivatives.

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of the dibrominated pyrazolopyridine sample.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the gradient program to elute the compound and any impurities.

  • Data Processing:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Self-Validation: The method is validated for linearity, precision, and accuracy. A blank (solvent) injection should show no interfering peaks. The peak shape of the main component should be symmetrical.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive physical characterization of a novel dibrominated pyrazolopyridine.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_result Final Data Package Synthesis Synthesis of Dibrominated Pyrazolopyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Identity Check MS HRMS (Isotopic Pattern, Formula) NMR->MS Confirm Mass HPLC HPLC Purity (>95% required) MS->HPLC Assess Purity TGA_DSC TGA / DSC (Melting Point, Stability) HPLC->TGA_DSC If pure, analyze thermal properties XRD Single Crystal XRD (Structure, Packing) TGA_DSC->XRD If crystalline, grow single crystals FinalReport Comprehensive Physical Property Profile XRD->FinalReport

Caption: Workflow for the physical characterization of dibrominated pyrazolopyridines.

Conclusion

The physical properties of dibrominated pyrazolopyridines are a direct consequence of their molecular structure, heavily influenced by the presence and position of the two bromine atoms. A systematic approach employing a suite of orthogonal analytical techniques is essential for a complete and accurate characterization. From the definitive structural elucidation by single-crystal X-ray diffraction to the thermal stability profile from TGA/DSC and the chemical fingerprint provided by NMR and MS, each technique provides a critical piece of the puzzle. This comprehensive understanding is not merely an academic exercise; it is a prerequisite for advancing these promising molecules through the rigorous pipeline of drug discovery and development.

References

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][6][7]triazines - PMC. (n.d.). Retrieved from

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - J-Stage. (n.d.).
  • Electronic Supplementary Information - Rsc.org. (n.d.).
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24).
  • Synthesis, Characterization and Antibacterial Activities of Novel Thieno, Pyrazol Pyridines and Pyrazolopyrimidine Derivatives - Der Pharma Chemica. (2026, February 1).
  • Synthesis, characterization and biological evaluation of some pyrazoles derived from α,β-dibromo 4,4'-difluoro chalcone - ResearchGate. (n.d.).
  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][5][6][7]triazines - PMC. (2022, December 17). Retrieved from

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. (2025, July 4).
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (2025, June 24).
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. (2023, January 17).
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20).
  • Thermal analysis of some novel pyrimidine derivatives Summary - Semantic Scholar. (n.d.).
  • Structure Elucidation of a Pyrazolo[7][19]pyran Derivative by NMR Spectroscopy - PMC. (2007, May 24). Retrieved from

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24).
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table - ResearchGate. (n.d.).
  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines - CORE. (n.d.).
  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e - ResearchGate. (n.d.).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (2025, November 20).
  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
  • Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PubMed. (2025, July 22).
  • Pyrazolopyridines | Fisher Scientific. (n.d.).
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. (n.d.).
  • 10.2: X-Ray Crystallography - Chemistry LibreTexts. (2025, May 5).
  • Pyrazolopyridines as a Novel Structural Class of Potent and Selective PDE4 Inhibitors. (2008, July 15).
  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed. (2015, August 15).
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC. (n.d.).
  • Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. (n.d.).
  • Chromatographic behavior of pyrithiones | Request PDF - ResearchGate. (2025, August 5).
  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. (n.d.).

Sources

Technical Guide: Pyrazolo[4,3-b]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged yet under-explored isomer within the pyrazolopyridine family, distinct from its more common [3,4-b] congener. This bicyclic heteroaromatic system has emerged as a critical template for designing antagonists of G-protein coupled receptors (specifically CRF1) and inhibitors of tyrosine kinases (such as Itk). This guide provides a rigorous analysis of the synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications of pyrazolo[4,3-b]pyridines, designed for medicinal chemists and drug discovery scientists.

Chemical Identity & Structural Significance

The pyrazolo[4,3-b]pyridine core consists of a pyrazole ring fused to a pyridine ring across the 4,3-positions of the pyridine. This fusion creates a rigid, planar system capable of participating in pi-stacking interactions and precise hydrogen bonding within enzyme active sites.

  • Isomeric Distinction: Unlike the [3,4-b] isomer, the [4,3-b] orientation positions the bridgehead nitrogen and the pyridine nitrogen in a specific spatial arrangement that alters the vector of substituents at the C-3 and N-1/N-2 positions, crucial for target selectivity.

  • Tautomerism: The 1H-tautomer is generally more stable and biologically relevant, though N-alkylation locks the system into fixed regioisomers (N1 vs. N2) with vastly different biological profiles.

Synthetic Architectures

Constructing the pyrazolo[4,3-b]pyridine core requires strategic ring closure. Two primary methodologies dominate the literature, offering complementary access to diverse substitution patterns.

Method A: The Nitro-Pyridine Route (SNAr / Japp–Klingemann)

This modern, high-efficiency approach utilizes readily available 2-chloro-3-nitropyridines.[1][2] It is particularly powerful for introducing electron-withdrawing groups and diverse aryl substituents at the N-1 position.

Mechanism:

  • Japp–Klingemann Reaction: A keto-ester reacts with an arenediazonium salt to form a hydrazone intermediate.

  • SNAr Displacement: The hydrazone anion displaces the chloride on the 2-chloro-3-nitropyridine.

  • Cyclization: Intramolecular nucleophilic attack closes the pyrazole ring.

Method B: The Amino-Pyrazole Route

This classical approach builds the pyridine ring onto a pre-formed pyrazole. It is ideal for generating 3-aryl derivatives, often used in CRF1 antagonist synthesis.

Mechanism:

  • Condensation: 4-Amino-3-arylpyrazoles react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate).

  • Cyclodehydration: Acid-catalyzed cyclization forms the pyridine ring fused to the pyrazole.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of these two primary synthetic strategies.

SyntheticRoutes start_A Starting Material A: 2-Chloro-3-nitropyridine inter_A Intermediate: N-(3-nitropyridin-2-yl)hydrazone start_A->inter_A SNAr / Japp-Klingemann start_B Starting Material B: 4-Amino-3-arylpyrazole inter_B Intermediate: Enamine / Amide start_B->inter_B Condensation product Target Scaffold: Pyrazolo[4,3-b]pyridine inter_A->product Intramolecular Cyclization inter_B->product Cyclodehydration reagent_A Reagents: Keto-ester, Diazonium salt Base (e.g., DBU) reagent_B Reagents: 1,3-Dicarbonyls Acid Catalyst (AcOH)

Caption: Dual synthetic pathways for accessing the pyrazolo[4,3-b]pyridine core via pyridine-first (blue) or pyrazole-first (red) strategies.

Medicinal Chemistry & SAR

The biological activity of pyrazolo[4,3-b]pyridines is highly sensitive to substitution patterns, particularly at the N-1, C-3, and C-6 positions.

Corticotropin-Releasing Factor 1 (CRF1) Antagonists

The most well-documented application of this scaffold is in the inhibition of CRF1, a receptor implicated in anxiety and depression.

  • Key SAR Findings:

    • C-3 Position: A phenyl or substituted aryl group is essential for high affinity binding.

    • N-1 vs. N-2: The 1-alkyl isomers (N1-substituted) exhibit significantly higher potency compared to their 2-alkyl regioisomers. The N1-substituent often requires a lipophilic group (e.g., propyl, cyclopropylmethyl) to fill a hydrophobic pocket in the receptor.

    • Pyridine Ring: Substitutions on the pyridine ring (positions 5, 6, or 7) modulate metabolic stability and solubility but must be carefully sized to avoid steric clashes.

Kinase Inhibition (Itk & HIV-1 RT)
  • Itk (Interleukin-2 inducible T-cell kinase): The scaffold serves as a bioisostere to indazoles. The [4,3-b] system mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • HIV-1 Reverse Transcriptase: Certain derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[3] The core provides a rigid spacer that orients hydrophobic wings into the NNRTI binding pocket.

Quantitative SAR Summary
TargetKey Substituent (Position)Effect on ActivityPreferred Moiety
CRF1 Receptor N-1 Critical for potency; lipophilicity drivern-Propyl, Cyclopropylmethyl
CRF1 Receptor C-3 Essential for receptor anchoringPhenyl, 2,4-Dichlorophenyl
CRF1 Receptor N-2 Regioisomer leads to activity loss(Avoid N2-alkylation)
Itk Kinase C-3 Hinge interaction / SelectivityAmide or Heterocycle linkers
HIV-1 RT C-5/C-6 Fits hydrophobic tunnelAlkyl, Chloro, Nitro

Experimental Protocol: Synthesis of 1-Aryl-Pyrazolo[4,3-b]pyridine-3-carboxylates

Based on the optimized "Nitro-Pyridine" route (Method A).

Objective

To synthesize ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate via a one-pot cascade reaction.

Reagents & Materials[3][4][5][6][7][8][9]
  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Reagent: Ethyl acetoacetate (1.0 equiv)

  • Diazonium Salt: 2-Cyanobenzenediazonium tosylate (prepared in situ or pre-isolated)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: Ethanol (Abs.) or DMF

Step-by-Step Methodology
  • Japp-Klingemann Coupling:

    • Dissolve ethyl acetoacetate (10 mmol) in Ethanol (20 mL) at 0°C.

    • Add the diazonium tosylate (10 mmol) portion-wise.

    • Stir for 30 minutes to form the hydrazone intermediate.

  • SNAr Addition:

    • Add 2-chloro-3-nitropyridine (10 mmol) to the reaction mixture.

    • Add DBU (30 mmol) dropwise over 10 minutes. The solution will darken as the nucleophilic substitution occurs.

  • Cyclization:

    • Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the intermediate.[4]

  • Work-up:

    • Cool to room temperature.[5][6]

    • Pour the mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize DBU).

    • The product typically precipitates as a solid. Filter the solid.[6]

  • Purification:

    • Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

    • Validation: Confirm structure via 1H NMR (distinct singlet for H-5/H-7 protons of the pyridine ring) and HRMS.

Biological Mechanism Visualization

The following diagram illustrates the downstream effects of CRF1 antagonism by pyrazolo[4,3-b]pyridines, highlighting the intervention point in the stress signaling cascade.

CRF1_Signaling ligand CRF (Agonist) receptor CRF1 Receptor (GPCR) ligand->receptor Binds g_protein Gs Protein Activation receptor->g_protein Activates drug Pyrazolo[4,3-b]pyridine (Antagonist) drug->receptor Blocks Binding (Allosteric/Orthosteric) drug->g_protein Prevents Activation ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP Increase ac->camp Produces pka PKA Activation camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates response Anxiety / Stress Response ACTH Release creb->response Gene Transcription

Caption: Mechanism of Action: Pyrazolo[4,3-b]pyridines block CRF1 receptor activation, halting the cAMP-PKA-CREB stress signaling cascade.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: International Journal of Molecular Sciences (2023) [Link]

  • Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2003) [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: NIH / PMC [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Source: NIH / PMC (Beilstein J Org Chem) [Link]

  • Progress in corticotropin-releasing factor-1 antagonist development. Source: NIH / PMC [Link]

Sources

A Comprehensive Technical Guide to 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of modern therapeutics, particularly in oncology, is increasingly dominated by targeted therapies that exploit specific molecular vulnerabilities of diseased cells. Central to this paradigm is the inhibition of protein kinases, a superfamily of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous cancers and inflammatory diseases, making them prime targets for drug development. Within the diverse chemical space of kinase inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged structure," capable of interacting with the highly conserved ATP-binding site of many kinases.

This technical guide provides an in-depth examination of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine , a key heterocyclic intermediate and a foundational scaffold for the development of potent and selective kinase inhibitors. Its dibrominated structure offers versatile handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and its strategic application in the design of next-generation targeted therapies. The IUPAC name for this compound is confirmed as 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Chemical Identity and Physicochemical Properties

The fundamental properties of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine are critical for its application in synthesis and drug design. These properties dictate its solubility, reactivity, and potential for formulation.

Caption: 2D Chemical Structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

PropertyValueSource
IUPAC Name 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine-
CAS Number 928649-75-0-
Molecular Formula C₆H₃Br₂N₃[1]
Molecular Weight 276.92 g/mol [1]
Appearance Solid (predicted)-
Topological Polar Surface Area (TPSA) 41.6 Ų[1]
Predicted LogP 2.48[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
SMILES Brc1cc2c(nnc2[nH]1)nc1Br-
InChI InChI=1S/C6H3Br2N3/c7-4-2-5(9)6-3(10-4)1-11-12-6/h1-2H,(H,10,11,12)-

Synthesis and Mechanistic Considerations

The synthesis of pyrazolo[4,3-b]pyridines often commences from readily available 2-aminopyridines. The key steps involve the introduction of bromine atoms at the desired positions, followed by diazotization and intramolecular cyclization to form the fused pyrazole ring.

Proposed Synthetic Workflow

A logical and field-proven approach would start from 2-aminopyridine, proceeding through a two-step sequence of bromination followed by cyclization.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Diazotization & Cyclization cluster_2 Purification A 2-Aminopyridine B 2-Amino-3,5-dibromopyridine A->B NBS or Br₂ in Acetic Acid C Diazonium Salt Intermediate (in situ) B->C 1. NaNO₂, H₂SO₄, 0 °C D 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine C->D 2. Intramolecular Cyclization E Crude Product D->E Work-up F Pure Product E->F Column Chromatography (Silica Gel)

Caption: Proposed synthetic workflow for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on the synthesis of similar halogenated pyridines and pyrazolopyridines.[2] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 2-Amino-3,5-dibromopyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C. The causality for this controlled addition is to manage the exothermic nature of the electrophilic aromatic substitution and to minimize the formation of over-brominated byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. This crude product is 2-amino-3,5-dibromopyridine. Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

  • Diazotization: Suspend 2-amino-3,5-dibromopyridine (1 equivalent) in concentrated sulfuric acid in a flask and cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is critical for the subsequent cyclization.

  • Cyclization: After stirring for 1-2 hours at low temperature, the reaction mixture is carefully heated to 70-80 °C. This thermal step induces intramolecular cyclization, leading to the formation of the pyrazole ring. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Work-up: Cool the reaction mixture and pour it onto ice. Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Applications in Research and Drug Development

The pyrazolo[4,3-b]pyridine scaffold is a bioisostere of purine, enabling it to function as a "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1][3] The bromine atoms at the C5 and C7 positions serve as valuable synthetic handles for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the fine-tuning of inhibitor potency and selectivity.

Kinase Inhibition: A Privileged Scaffold

Derivatives of the pyrazolopyridine core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. While specific data for the 5,7-dibromo parent compound is limited in public literature, the scaffold is a key component in inhibitors targeting:

  • Tropomyosin Receptor Kinases (TRKs): Fusions and mutations in TRK genes are oncogenic drivers in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent TRK inhibitors.[3]

  • Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in a subset of non-small cell lung cancers. Pyrazolopyridine-based inhibitors have been designed to target both wild-type and mutant forms of ALK.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in multiple cancers. The pyrazolo[3,4-b]pyridine core has been instrumental in the development of selective FGFR inhibitors.[5]

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is associated with tumor growth and metastasis. Glumetinib, a c-Met inhibitor, features a pyrazolo[4,3-b]pyridine core.[3][6]

The general mechanism involves the pyrazolopyridine core forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP. The substituents, often installed at the positions occupied by the bromine atoms in the title compound, then extend into other regions of the ATP pocket to confer potency and selectivity.

G cluster_0 Kinase ATP Binding Site Kinase N-Lobe Hinge Region C-Lobe Substrate Substrate Protein Kinase->Substrate Acts on No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation Leads to ATP ATP ATP->Kinase:f1 Binds Phosphorylation Phosphorylation (Signal Propagation) Substrate->Phosphorylation Leads to Inhibitor 5,7-Dibromo-1H- pyrazolo[4,3-b]pyridine Derivative Inhibitor->Kinase:f1 Competitively Binds

Caption: Competitive inhibition of a protein kinase by a pyrazolopyridine-based inhibitor.

Conclusion and Future Outlook

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine represents a highly valuable and versatile building block in medicinal chemistry. Its structural similarity to purine provides a validated entry point into the ATP-binding site of protein kinases, a critical class of drug targets. The presence of two synthetically tractable bromine atoms allows for extensive chemical modification, enabling the optimization of drug-like properties. While this guide provides a robust framework for its synthesis and application based on established chemical principles and data from closely related analogues, further research specifically detailing the synthesis and biological profiling of this compound would be of significant value to the drug discovery community. As the demand for novel, selective, and potent kinase inhibitors continues to grow, scaffolds like 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine will undoubtedly play a crucial role in the development of future targeted therapies.

References

  • Dymshits, G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1467. Available at: [Link]

  • Sahu, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1157-1179. Available at: [Link]

  • Kim, J. S., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1318-1328. Available at: [Link]

  • Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(21), 127503. Available at: [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. Available at: [Link]

  • Borrell, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Zhao, G., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and azaindoles. Its ability to form critical hydrogen bonds within the ATP-binding pockets of kinases makes it a high-value core for developing inhibitors against targets like CDK , JAK , and c-Met .

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine derivative is a versatile linchpin intermediate. Its two halogen handles allow for the sequential introduction of distinct pharmacophores. However, successful utilization requires precise control over regioselectivity .

Core Challenges
  • Regiocontrol: Discriminating between the C5 and C7 bromine atoms.

  • Catalyst Poisoning: The acidic N1-H can coordinate to Palladium, quenching the catalytic cycle.

  • Protodeboronation: Electron-deficient heteroaryl boronic acids are prone to hydrolysis.

Chemical Properties & Reactivity Profile[1]

To design a successful protocol, one must understand the electronic landscape of the scaffold.

Electronic Reactivity Map

The reactivity of the C-Br bonds is governed by their relationship to the pyridine nitrogen (N4).

  • Position C5 (Alpha to N4): This position is highly electron-deficient . The inductive effect of the adjacent nitrogen and the ability to stabilize the Meisenheimer-like transition state (in SNAr) or the oxidative addition complex (in Pd-catalysis) makes this the most reactive site .

  • Position C7 (Gamma to N4): While still activated compared to benzene, it is less electron-deficient than C5. It is sterically influenced by the N1 position.

General Rule: Under kinetically controlled conditions, oxidative addition of Pd(0) occurs preferentially at C5 .

Reactivity Visualization

ReactivityMap Scaffold 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine C5 C5 Position (α to N) High Electrophilicity First Reactive Site Scaffold->C5 Most Reactive (Kinetic) C7 C7 Position (γ to N) Lower Electrophilicity Second Reactive Site Scaffold->C7 Less Reactive N1 N1 Position Acidic Proton (pKa ~12) Requires Protection Scaffold->N1 Must Protect First

Caption: Reactivity hierarchy of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold. C5 is the primary site for oxidative addition.

Experimental Protocols

Phase 1: N-Protection (Mandatory Precursor)

Rationale: The free N-H proton can interfere with the basic conditions of Suzuki coupling and coordinate to the Pd catalyst. Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) is recommended for stability and ease of removal.

Protocol (SEM-Protection):

  • Suspend 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry (Na₂SO₄) and concentrate.[1]

  • Yield Expectation: >90%.

Phase 2: Regioselective C5-Coupling (First Suzuki)

Objective: Selectively couple the first aryl group at C5 without touching C7.

Reagents:

  • Substrate: N-SEM-5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Boronic Acid: R¹-B(OH)₂ (1.05 eq) — Strict stoichiometry is key.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) — Standard catalyst suffices for the activated C5 position.

  • Base: Na₂CO₃ (2.0 M aq, 2.0 eq) — Milder base prevents over-reaction.

  • Solvent: 1,4-Dioxane (0.1 M).

Procedure:

  • Charge a reaction vial with Substrate, Boronic Acid, and Pd(PPh₃)₄.[1]

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed Dioxane and Na₂CO₃ solution.

  • Heat to 60–70 °C (Do not reflux). Monitor by LCMS every hour.

  • Endpoint: Reaction usually completes in 2-4 hours. Stop when starting material is consumed.

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: C7-Coupling (Second Suzuki)

Objective: Install the second aryl group at the less reactive C7 position.

Reagents:

  • Substrate: 5-Aryl-7-bromo-intermediate (1.0 eq)

  • Boronic Acid: R²-B(OH)₂ (1.5 – 2.0 eq) — Excess required.[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (5-10 mol%) or XPhos Pd G2 (2-5 mol%) — Requires more active catalyst.

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Solvent: Dioxane/Water (4:[1]1) or DMF.[2][3]

Procedure:

  • Combine Substrate, Boronic Acid, Base, and Catalyst.[1]

  • Purge with Argon.

  • Heat to 90–100 °C (or 120 °C in microwave for 30 min).

  • Endpoint: Monitor for disappearance of the monobromo intermediate.

Optimization & Troubleshooting Guide

Decision Tree for Optimization

Optimization Start Start Optimization CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv BisCoupling Bis-Coupling Observed CheckConv->BisCoupling Dehal Dehalogenation (H instead of Ar) CheckConv->Dehal Action1 Switch to XPhos Pd G2 Increase Temp (+10°C) LowConv->Action1 Action2 Lower Temp (-10°C) Reduce Boronic Acid to 0.95 eq BisCoupling->Action2 Action3 Use Anhydrous Conditions Switch Base to K3PO4 Dehal->Action3

Caption: Troubleshooting logic flow for optimizing Suzuki coupling yields.

Comparison of Conditions
ParameterC5-Selective Conditions (Mild)C7-Coupling Conditions (Forcing)
Temperature 60–70 °C90–110 °C
Catalyst Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂ or XPhos Pd G2 (Active)
Base Na₂CO₃ or NaHCO₃Cs₂CO₃ or K₃PO₄
Stoichiometry 1.0 – 1.1 eq Boronic Acid1.5 – 2.0 eq Boronic Acid
Solvent Dioxane/Water (High Org ratio)DMF or Dioxane/Water

References

  • General Suzuki Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pyrazolo[4,3-b]pyridine Synthesis

    • Liaras, K., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. Link

  • Regioselectivity in Dihalo-Heterocycles (Analogous Systems)

    • Léris, P., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Link

    • Note on Analogy: The reactivity order (C5 > C7) is derived from the established principle that positions α- to the pyridine nitrogen (C5 in this scaffold) are more electrophilic than γ-positions (C7) in fused ring systems, as seen in 2,4-dibromopyridine and 4,6-dibromo-7-azaindole chemistry.

Sources

Application Notes and Protocols: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Scaffold

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology. The design of small molecule kinase inhibitors predominantly focuses on targeting the highly conserved ATP-binding site. Within this paradigm, the pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold."[1][2] Its structure acts as a bioisostere of purine, the core of ATP, enabling it to form key hydrogen bond interactions with the "hinge region" of the kinase, a critical anchoring point for inhibitors.[1][3]

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine derivative is of particular strategic importance for medicinal chemistry and drug discovery. The two bromine atoms serve as exceptionally versatile synthetic "handles." They are strategically positioned to allow for selective, late-stage functionalization via modern cross-coupling methodologies. This enables the rapid generation of diverse chemical libraries where substituents can be systematically varied to probe the different sub-pockets of the kinase ATP-binding site, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols for the chemical elaboration of this scaffold and its subsequent biological evaluation.

Scaffold Elaboration: Protocols for Directed Synthesis

The power of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold lies in its capacity for diversification. The distinct electronic environments of the C5 and C7 positions can be exploited for sequential or selective functionalization. Below are robust, field-proven protocols for palladium-catalyzed cross-coupling reactions, the cornerstones of modern medicinal chemistry for C-C and C-N bond formation.

Diagram: Scaffold Functionalization Strategy

The following diagram illustrates the core concept of using the dibromo scaffold as a platform for generating diverse kinase inhibitor candidates through Suzuki and Buchwald-Hartwig cross-coupling reactions.

G cluster_start Core Scaffold cluster_reactions Cross-Coupling Reactions cluster_products Diversified Library Scaffold 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald Product_A 5-Aryl-7-bromo Derivative Suzuki->Product_A Product_C 5,7-Diaryl Derivative Suzuki->Product_C Product_B 5-Amino-7-bromo Derivative Buchwald->Product_B Product_D 5-Aryl-7-amino Derivative Buchwald->Product_D Product_A->Suzuki Repeat Coupling Product_A->Buchwald Orthogonal Coupling

Caption: Versatile functionalization of the dibromo scaffold via cross-coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a carbon-carbon bond at one or both bromine positions, a reaction essential for introducing aryl or heteroaryl moieties.[4]

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): This palladium complex is robust, commercially available, and highly effective for coupling aryl bromides. The dppf ligand provides the necessary electron-richness and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base (K₂CO₃ or Cs₂CO₃): A base is required for the transmetalation step, activating the boronic acid. Potassium carbonate is a cost-effective and generally effective choice. Cesium carbonate is a stronger base and can be beneficial for less reactive coupling partners.

  • Solvent (Dioxane/H₂O): This solvent system is ideal for Suzuki couplings. Dioxane solubilizes the organic components, while water is necessary to solubilize the base and facilitate the transmetalation process.[6]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv for mono-substitution, 2.5 equiv for di-substitution), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) species is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv). Then, add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterCondition for Mono-arylationCondition for Di-arylation
Boronic Acid 1.1 equivalents2.5 equivalents
Catalyst Load 3-5 mol%5-10 mol%
Temperature 85-90 °C95-110 °C
Typical Yield 60-85%50-75%
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.[7]

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃ / Ligand): This system generates the active Pd(0) catalyst in situ. The choice of phosphine ligand is paramount for success.[8] Bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos are often required to promote the challenging oxidative addition to the heterocyclic core and prevent catalyst deactivation.[7][9]

  • Base (LHMDS or NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Lithium bis(trimethylsilyl)amide (LHMDS) and sodium tert-butoxide are common and effective choices.[9]

  • Solvent (Toluene or Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., LHMDS, 2.2 equiv) to a flame-dried Schlenk flask.

  • Reactant Addition: Add the 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the flask and heat to 80-110 °C. The reaction progress should be monitored carefully by LC-MS. These reactions can be sensitive and may require optimization of temperature and reaction time (typically 6-24 hours).

  • Workup: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Precursors to the active Pd(0) species.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands stabilize the catalyst and promote key steps.[7][8]
Base LHMDS, NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation.[9][10]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Table 2: Key parameters for Buchwald-Hartwig amination.

Biological Evaluation: Quantifying Kinase Inhibition

Once a library of compounds has been synthesized, the next critical step is to determine their biological activity. A robust, quantitative, and high-throughput compatible assay is essential. The ADP-Glo™ Kinase Assay is an industry-standard method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[11]

Diagram: Principle of the ADP-Glo™ Kinase Assay

This diagram outlines the two-step process that converts the product of the kinase reaction (ADP) into a quantifiable luminescent signal.

G K_Reaction Kinase + Substrate + ATP (In presence of Inhibitor) ADP_Prod ADP + Phospho-Substrate + Remaining ATP K_Reaction->ADP_Prod Reagent1 Add ADP-Glo™ Reagent ADP_Prod->Reagent1 ATP_Depleted ADP + Phospho-Substrate (ATP is eliminated) Reagent1->ATP_Depleted Reagent2 Add Kinase Detection Reagent ATP_Depleted->Reagent2 ATP_New Newly Synthesized ATP Reagent2->ATP_New Luciferase Luciferase + Luciferin ATP_New->Luciferase Light Luminescent Signal (Proportional to ADP produced) Luciferase->Light

Caption: Workflow of the two-step ADP-Glo™ luminescent kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format, suitable for screening multiple compounds at various concentrations.[12]

Causality Behind Choices:

  • Assay Principle: The ADP-Glo™ assay is a universal method applicable to nearly any kinase. It measures product (ADP) formation, which is often more sensitive than measuring substrate (ATP) depletion, especially when low substrate conversion is desired to maintain initial reaction kinetics.[13]

  • Two-Step Process: The first step terminates the kinase reaction and, crucially, depletes the unused ATP. This ensures that the light-producing reaction in the second step is driven only by the ATP converted from the ADP product, providing a high signal-to-background ratio.[11]

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only for high (100% activity) and no-enzyme for low (0% activity) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in the appropriate kinase reaction buffer. Dispense 2.5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the kinase reaction buffer (the final concentration should be at or near the Kₘ for the specific kinase). Add 2.5 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.[12]

  • First Detection Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[12][14]

  • Second Detection Step (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a stable, "glow-type" luminescence. Incubate for 30-60 minutes.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Representative Data

The following table presents illustrative IC₅₀ data for a hypothetical series of compounds derived from the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold, targeting a representative tyrosine kinase.

Compound IDR⁵ SubstituentR⁷ SubstituentIC₅₀ (nM)
Scaffold -Br-Br>10,000
SYN-001 3-methoxyphenyl-Br850
SYN-002 3-methoxyphenyl4-methylpiperazin-1-yl45
SYN-003 3-aminophenyl-Br1200
SYN-004 3-aminophenyl4-methylpiperazin-1-yl15
Table 3: Illustrative Structure-Activity Relationship (SAR) data. This data demonstrates how functionalization at the C5 and C7 positions can significantly improve inhibitory potency.

Conclusion

The 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine scaffold is a powerful and validated platform for the discovery of novel kinase inhibitors. Its inherent ability to bind the kinase hinge region, combined with the synthetic flexibility afforded by the dual bromine substituents, provides an efficient route to diverse and potent compound libraries. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and in vitro kinase activity assessment provide a comprehensive and robust workflow for researchers in drug discovery to leverage this valuable chemical scaffold.

References

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. (n.d.).
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Fluorescence Polarization (FP). Molecular Devices.
  • PI3-Kinase Activity Fluorescence Polarization Assay. Echelon Biosciences.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.
  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation.
  • Synthesis of pyrazolo[4,3‐b]pyridine. ResearchGate.
  • Fluorescence Polarization Detection. BMG LABTECH.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. ThermoFisher.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Kinase Screening Assay Services. Reaction Biology.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Scilit.
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC.
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.
  • 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis. ChemicalBook.
  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.
  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Gulf Medical University.
  • 5-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1227628-78-5. Sigma-Aldrich.
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Chem-Impex.
  • MICROWAVE PROMOTED SUZUKI COUPLINGS OF 2,6-DIBROMO PYRIDINE. heteroletters.org.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem.
  • Suzuki cross-coupling reactions of 4,7-dibromo[14][15][16]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Retrieved from

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.

Sources

experimental procedure for N-arylation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold is a high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., ERK, CDK, and JAK families). The presence of two bromine atoms at the C5 and C7 positions provides critical "handles" for subsequent orthogonal functionalization (e.g., Suzuki or Sonogashira couplings). However, these same halogens present a significant synthetic challenge during the N-arylation step.

The Core Challenge: Chemoselectivity vs. Regioselectivity

  • Chemoselectivity (The "Polymerization" Risk): Standard Palladium-catalyzed (Buchwald-Hartwig) amination is inherently risky. The catalyst cannot easily distinguish between the electrophilic aryl halide you intend to couple and the electrophilic bromine atoms on your substrate. This leads to oligomerization or uncontrolled cross-coupling.

  • Regioselectivity (The "Peri-Effect"): The pyrazolo[4,3-b]pyridine system has two nucleophilic nitrogens: N1 and N2. While N1 is generally thermodynamically preferred, the bromine atom at C7 is peri-positioned to N1. This creates significant steric strain, potentially shifting the reaction toward the kinetic N2 product or stalling the reaction entirely.

The Solution: This guide prioritizes Copper-Catalyzed Oxidative Coupling (Chan-Lam) and Nucleophilic Aromatic Substitution (S_NAr) . These methods bypass the oxidative addition step required by Palladium, leaving the C5/C7 bromines intact for later stages.

Mechanistic Insight & Decision Matrix

Before selecting a protocol, consult the following decision matrix based on your desired Aryl partner (


).
Aryl Partner CharacteristicsRecommended ProtocolMechanismKey Advantage
Aryl Boronic Acid (

)
Protocol A (Chan-Lam) Oxidative Coupling (Cu

)
Highest Chemoselectivity. Completely avoids C-Br activation.
Electron-Deficient Aryl Fluoride (e.g., 4-F-NO

-Ph)
Protocol B (S_NAr) Nucleophilic SubstitutionAtom Economy. Catalyst-free; high yield for specific substrates.
Simple Aryl Halide (

)
NOT RECOMMENDED Pd-Catalysis (Buchwald)High Risk. Competitive oxidative addition at C5/C7-Br leads to side products.
Regioselectivity Visualization

The following diagram illustrates the steric clash (Peri-Effect) and the competing N1 vs N2 pathways.

Regioselectivity Substrate 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (Substrate) N1_Path Path A: N1-Arylation (Thermodynamic) Substrate->N1_Path Major Pathway (Electronic Preference) N2_Path Path B: N2-Arylation (Kinetic/Steric Relief) Substrate->N2_Path Minor Pathway (Favored by bulky Ar) Product_N1 N1-Aryl Product (Target) *Steric Clash with 7-Br* N1_Path->Product_N1 7-Br Peri-Interaction Product_N2 N2-Aryl Product (Minor Isomer) N2_Path->Product_N2

Caption: The 7-Br atom exerts steric pressure on the N1 site. While N1 is electronically favored, bulky aryl groups may increase N2 byproduct formation.

Detailed Experimental Protocols

Protocol A: Copper(II)-Catalyzed Chan-Lam Coupling (Gold Standard)

Best for: Complex aryl groups, preserving C-Br bonds, and minimizing N2 isomers.

Reagents & Materials:

  • Substrate: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (2.0 equiv)
    
  • Catalyst: Copper(II) Acetate [Cu(OAc)

    
    ] (1.0 equiv)
    
    • Note: Stoichiometric Cu is often required for difficult substrates like this due to the "poisoning" effect of the bromines on the catalyst cycle.

  • Base: Pyridine (2.0 equiv) or Et

    
    N (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration)

  • Additives: 4Å Molecular Sieves (Activated, Powdered)

  • Atmosphere: Open Air (or O

    
     balloon for faster rates)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and allow it to cool under dry air. Add 4Å molecular sieves (approx. 200 mg/mmol substrate).

  • Charging: Add the 5,7-dibromo substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)

    
     (1.0 equiv).
    
  • Solvation: Add DCM (anhydrous). The solution typically turns a turquoise/blue color.

  • Activation: Add Pyridine (2.0 equiv) dropwise. The color may shift to a deeper blue/green (formation of the active Cu-amine species).

  • Reaction: Stir vigorously open to the atmosphere (using a drying tube is optional but ambient O

    
     is necessary for catalyst re-oxidation).
    
    • Temperature: Start at Room Temperature (25°C) . If no conversion is observed after 4 hours, heat to 40°C (refluxing DCM).

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the substrate (

    
    ) and appearance of Product (
    
    
    
    ).
    • Note: The 7-Br steric hindrance may slow the reaction; reaction times of 24–48 hours are common.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH (9:1). Concentrate the filtrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient. The N1 isomer is usually less polar than the N2 isomer.

Self-Validating Checkpoint:

  • Color Change: The reaction mixture should remain blue/green. If it turns reddish/brown (Cu

    
    O formation) and conversion stops, add more Cu(OAc)
    
    
    
    or switch to an O
    
    
    balloon.
Protocol B: S_NAr (Nucleophilic Aromatic Substitution)

Best for: Electron-deficient aryl groups (e.g., 4-nitrophenyl, 4-cyanophenyl).

Reagents:

  • Substrate: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Electrophile: 4-Fluoro-nitrobenzene (or similar activated fluoride) (1.2 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF or DMSO (Dry, 0.2 M)

Methodology:

  • Dissolve the substrate in DMF.

  • Add Cs

    
    CO
    
    
    
    and stir for 15 minutes at RT to deprotonate the NH (forming the pyrazolate anion).
  • Add the Aryl Fluoride.

  • Heat to 60–80°C .

  • Critical Step: Monitor regioselectivity.[1] The anionic mechanism in polar solvents (DMF/DMSO) can sometimes increase the ratio of the N2 isomer due to "loose ion pairing." If N2 formation is too high, switch to K

    
    CO
    
    
    
    in Acetone/THF (tighter ion pairing favors N1).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) 7-Br Steric HindranceIncrease temp to 50°C (switch solvent to DCE). Use 2.0 equiv Cu(OAc)

.
High N2 Isomer Ratio Solvent Polarity EffectsSwitch to non-polar solvent (Toluene/DCM) to favor thermodynamic N1 product.
Dehalogenation (Loss of Br) Reductive Side ReactionSTOP. Do not use Pd catalysis. Ensure Cu reaction is strictly oxidative (plenty of air/O

).
Copper Removal Issues ChelationWash organic layer with 10% NH

OH or EDTA solution during workup to strip Cu.

Workflow Visualization (Chan-Lam)

Workflow Start Start: Dry Flask + 4Å Mol Sieves Mix Add Reagents: 1. Substrate (1.0 eq) 2. Ar-B(OH)2 (2.0 eq) 3. Cu(OAc)2 (1.0 eq) Start->Mix Activate Add Base & Solvent: Pyridine (2.0 eq) + DCM (Open to Air) Mix->Activate React Reaction Phase: Stir RT to 40°C (24 - 48 Hours) Activate->React Check Checkpoint (LCMS): Is Substrate Consumed? React->Check Check->React No (Add O2/Heat) Workup Workup: Filter (Celite) Wash (NH4OH/EDTA) Check->Workup Yes Purify Purification: Flash Chromatography (Separate N1/N2) Workup->Purify

Caption: Standardized workflow for Cu-catalyzed arylation, emphasizing the monitoring loop.

References

  • Regioselectivity in Pyrazolo-pyridines

    • Title: "Regioselective Synthesis of 1H-Pyrazolo[3,4-b]pyridines."
    • Source:Molecules (2022).[2][3][4]

    • URL:[Link]

  • Chan-Lam Coupling Methodology

    • Title: "Copper-promoted C-N bond cross-coupling with boronic acids and derivatives."[5][6]

    • Source:Chemical Reviews (2014).
    • URL:[Link]

  • Steric Effects in N-Arylation

    • Title: "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis."
    • Source:BenchChem Application Notes (2025).[1]

  • Title: "Synthesis of 1H-Pyrazolo[4,3-b]pyridine, 7-bromo-.

Sources

Application Note: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine , a privileged scaffold in medicinal chemistry, specifically designed for the discovery of kinase inhibitors and oncological therapeutics.

Strategic Significance

The 1H-pyrazolo[4,3-b]pyridine ring system is a potent bioisostere of the indole and 7-azaindole scaffolds, widely recognized for its ability to mimic the adenine core of ATP. This makes it an indispensable template for designing ATP-competitive kinase inhibitors.

The 5,7-dibromo variant (CAS: 1956379-02-4) is particularly valuable because it offers two distinct vectors for orthogonal functionalization. Unlike mono-halogenated scaffolds, this "dual-handle" core allows chemists to rapidly generate libraries by sequentially introducing different pharmacophores at the C-5 and C-7 positions, exploring the solvent-front and gatekeeper regions of kinase pockets simultaneously.

Key Chemical Advantages[1]
  • Hinge Binding: The pyridine nitrogen (N-4) and pyrazole proton (N-1) form a high-fidelity hydrogen bond donor/acceptor motif essential for binding to the kinase hinge region.

  • Solubility: The additional nitrogen in the pyridine ring lowers logP and improves aqueous solubility compared to carbocyclic analogs.

  • Orthogonal Reactivity: The electronic disparity between C-5 and C-7 allows for catalyst-controlled regioselective cross-coupling.

Structural & Electronic Insight

To successfully utilize this scaffold, one must understand the reactivity hierarchy governed by the pyridine nitrogen.

Numbering and Electronic Map
  • Position 5 (C-5): Located

    
     (alpha) to the pyridine nitrogen. This position is highly electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the nitrogen. It is the most reactive  site for oxidative addition (Pd-catalysis) and S_NAr reactions.
    
  • Position 7 (C-7): Located

    
     (gamma) to the pyridine nitrogen and adjacent to the pyrazole ring junction. While activated, it is less electrophilic than C-5 and often sterically shielded by the N-1 protecting group.
    

Reactivity Rule: Under standard palladium-catalyzed conditions (Suzuki-Miyaura), the C-5 bromine reacts first.

ScaffoldMap cluster_0 Reactivity Hierarchy node_core 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine node_c5 C-5 Position (Alpha to N) High Reactivity node_core->node_c5 Primary Site (First Coupling) node_c7 C-7 Position (Gamma to N) Lower Reactivity node_core->node_c7 Secondary Site (Second Coupling)

Figure 1: Reactivity map of the 5,7-dibromo scaffold indicating the preferential order of functionalization.

Experimental Protocols

Phase 1: N-Protection (Critical Precursor)

Before functionalization, the pyrazole nitrogen (N-1) must be protected to prevent catalyst poisoning and N-arylation side reactions.

Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF. Protocol:

  • Dissolve 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na2SO4 and concentrate.

  • Yield Expectation: >90%. Product: 1-((2-(trimethylsilyl)ethoxy)methyl)-5,7-dibromo-1H-pyrazolo[4,3-b]pyridine .

Phase 2: Regioselective C-5 Suzuki Coupling

This step introduces the primary pharmacophore (often the "head" group interacting with the solvent front).

Reagents: Aryl Boronic Acid (1.05 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 M aq), Dioxane. Protocol:

  • Combine the N-protected dibromo scaffold (1.0 eq) and the desired Aryl Boronic Acid (1.05 eq) in 1,4-Dioxane (0.1 M).

  • Add K2CO3 (2.0 M aqueous solution, 3.0 eq).

  • Degas with Argon for 10 min.

  • Add Pd(dppf)Cl2·DCM (5 mol%).

  • Heat to 60-70°C for 4-6 hours. Note: Do not exceed 80°C to avoid premature C-7 coupling.

  • Monitoring: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Outcome: Exclusive formation of the 5-aryl-7-bromo derivative.

Phase 3: C-7 Suzuki Coupling (Gatekeeper Functionalization)

The remaining bromine at C-7 is now reacted. This position often targets the hydrophobic back-pocket or gatekeeper residues.

Reagents: Heteroaryl Boronic Ester (1.5 eq), XPhos Pd G2 (0.05 eq), K3PO4 (3.0 eq), Butanol/Water (4:1). Protocol:

  • Dissolve the 5-aryl-7-bromo intermediate (1.0 eq) and the second Boronic Ester (1.5 eq) in n-Butanol/Water.

  • Add K3PO4 (3.0 eq).

  • Degas thoroughly.

  • Add XPhos Pd G2 (Precatalyst, 5 mol%). Note: A more active catalyst is required for the deactivated C-7 position.

  • Heat to 100°C (reflux) for 12-16 hours.

  • Purification: Silica gel chromatography.

Phase 4: Global Deprotection

Reagents: TFA/DCM or TBAF/THF. Protocol:

  • Dissolve the bis-coupled product in DCM.

  • Add TFA (20% v/v). Stir at RT for 2 hours (removes SEM to form hydroxymethyl intermediate).

  • Concentrate and redissolve in MeOH/NH4OH to cleave the hydroxymethyl group.

  • Final Product: 5,7-Diaryl-1H-pyrazolo[4,3-b]pyridine.

Workflow Visualization

SynthesisFlow start 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine step1 Step 1: N-Protection (SEM-Cl) Steric Control & Solubility start->step1 step2 Step 2: C-5 Selective Coupling (Pd(dppf)Cl2, 60°C) Target: Solvent Front step1->step2 Regioselective Br displacement step3 Step 3: C-7 Coupling (XPhos Pd G2, 100°C) Target: Gatekeeper/Hinge step2->step3 High-temp coupling step4 Step 4: Deprotection (TFA or TBAF) Restores H-Bond Donor step3->step4 final Final Kinase Inhibitor step4->final

Figure 2: Step-by-step synthetic workflow for generating bis-aryl kinase inhibitors.

Case Study: Kinase Inhibitor Design

In a hypothetical campaign targeting CDK (Cyclin-Dependent Kinase) , the 5,7-dibromo scaffold is utilized as follows:

RegionChemical MoietyRationale
Core Pyrazolo[4,3-b]pyridineMimics Adenine; N4 accepts H-bond from Hinge backbone NH; N1 donates H-bond to Hinge C=O.
C-5 4-Piperazinyl-phenylProjects into the solvent channel; improves solubility and pharmacokinetic properties.
C-7 Isopropyl-phenylTargets the hydrophobic gatekeeper region; provides selectivity over other kinases.

Data Summary (Hypothetical Potency):

  • Scaffold Only: IC50 > 10 µM

  • C-5 Substituted Only: IC50 = 500 nM (Partial binding)

  • C-5 + C-7 Substituted: IC50 = 12 nM (Full occupancy)

References

  • Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine: ChemicalBook Protocol & Suppliers.

  • Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibitors: Review of pyrazolopyridine-based kinase inhibitors for anti-cancer therapy.

  • Regioselective Coupling Logic (Analogous Indazole/Pyridine Systems): Regioselective C7 bromination and Suzuki–Miyaura cross-coupling of 4-substituted indazoles.

  • General Reactivity of 5-Bromo-1H-pyrazolo[4,3-b]pyridine: Sigma-Aldrich Product Data & Safety Information.

Application Note: Synthesis of Substituted Pyrazolo[4,3-b]pyridines from a 5,7-Dibromo Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Relevance

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Most notably, derivatives of this fused bicyclic system have been identified as highly potent and selective inhibitors of Phosphodiesterase 1 (PDE1)[1]. By modulating cyclic nucleotide signaling (cAMP/cGMP), PDE1 inhibitors are actively pursued for the treatment of neurodegenerative disorders (such as Alzheimer's and Parkinson's diseases) and psychiatric conditions (including schizophrenia and depression)[2].

This application note details a robust, scalable, and regioselective synthetic route to generate 1-alkyl-5,7-dibromo-1H-pyrazolo[4,3-b]pyridines. These di-halogenated intermediates are highly versatile, allowing for orthogonal downstream functionalization at the C5 and C7 positions via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

Mechanistic Insights and Causality

A successful synthesis of the pyrazolo[4,3-b]pyridine core requires strict control over regioselectivity during both halogenation and alkylation. The workflow is governed by the following mechanistic principles:

  • Regioselective Bromination: The synthesis commences with 6-bromo-2-methylpyridin-3-amine. The strongly electron-donating primary amine at the C3 position activates the pyridine ring, directing electrophilic aromatic substitution (bromination) exclusively to the ortho-position (C4). This establishes the critical 4,6-dibromo substitution pattern required for downstream functionalization[3].

  • Modified Jacobson-Type Cyclization: The construction of the fused pyrazole ring is achieved via a diazotization-cyclization cascade. Isopentyl nitrite serves as an organic-soluble NO⁺ donor to diazotize the primary amine. Potassium acetate (AcOK) is employed as a mild base; it facilitates the tautomerization of the resulting diazonium salt and drives the intramolecular cyclization onto the adjacent, weakly acidic C2-methyl group[3].

  • Regiocontrolled N1-Alkylation: The 1H-pyrazolo[4,3-b]pyridine core contains two adjacent nitrogen atoms (N1 and N2) susceptible to electrophilic attack. To selectively alkylate at the N1 position, a bulky, soft base (Cs₂CO₃) is utilized in a polar aprotic solvent (DMF) at low temperatures (0 °C). These conditions exploit steric differentiation, heavily favoring the thermodynamically stable N1-alkylated isomer over the N2-isomer[1].

Visualizing the Synthetic Workflow

SynthesisWorkflow SM 6-bromo-2-methylpyridin-3-amine Step1 Regioselective Bromination (Br2, AcOH, MeOH) SM->Step1 Int1 4,6-dibromo-2-methylpyridin-3-amine Step1->Int1 Step2 Diazotization & Cyclization (Isopentyl Nitrite, AcOK) Int1->Step2 Int2 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine Step2->Int2 Step3 Regioselective N1-Alkylation (Alkyl Halide, Cs2CO3) Int2->Step3 Prod 5,7-dibromo-1-alkyl-1H- pyrazolo[4,3-b]pyridine Step3->Prod

Figure 1: Mechanistic workflow for the synthesis of substituted pyrazolo[4,3-b]pyridines.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, stoichiometries, and expected yields for the three-step synthetic sequence[3].

StepTransformationReagents & SolventsTemperature / TimeExpected Yield
1 BrominationBr₂ (1.8 eq), AcOH (2.0 eq), MeOH0 °C / 5 hours~87%
2 CyclizationIsopentyl nitrite (2.0 eq), AcOK (2.5 eq), Toluene/AcOH25 °C (1 h) → 60 °C (19 h)~30%
3 N1-AlkylationAlkyl Halide (1.5 eq), Cs₂CO₃ (2.0 eq), DMF0 °C / 0.5 hours~51%

Step-by-Step Experimental Protocols

Step 1: Preparation of 4,6-dibromo-2-methylpyridin-3-amine

This step installs the second bromine atom necessary for the final 5,7-dibromo core.

  • Preparation: Charge a round-bottom flask with 6-bromo-2-methylpyridin-3-amine (24 g, 128 mmol) and glacial acetic acid (AcOH) (14.7 mL, 257 mmol) in methanol (MeOH) (200 mL)[3].

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Ensure vigorous stirring.

  • Addition: Dropwise add elemental bromine (Br₂) (36.9 g, 230.9 mmol, 11.9 mL) to the cooled mixture to prevent thermal runaway and over-bromination[3].

  • Reaction: Stir the mixture at 0 °C for exactly 5 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous Na₂SO₃ (500 mL) to reduce unreacted bromine. Extract the aqueous layer with ethyl acetate (300 mL × 3).

  • Purification: Wash the combined organic layers with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel chromatography (petroleum ether:ethyl acetate = 2:1) to afford the product as a solid[3].

Step 2: Preparation of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine

This is the critical ring-closing step utilizing a modified Jacobson indazole synthesis.

  • Preparation: To a mixture of 4,6-dibromo-2-methylpyridin-3-amine (15.0 g, 56.4 mmol) and potassium acetate (AcOK) (13.8 g, 141 mmol), add a solvent mixture of AcOH (30 mL) and toluene (200 mL)[3].

  • Diazotization: Slowly add isopentyl nitrite (13.2 g, 112.8 mmol) to the suspension.

  • Cyclization: Stir the mixture at 25 °C for 1 hour to allow diazonium formation, then heat to 60 °C for 19 hours to drive the intramolecular cyclization[3].

  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess isopentyl nitrite. Dilute the resulting residue with water (300 mL) and extract with ethyl acetate (200 mL × 2).

  • Isolation: Wash the organic layer with brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine core. Note: The yield is typically around 30% due to the thermodynamic barrier of forming the strained bicyclic system[3].

Step 3: Regioselective N1-Alkylation (e.g., Ethylation)

This protocol demonstrates ethylation, but can be adapted for isopropyl or other alkyl groups using the corresponding alkyl iodide.

  • Preparation: Suspend 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 g, 3.6 mmol) and cesium carbonate (Cs₂CO₃) (12.4 g, 7.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) under an inert atmosphere[1].

  • Cooling: Cool the suspension to 0 °C. The low temperature is critical to suppress N2-alkylation.

  • Alkylation: Add iodoethane (0.8 g, 5.4 mmol) dropwise. (For the isopropyl derivative, substitute with 2-iodopropane)[3].

  • Reaction: Stir the mixture strictly at 0 °C for 0.5 hours[1].

  • Workup & Purification: Dilute the mixture with water (20 mL) and extract with ethyl acetate (30 mL × 2). Wash the combined organic layers with water (20 mL) and brine (20 mL), dry with Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the residue by silica gel chromatography (petroleum ether:ethyl acetate = 10:1 to 5:1) to yield 5,7-dibromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine[1].

References

  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Google P
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Google P
  • US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Google P

Sources

Regioselective Palladium-Catalyzed Cross-Coupling of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in the development of highly selective for neurodegenerative and psychiatric disorders[1], as well as in designed to combat emerging viral infections like Dengue and Ebola[2].

Within this chemical space, 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine serves as an exceptionally versatile di-halogenated building block. By leveraging the inherent electronic and steric differences between the C5 and C7 positions, researchers can perform divergent, sequential palladium-catalyzed cross-coupling reactions to rapidly generate complex, multi-substituted libraries[3].

Mechanistic Insights: The Causality of Regioselectivity

When subjecting 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine to a palladium-catalyzed cross-coupling reaction (such as the Suzuki-Miyaura reaction), the two carbon-bromine bonds exhibit starkly different reactivities toward the initial oxidative addition step.

  • Electronic Activation at C5 (Kinetically Favored): The C5 position is located alpha to the pyridine nitrogen (N4). The strong inductive electron-withdrawing effect of this nitrogen atom significantly lowers the energy of the C5–Br

    
     antibonding orbital. This makes the C5 carbon highly electrophilic, facilitating rapid oxidative addition by the electron-rich Pd(0) catalyst.
    
  • Steric and Electronic Disfavor at C7: The C7 position is gamma to the pyridine nitrogen, resulting in a much weaker inductive pull. More importantly, C7 is situated adjacent to the bridgehead carbon (C7a) of the fused pyrazole ring. This proximity introduces subtle steric hindrance that impedes the approach of bulky Pd-ligand complexes.

By carefully selecting a catalyst with a constrained bite angle and strictly controlling the stoichiometry of the coupling partner, researchers can achieve >95% regioselectivity for C5 functionalization before any reaction occurs at C7.

MechanisticPathway Substrate 5,7-Dibromo-1H- pyrazolo[4,3-b]pyridine Complex Pd(0)-Substrate π-Complex Substrate->Complex Coordination Pd_Cat Pd(0) Catalyst Pd_Cat->Complex OxAdd_C5 Oxidative Addition at C5 (Kinetically Favored) Complex->OxAdd_C5 Fast (α to N) OxAdd_C7 Oxidative Addition at C7 (Disfavored) Complex->OxAdd_C7 Slow (γ to N) Product_C5 5-Aryl-7-bromo Intermediate OxAdd_C5->Product_C5 Transmetalation & Reductive Elimination

Fig 1: Mechanistic pathway of regioselective Pd(0) oxidative addition at the C5 position.

Quantitative Data: Catalyst and Ligand Optimization

To validate the mechanistic theory, various catalyst systems must be screened to optimize the C5-monocoupled product while suppressing the bis-coupled impurity. The table below summarizes the causality behind ligand selection.

Table 1: Optimization of Catalyst and Ligand for Regioselective C5 Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolventTemp (°C)Yield: C5-Coupled (%)Yield: Bis-Coupled (%)Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃Toluene/H₂O9045%15%Monodentate ligand allows high flexibility, leading to over-insertion at C7.
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O8084% <5% Bidentate dppf restricts geometry, strongly favoring the more accessible C5.
Pd(Amphos)Cl₂ K₃PO₄THF/H₂O7089%<2%Highly active catalyst allows lower temperatures, kinetically freezing out C7 activation.
Pd₂(dba)₃ / SPhos Cs₂CO₃Dioxane10055%35%Electron-rich, bulky SPhos forces unwanted C7 activation, destroying regioselectivity.

Experimental Workflows & Protocols

The complete functionalization of the pyrazolo[4,3-b]pyridine core requires a strategic four-step sequence to ensure high yields and prevent catalyst poisoning.

Workflow Step1 1. N-Protection (SEM/Boc) Step2 2. C5 Suzuki Coupling (Pd(dppf)Cl2) Step1->Step2 Step3 3. C7 Cross-Coupling (Pd2(dba)3, XPhos) Step2->Step3 Step4 4. Deprotection (Acidic Cleavage) Step3->Step4

Fig 2: Four-step synthetic workflow for the dual functionalization of the pyrazolo[4,3-b]pyridine core.

Protocol 1: N-Protection (Pre-requisite)

Causality: The free N-H of the pyrazole ring is acidic (pKa ~11) and can directly coordinate to the palladium center, leading to severe catalyst poisoning or unwanted Buchwald-Hartwig amination at the nitrogen[2]. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prevents this and vastly improves the substrate's solubility in organic solvents.

  • Dissolve 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) under N₂ at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add SEM-Cl (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating IPC: Quench a micro-aliquot in water and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline starting material and the appearance of a high-Rf spot.

Protocol 2: Regioselective C5 Suzuki-Miyaura Coupling

Causality: Aqueous biphasic conditions are essential to dissolve the inorganic base and facilitate the transmetalation step via a boronate intermediate. Dioxane is chosen over THF because its higher boiling point allows for sufficient thermal energy without requiring pressurized vessels[1].

  • Charge a Schlenk flask with SEM-protected 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (5 mol%). Purge the flask with N₂ for 5 minutes.

  • Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validating IPC: Monitor via LC-MS. The starting material (m/z ~407, characteristic dibromo isotope pattern) should cleanly convert to the mono-coupled product. If a mass corresponding to the bis-coupled product is observed (>5% AUC), immediately cool the reaction to quench further oxidative addition.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 3: C7 Buchwald-Hartwig Amination

Causality: The remaining C7 position is sterically hindered and electronically deactivated compared to C5. A highly electron-rich, bulky monodentate ligand like XPhos is required to force the oxidative addition and facilitate the subsequent reductive elimination of the amine[3].

  • Combine the C5-arylated intermediate (1.0 equiv), the desired amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene (0.1 M).

  • Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Purge with N₂.

  • Heat to 100 °C for 12 hours.

  • Self-Validating IPC: The reaction mixture will transition from a deep burgundy (active Pd(0)-XPhos complex) to a black suspension as Pd black precipitates upon completion. LC-MS should confirm the complete disappearance of the mono-bromo intermediate.

Protocol 4: SEM Deprotection
  • Dissolve the fully functionalized intermediate in DCM (0.1 M) and add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 4 hours to remove the SEM acetal.

  • Concentrate under vacuum, redissolve in MeOH, and add ethylenediamine (5.0 equiv) to scavenge the formaldehyde/silyl byproducts. Stir for 2 hours.

  • Purify via preparative reverse-phase HPLC to yield the final 5,7-disubstituted-1H-pyrazolo[4,3-b]pyridine.

References

1. 2. 3.

Sources

Application Note: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine as a Versatile Scaffold for Fragment-Based Discovery of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2][3] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds ("fragments") to probe a target's binding sites.[3] Initial fragment hits typically exhibit weak binding affinities (in the high micromolar to millimolar range), which necessitates the use of sensitive biophysical techniques for their detection.[1][4] The core principle of FBDD is that these low-complexity fragments are more likely to form high-quality interactions with a target, providing superior starting points for chemical optimization into potent and drug-like candidates.[3]

Within the vast chemical space available for fragment libraries, the pyrazolopyridine scaffold stands out as a "privileged" heterocyclic motif, particularly in the realm of kinase inhibition.[5][6] As a bioisostere of the natural ATP substrate, purine, this scaffold is adept at binding to the highly conserved hinge region of the kinase ATP pocket.[5] This application note focuses on a specific, strategically functionalized member of this family: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine . This fragment is an exceptional tool for FBDD campaigns against kinases due to its combination of a proven hinge-binding core with two chemically tractable bromine atoms. These halogens not only offer the potential for specific halogen-bonding interactions but, more importantly, serve as versatile synthetic handles for subsequent fragment evolution, allowing for a structure-guided exploration of adjacent binding pockets to rapidly build potency and selectivity.

The FBDD Workflow Using 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

A successful FBDD campaign is a multi-stage process that integrates biophysics, structural biology, and medicinal chemistry. The unique features of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine fragment are leveraged at each step, from initial hit identification to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (DSF or SPR) Target + Fragment Library Validation Orthogonal Hit Validation (ITC) Confirm direct binding Screening->Validation Identified Hits Xray X-ray Crystallography Determine Fragment Binding Mode Validation->Xray Validated Hit Fragment (5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine) SAR Structure-Guided Chemistry (Fragment Growing) Synthesize Analogs Xray->SAR Structural Insights (Binding Pose, Unoccupied Pockets) Potency Potent Lead Compound (nM Affinity, Selective) SAR->Potency Increased Affinity Potency->SAR Iterative Cycles

Caption: The Fragment-Based Drug Discovery (FBDD) workflow.

Application I: Primary Screening for Target Engagement

The initial goal is to identify fragments that bind to the target kinase. Because these interactions are often weak, high-sensitivity biophysical assays are required.

Protocol 1: High-Throughput Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method to screen fragment libraries. It measures the thermal stability of a protein, which typically increases upon ligand binding. A positive thermal shift (ΔTm) is indicative of a binding event.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

    • Prepare a 10 mM stock solution of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in 100% DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup (384-well format):

    • To each well, add the assay buffer.

    • Add the target kinase to a final concentration of 2-5 µM.

    • Add the fluorescent dye to its recommended final concentration (e.g., 5x).

    • Add 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine to a final concentration of 200-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • Include control wells: "Protein + Buffer" (no fragment) and "Buffer only" (no protein).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein only) .

    • Causality: A significant ΔTm (typically > 2 °C) suggests that the fragment binds to and stabilizes the folded state of the kinase. This method is powerful for high-throughput primary screening due to its speed and low protein consumption.

Protocol 2: Primary Screening and Affinity Estimation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time, allowing for the direct detection of binding events.[7][8]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target kinase onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density that will provide a robust signal (e.g., 8,000-12,000 Response Units, RU).

    • A reference channel should be prepared (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.

  • Screening:

    • Prepare a dilution series of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO). A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) over time.

    • After each injection, regenerate the surface with a mild buffer (e.g., a short pulse of low pH glycine) if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to estimate the dissociation constant (Kd).

    • Causality: SPR provides more than a simple "yes/no" answer. It confirms direct binding to the target and provides an initial estimate of affinity (Kd), which is crucial for ranking hits and tracking potency improvements during optimization.[1]

Application II: Hit Validation and Thermodynamic Characterization

A critical step in FBDD is to confirm that hits from the primary screen are not artifacts.[3] This is achieved by testing them in a secondary, orthogonal assay.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[4]

Methodology:

  • Sample Preparation:

    • Dialyze the target kinase extensively against the ITC buffer (e.g., 50 mM phosphate buffer pH 7.5, 100 mM NaCl).

    • Dissolve 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in the final dialysis buffer. The DMSO concentration must be precisely matched between the protein solution in the cell and the fragment solution in the syringe to avoid large heats of dilution.

  • Experiment Setup:

    • Load the kinase into the sample cell at a concentration of 10-50 µM.

    • Load the fragment into the injection syringe at a concentration 10-15 times that of the protein (e.g., 200-750 µM).

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small injections (e.g., 2-3 µL) of the fragment solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model (e.g., one-site) to determine Kd, ΔH, and n.

    • Causality: ITC is considered a gold-standard validation technique because it is a direct, in-solution binding assay that is not prone to the same artifacts as fluorescence or surface-based methods. The thermodynamic signature (ΔH and ΔS) provides deeper insight into the binding mechanism (e.g., whether it is enthalpy- or entropy-driven).

Technique Primary Output Typical Value for a Fragment Hit Purpose
DSF ΔTm (°C)+2 to +10 °CHigh-throughput primary screening
SPR Kd (M)10⁻³ to 10⁻⁵ MPrimary screening & affinity ranking
ITC Kd (M), ΔH (kcal/mol)10⁻³ to 10⁻⁵ MOrthogonal validation & thermodynamic profiling

Application III: Structural Biology for Guided Optimization

Obtaining a high-resolution crystal structure of the fragment bound to the target kinase is the most impactful step in FBDD.[9][10] It transforms the optimization process from trial-and-error to a rational, structure-guided design effort.[11]

Protocol 4: Co-crystallization and Structure Determination using X-ray Crystallography

This protocol aims to solve the three-dimensional structure of the kinase-fragment complex.

Methodology:

  • Protein Preparation:

    • The target kinase must be purified to >95% homogeneity and concentrated to 5-15 mg/mL in a low-salt buffer.

  • Complex Formation:

    • Incubate the concentrated kinase with a 3-5 fold molar excess of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine for at least 1 hour on ice. (Alternatively, soaking existing kinase crystals in a fragment-containing solution can be attempted).

  • Crystallization Screening:

    • Use robotic systems to set up crystallization trials in 96-well plates, screening hundreds of conditions (precipitants, buffers, salts).

    • Monitor the plates for crystal growth over several days to weeks.

  • Data Collection and Structure Solution:

    • Cryo-protect promising crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with a known apo-structure of the kinase.

    • Carefully inspect the resulting electron density maps to confirm the binding pose of the 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine fragment.[11]

  • Structure-Guided Design:

    • Causality: The solved structure reveals the precise orientation of the fragment in the ATP binding site. It will confirm that the pyrazolopyridine core is interacting with the kinase hinge region. Crucially, it will show the vectors of the C5-Br and C7-Br bonds relative to adjacent pockets (e.g., the solvent front or a deeper hydrophobic pocket). This information is the blueprint for the next phase of medicinal chemistry.

Caption: Strategy of "Fragment Growing" from the dibrominated scaffold.

Note: The image in the DOT script is a placeholder. A real diagram would show the fragment in the binding site.

The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). By analyzing the crystal structure, a chemist can rationally design modifications. For example, if the bromine at position 7 points towards the solvent, it can be replaced with a polar group to enhance solubility. If the bromine at position 5 points towards an unoccupied hydrophobic pocket, it can be replaced with an aromatic ring to gain significant potency through favorable van der Waals interactions. This iterative, structure-guided process is the hallmark of a successful FBDD campaign and is uniquely enabled by a well-designed starting fragment like 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Conclusion

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is not merely another fragment; it is a highly engineered starting point for the discovery of kinase inhibitors. Its pyrazolopyridine core ensures a high probability of binding to the conserved kinase hinge region, while the strategically placed bromine atoms provide validated, orthogonal vectors for rapid and rational chemical optimization. By employing the biophysical and structural biology protocols detailed in this note, research teams can leverage this fragment to efficiently navigate the FBDD workflow, significantly increasing the probability of discovering novel, potent, and selective lead compounds.

References

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]

  • Hubbard, R. E. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Enzymology (Vol. 562, pp. 417-440). Elsevier. Available at: [Link]

  • Biophysical Society. (n.d.). Biophysical Techniques. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. Available at: [Link]

  • Sławiński, J., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Acta Poloniae Pharmaceutica, 60(5), 393-399. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry, 63(1), 343-365. Available at: [Link]

  • Singh, G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(6), 1547-1558. Available at: [Link]

  • Ciulli, A., & Williams, G. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 513-549). Elsevier. Available at: [Link]

  • McCorkindale, W., et al. (2022). Fragment-Based Hit Discovery via Unsupervised Learning of Fragment-Protein Complexes. bioRxiv. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Computational Fragment-Based Drug Design. Retrieved from [Link]

  • Vinchurkar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(6), 2555-2579. Available at: [Link]

  • Liu, Y., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(11), 1107-1112. Available at: [Link]

  • Proteros. (n.d.). Assays, Biophysics, Screening for Drug Discovery. Retrieved from [Link]

  • Peng, C., et al. (2018). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Pharmacology, 9, 763. Available at: [Link]

  • Norman, B. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3685-3696. Available at: [Link]

  • Cambridge Healthtech Institute. (2020). Biophysical Approaches for Drug Discovery. Retrieved from [Link]

  • Misra, R. N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4358-4362. Available at: [Link]

  • Jhoti, H., & Williams, G. (2011). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Protein-Ligand Interactions (pp. 249-268). Humana Press. Available at: [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. Available at: [Link]

  • CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Retrieved from [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Wang, Y., et al. (2021). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 357-372. Available at: [Link]

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10986. Available at: [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Kumar, A., & Singh, N. (2023). Determining Protein Structures Using X-Ray Crystallography. In Protein Crystallography (pp. 1-23). Springer US. Available at: [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 278(19), 3584-3596. Available at: [Link]

  • Mestres, J., et al. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLoS ONE, 7(5), e36353. Available at: [Link]

  • Al-Hourani, B. J., et al. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. RSC Advances, 16(4), 2024-2033. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Core for Advanced OLED Emitters

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven extensive research into novel emissive materials. Among the myriad of heterocyclic systems, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a particularly promising scaffold. Its unique electronic structure, characterized by an electron-rich pyrazole fused to an electron-deficient pyridine ring, provides an intrinsic donor-acceptor character. This facilitates the development of materials with tunable photophysical properties, including those exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving 100% internal quantum efficiency in OLEDs.

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine is a versatile building block, offering two reactive sites for the introduction of a wide range of functional groups through modern cross-coupling methodologies. The strategic derivatization at the C5 and C7 positions allows for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, singlet-triplet energy gap (ΔEST), and charge transport properties. This guide provides detailed protocols and expert insights into the derivatization of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to generate a diverse library of potential OLED emitters.

Strategic Derivatization: Rationale and Workflow

The derivatization of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine core is primarily aimed at modulating its electronic properties to achieve desired emission colors and high quantum yields. The introduction of electron-donating groups (donors, D) and electron-accepting groups (acceptors, A) at the C5 and C7 positions can create D-A, D-A-D, or A-D-A type structures. This manipulation of intramolecular charge transfer (ICT) is fundamental to designing efficient TADF emitters.

A generalized workflow for the derivatization process is outlined below:

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Derivative Classes cluster_3 Application start 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine suzuki Suzuki-Miyaura (Aryl/Heteroaryl Donors/Acceptors) start->suzuki Arylboronic acids/esters buchwald Buchwald-Hartwig (Carbazole, Phenoxazine, etc.) start->buchwald Amines sonogashira Sonogashira (Alkynyl Groups) start->sonogashira Terminal alkynes diaryl 5,7-Diaryl Derivatives suzuki->diaryl mono Mono-functionalized Derivatives suzuki->mono Controlled stoichiometry diamino 5,7-Diamino Derivatives buchwald->diamino buchwald->mono Controlled stoichiometry dialkynyl 5,7-Dialkynyl Derivatives sonogashira->dialkynyl sonogashira->mono Controlled stoichiometry oled OLED Material diaryl->oled diamino->oled dialkynyl->oled mono->oled caption General workflow for the derivatization of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine.

Caption: General workflow for the derivatization of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine.

Experimental Protocols

The following protocols are provided as detailed guidelines. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields and purity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for 5,7-Diaryl-1H-pyrazolo[4,3-b]pyridines

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl moieties. This is particularly useful for attaching electron-donating or electron-accepting units to the pyrazolo[4,3-b]pyridine core.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a broad range of Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, more advanced catalyst systems like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can be employed.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. K₂CO₃ is a commonly used and effective base. The aqueous conditions help to dissolve the base and facilitate the reaction.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the desired arylboronic acid (2.5 mmol for disubstitution, 1.1 mmol for preferential monosubstitution), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5,7-diaryl-1H-pyrazolo[4,3-b]pyridine.

ParameterCondition for DisubstitutionCondition for MonosubstitutionRationale
Arylboronic Acid (equiv.)2.2 - 2.51.0 - 1.2Stoichiometry controls the extent of reaction.
Pd(PPh₃)₄ (mol%)3 - 51 - 3Lower catalyst loading can favor mono-arylation.
BaseK₂CO₃ or Cs₂CO₃K₂CO₃ or NaHCO₃A milder base can sometimes improve selectivity for mono-arylation.
Temperature (°C)90 - 10070 - 80Lower temperatures can enhance selectivity.

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for introducing nitrogen-based donor groups, such as carbazoles, phenothiazines, and phenoxazines, which are known to be excellent hole-transporting moieties in OLEDs.[1]

Causality behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical for an efficient Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often highly effective. Pd₂(dba)₃ is a common palladium precursor.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a standard choice for this reaction.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or xylene are typically used.

Step-by-Step Methodology:

  • In a glovebox, add 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the amine (e.g., carbazole, 2.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., XPhos, 0.08 mmol, 8 mol%) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (2.8 mmol).

  • Add anhydrous, degassed toluene (20 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

ParameterConditionRationale
Catalyst PrecursorPd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
LigandXPhos, RuPhos, or BrettPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
BaseNaOtBu or K₃PO₄A strong base is necessary to deprotonate the amine.
SolventToluene or XyleneAnhydrous, high-boiling point solvents are preferred.

Table 2: Representative conditions for Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling for Alkynyl-Substituted Derivatives

The Sonogashira coupling introduces alkynyl groups, which can extend the π-conjugation of the pyrazolo[4,3-b]pyridine core, often leading to a red-shift in the emission spectrum.

Causality behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction is typically co-catalyzed by a palladium complex and a copper(I) salt. Pd(PPh₃)₂Cl₂ is a common palladium catalyst, and CuI acts as the co-catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but a co-solvent like THF or DMF can be used.

Step-by-Step Methodology:

  • To a Schlenk flask, add 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of THF (15 mL) and triethylamine (10 mL).

  • Add the terminal alkyne (2.5 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C.

  • Monitor the reaction by TLC. The reaction is usually complete within 6-12 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Structure-Property Relationships and Material Design

The strategic placement of donor and acceptor groups on the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold is crucial for tuning the optoelectronic properties of the resulting materials.

Caption: Structure-property relationships in derivatized pyrazolo[4,3-b]pyridines.

  • Electron-Donating Groups (Donors): Attaching strong electron-donating groups like carbazole or triphenylamine derivatives at the C5 and C7 positions will raise the HOMO level of the molecule. This facilitates hole injection from the hole transport layer (HTL) in an OLED device.

  • Electron-Accepting Groups (Acceptors): The pyrazolo[4,3-b]pyridine core itself is electron-deficient. However, attaching stronger acceptor moieties, such as cyanophenyl or triazine groups, can further lower the LUMO level, which aids in electron injection from the electron transport layer (ETL).

  • HOMO-LUMO Gap: The combination of donor and acceptor substituents leads to a smaller HOMO-LUMO energy gap, resulting in a red-shift of the emission wavelength. By carefully selecting the strength of the donor and acceptor groups, the emission color can be tuned from blue to green and even orange/red.

  • Thermally Activated Delayed Fluorescence (TADF): For TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is essential. This is often achieved in D-A type molecules where the HOMO is localized on the donor and the LUMO on the acceptor, leading to a small exchange energy. The derivatization of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine core with bulky donor groups can induce a twisted conformation between the donor and the core, which helps to minimize the ΔEST.

Derivative TypeExpected HOMO/LUMO ModulationPotential Application
5,7-Di(carbazolyl)High HOMO, relatively high LUMOBlue fluorescent or TADF emitter, hole-transporting material.
5,7-Di(cyanophenyl)Low HOMO, low LUMOElectron-transporting material, host for phosphorescent emitters.
5-(Carbazolyl)-7-(cyanophenyl)High HOMO, low LUMOGreen or yellow TADF emitter with strong ICT character.

Table 3: Predicted properties of derivatized 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine.

Conclusion

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine is a highly valuable and versatile platform for the synthesis of novel materials for OLED applications. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, a wide array of functional groups can be introduced at the C5 and C7 positions. This allows for the precise tuning of the electronic and photophysical properties of the core scaffold. The strategic combination of electron-donating and electron-accepting substituents enables the design of high-performance fluorescent and TADF emitters with tailored emission colors and efficiencies. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the rich potential of this promising class of materials in the development of next-generation OLED technologies.

References

  • Grazulevicius, J. V., et al. (2020). Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. Journal of Materials Chemistry C, 8(4), 1338-1349. [Link]

  • Zhu, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-16. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Tao, Y., et al. (2005). Synthesis, photoluminescence and electroluminescence of new 1H-pyrazolo[3,4-b]quinoxaline derivatives. Journal of Materials Chemistry, 15(35-36), 3645-3651. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including inhibitors of kinases, reverse transcriptase, and other key enzymes. The ability to functionalize this core with precision is paramount for the development of novel therapeutics. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a key tool for the derivatization of such scaffolds.[1]

This application note provides a comprehensive guide to the Sonogashira coupling of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols for both mono- and di-alkynylation, and discuss critical parameters and troubleshooting strategies to enable researchers to harness the full potential of this versatile transformation.

Mechanistic Overview: The Dual Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction typically proceeds via a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The palladium cycle initiates with the oxidative addition of the aryl halide (in this case, 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine) to a low-valent palladium(0) species, forming a palladium(II) intermediate. In parallel, the copper cycle activates the terminal alkyne. An amine base deprotonates the alkyne, which then coordinates with a copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide.

The two cycles converge at the transmetalation step, where the acetylide ligand is transferred from copper to the palladium(II) complex. The resulting palladium(II)-alkynyl-aryl intermediate then undergoes reductive elimination to yield the desired alkynylated product and regenerate the active palladium(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) Transmetalation_Pd Transmetalation PdII_Alkyne_Aryl Ar-Pd(II)L₂(C≡CR) RedElim Reductive Elimination RedElim->Pd0 Product Alkynylated Product CuI Cu(I)Br Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Cu_Acetylide Cu(I)-C≡CR Base_HBr Base-HBr Cu_Acetylide->Transmetalation_Pd ArBr 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Alkyne Terminal Alkyne

Caption: The dual catalytic cycle of the Sonogashira coupling.

Controlling Regioselectivity: Mono- vs. Di-alkynylation

A key consideration when working with 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is the potential for both mono- and di-alkynylation. The two bromine atoms are in electronically distinct environments, which may lead to differences in their reactivity. While empirical optimization is essential, the following strategies can be employed to favor either mono- or di-substituted products:

  • Stoichiometry: The most straightforward approach to favor mono-alkynylation is to use a sub-stoichiometric amount of the terminal alkyne (e.g., 0.9-1.1 equivalents). Conversely, for di-alkynylation, an excess of the alkyne (e.g., 2.2-3.0 equivalents) is recommended.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-alkynylated product. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.

  • Catalyst and Ligand Choice: In some systems, the choice of catalyst and ligand can influence regioselectivity. For instance, bulkier phosphine ligands may favor reaction at the more sterically accessible position.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine. It is strongly recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Mono-alkynylation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Materials:

  • 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

  • Terminal alkyne (1.0-1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or PdCl₂(PPh₃)₂ (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask, add 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when the desired ratio of mono- to di-alkynylated product is reached), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-alkynylation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Materials:

  • 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

  • Terminal alkyne (2.5-3.0 equivalents)

  • Pd(PPh₃)₄ (0.05-0.1 equivalents) or PdCl₂(PPh₃)₂ (0.05-0.1 equivalents)

  • Copper(I) iodide (CuI) (0.1-0.2 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0-6.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., DMF or THF)

Procedure:

  • Follow steps 1-5 from Protocol 1, adjusting the stoichiometry of the reagents as indicated above.

  • Heat the reaction mixture to a higher temperature if necessary (e.g., 80-100 °C) and monitor for the disappearance of the starting material and mono-alkynylated intermediate.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

Table of Recommended Starting Conditions

ParameterMono-alkynylationDi-alkynylationRationale
Alkyne (eq.) 1.0 - 1.22.5 - 3.0Stoichiometric control is the primary method for selectivity.
Pd Catalyst (mol%) 2 - 55 - 10Higher catalyst loading may be needed for the second coupling.
CuI (mol%) 5 - 1010 - 20Ensures efficient formation of the copper acetylide.
Base (eq.) 3.05.0 - 6.0Neutralizes the HBr formed during the reaction.
Solvent DMF, THFDMF, THFAprotic polar solvents are generally effective.
Temperature 60 - 80 °C80 - 100 °CHigher temperatures drive the reaction to di-substitution.
Time 2 - 8 h6 - 24 hMonitor by TLC/LC-MS for optimal reaction time.

Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, Pd catalyst, and CuI in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous, deoxygenated solvent and base. B->C D Add terminal alkyne. C->D E Heat to desired temperature. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Extract with organic solvent. G->H I Wash, dry, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using PdCl₂(PPh₃)₂, pre-reduction to Pd(0) may be beneficial.

    • Poor Solvent Quality: Use strictly anhydrous and deoxygenated solvents.

    • Base Incompatibility: The choice of base can be critical. If Et₃N or DIPEA are ineffective, consider stronger, non-nucleophilic bases.

    • Substrate Purity: Ensure the starting 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine and alkyne are pure.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.

    • Minimizing the amount of copper co-catalyst can sometimes reduce Glaser coupling.

  • Difficulty with Purification:

    • If the product is difficult to separate from the starting material or byproducts, consider derivatization of the pyrazole NH proton to alter the polarity of the molecule.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of novel alkynyl-substituted 1H-pyrazolo[4,3-b]pyridines. By carefully controlling the reaction parameters, particularly stoichiometry and temperature, researchers can selectively achieve either mono- or di-alkynylation of the 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine scaffold. The protocols and guidelines presented in this application note provide a robust starting point for the exploration of this versatile reaction in the context of drug discovery and development, enabling the creation of diverse libraries of compounds for biological screening.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2479. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020). Vedantu. [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (2011). Tetrahedron, 67(35), 6439-6446. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. (2019). Tetrahedron Letters, 60(15), 1075-1078. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2479. [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. (2024). RSC Advances, 14(12), 8235-8241. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). Molecules, 25(19), 4587. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). RSC Advances, 5(32), 25239-25244. [Link]

  • Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. (2012). Organic & Biomolecular Chemistry, 10(44), 8855-8865. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters, 24(27), 4964-4968. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 255-276. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6433. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 853. [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (2006). Organic & Biomolecular Chemistry, 4(7), 1213-1216. [Link]

  • Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate. [Link]

  • Synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines by 6-endo-dig cyclization of Sonogashira products and halolactonizations with Cu salts/NXS. Preliminary antitumor evaluation. (2017). European Journal of Medicinal Chemistry, 138, 1083-1097. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2018). The Journal of Organic Chemistry, 83(21), 13327-13339. [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2016). Organic Chemistry Frontiers, 3(11), 1459-1463. [Link]

  • ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. (n.d.). ResearchGate. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

Sources

Troubleshooting & Optimization

improving yield of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis Ticket Subject: Yield Optimization for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine presents a unique "perfect storm" of challenges: the electron-deficient nature of the pyridine ring, the solubility issues inherent to planar dibromo-heterocycles, and the lability of carbon-bromine bonds during reductive cyclization steps.[1][2]

This guide moves beyond standard textbook recipes. It addresses the specific failure points of the [4,3-b] scaffold (distinct from the more common [3,4-b] isomer) and provides actionable protocols to recover yield.

Module 1: Diagnostic & Triage

Before altering your protocol, identify your specific failure mode using the table below.

Observation Likely Root Cause Immediate Action
Low Conversion (<30%) Deactivation of the pyridine ring (S_NAr failure).[1][2]Switch solvent to NMP or DMSO ; increase temp to 120°C.
Product "Disappears" Dehalogenation (Loss of Br).[1][2]STOP using Pd/C. Switch to Fe/AcOH or SnCl2 for nitro reductions.[1][2]
Gummy/Black Crude Polymerization of hydrazine/diazo intermediates.[1][2]Reduce reaction temperature; add hydrazine dropwise at 0°C.
Insoluble Precipitate Product crashing out prematurely (trapping impurities).[1][2]Use a co-solvent system (e.g., EtOH/THF) or hot filtration.[1][2]
Wrong Regioisomer Formation of [3,4-b] or N2-alkylated byproduct.[1][2]Verify precursor structure (3-acyl-2-halo vs 2-acyl-3-halo).

Module 2: The Critical Path (Synthesis Protocols)

There are two primary routes to this scaffold. Route A is the standard commercial route (high throughput).[1][2] Route B is the "Rescue Route" when Route A fails due to steric hindrance or electronic deactivation.[2]

Route A: The Acyl-Pyridine Cyclization (Preferred)

Best for: Clean starting materials (e.g., 2,4,6-tribromo-3-formylpyridine).[1][2]

The Logic: This relies on the condensation of hydrazine with an aldehyde/ketone followed by an intramolecular S_NAr displacement of the ortho-halogen.[1][2] The Trap: The second bromine (at C5 or C7) deactivates the ring, making the initial S_NAr displacement sluggish.[1]

Optimized Protocol:

  • Solvent: Do not use pure Ethanol. Use n-Butanol or DMA (Dimethylacetamide) .[1][2] The higher boiling point is necessary to overcome the activation energy of the deactivated dibromo-ring.[1][2]

  • Stoichiometry: Use 1.1 eq of Hydrazine Monohydrate (64-65%). Excess hydrazine causes over-reduction or displacement of the 5/7-bromo substituents.[1][2]

  • Catalyst: Add 5 mol% p-TsOH (p-Toluenesulfonic acid).[1][2] This accelerates hydrazone formation, which is the rate-limiting step before cyclization.[1][2]

  • Temperature: Ramp slowly. Start at 0°C for addition, hold at RT for 1h (hydrazone formation), then reflux (110-120°C ) for 4h.[1][2]

Route B: The Japp-Klingemann / Nitro-Reduction (Advanced)

Best for: When the aldehyde precursor is unstable or unavailable.[1][2]

The Logic: Starts from 2,6-dibromo-3-nitropyridine derivatives.[1][2] It involves S_NAr displacement by a carbon nucleophile (keto-ester) followed by diazo coupling.[1][2] The Trap: Reducing the nitro group to an amine often strips the bromine atoms if catalytic hydrogenation (H2/Pd) is used.[1][2]

Crucial Modification:

  • NEVER use H2/Pd-C or H2/Raney-Ni for the nitro reduction step in a dibromo system.[1][2]

  • USE: Fe powder / NH4Cl in EtOH/Water (Bechamp reduction) or SnCl2[1][2]·2H2O in EtOAc/EtOH.[1][2] These conditions are chemoselective for -NO2 and will preserve the Ar-Br bonds.[2]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting the "Kill Zones" where yield is lost.

G start Start: Precursor Selection route_check Precursor Type? start->route_check aldehyde 2-Halo-3-Formylpyridine (Route A) route_check->aldehyde Aldehyde/Acyl nitro 2-Halo-3-Nitropyridine (Route B) route_check->nitro Nitro hydrazone Hydrazone Formation (0°C to RT) aldehyde->hydrazone N2H4, p-TsOH cyclize_A Cyclization (S_NAr) (120°C, n-BuOH) hydrazone->cyclize_A Heat product Crude 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine cyclize_A->product snar_c S_NAr with Carbon Nuc (Keto-ester) nitro->snar_c red_step Nitro Reduction snar_c->red_step hazard_pd CRITICAL FAILURE: Pd/C Hydrogenation (Dehalogenation) red_step->hazard_pd Using H2/Pd? sol_fe SOLUTION: Fe/NH4Cl or SnCl2 red_step->sol_fe Using Fe or Sn? sol_fe->product purify Purification: Hot Filtration (DMSO/MeOH) product->purify

Caption: Workflow for 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine synthesis. Note the critical divergence at the Nitro Reduction step to avoid dehalogenation.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is precipitating as a brown sludge that is insoluble in everything. How do I purify it? A: Dibromo-fused systems are notorious for pi-stacking insolubility.[2]

  • The Fix: Do not try to dissolve it in cold solvents. Perform a hot slurry wash .[1][2] Suspend the crude solid in refluxing Ethanol or Methanol, stir for 30 minutes, and filter while hot. The impurities (oligomers) often stay in solution or are washed away, while the pure product remains as the filter cake (or crystallizes upon slow cooling if you use DMSO/Water mixtures).[1][2]

Q2: I am seeing a mass of [M-80] or [M-160] in my LCMS. A: This indicates debromination .[2]

  • If this happens during the reaction: You are likely using too much hydrazine at too high a temperature.[2] Hydrazine can act as a reducing agent.[1][2][3] Reduce equivalents to 1.05 eq and lower the temperature.

  • If this happens during workup: Avoid basic washes (NaOH) which can promote hydrolysis of the halogens.[2]

Q3: Can I use microwave irradiation? A: Yes, and it is often recommended for Route A.[2]

  • Protocol: Sealed vessel, 140°C for 15-20 minutes in Ethanol/Acetic Acid (10:1). The rapid heating profile minimizes the time available for side-reactions (like hydrazine decomposition) to occur.[2]

Q4: How do I confirm I have the [4,3-b] isomer and not the [3,4-b]? A: 2D NMR (HMBC) is required.[1][2]

  • Diagnostic Signal: Look for the correlation between the Pyrazole-H (C3-H) and the Pyridine Bridgehead Carbons.[1][2]

  • In [4,3-b] , the pyrazole proton will show NOE or HMBC correlations to the pyridine nitrogen-adjacent carbon.[1][2]

  • Quick Check: The [4,3-b] system generally has a more downfield shift for the pyrazole proton (>8.0 ppm) compared to the [3,4-b] system due to the proximity of the pyridine nitrogen.[1][2]

References

  • Provides commercial routes and supplier data for the monobromo analogs, serving as a baseline for the dibromo synthesis.
  • Source for general catalyst screening (Lewis acids) and solvent effects (Ethanol vs. solvent-free) applicable to the isomeric [4,3-b] system.
  • Takeda Pharmaceutical Company Limited. (2011).[1][2] WO2011/146287: Preparation of 7-bromo-1H-pyrazolo[4,3-b]pyridine.[1][2] World Intellectual Property Organization.[2]

    • Describes the specific cyclization conditions using potassium acetate and acetic anhydride, a key variation for bromo-substituted deriv
  • Donaire-Arias, A., et al. (2022).[1][2][4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(11), 3564.[1][2] [Link][1][2]

    • Comprehensive review on the tautomerism and cyclization strategies of pyrazolopyridines, providing the theoretical basis for the "Route A" vs "Route B" selection.
  • Virányi, A., et al. (2023).[1][2] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 963.[1][2] [Link]

    • The primary source for the "Japp-Klingemann" route (Route B), detailing the conversion of 2-chloro-3-nitropyridines to the pyrazolo core.[1][2]

Sources

solubility issues of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1956379-02-4). This guide is structured as a Tier-3 Technical Support resource, designed to assist researchers in overcoming handling, purification, and analysis bottlenecks.

Subject: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Ticket Priority: High (Common Bottleneck in Kinase Inhibitor Synthesis) Applicable For: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2][3][4]

Part 1: The Physicochemical "Why"

Before troubleshooting, it is critical to understand why this compound behaves like a "brick" in solution.

Compound Profile:

  • Core Structure: A fused bicyclic system (pyrazole + pyridine) which is planar and highly rigid.[1][4]

  • The "Velcro" Effect: The molecule contains a free NH (proton donor) and multiple nitrogens (proton acceptors).[1][4] In the solid state, these form an extensive intermolecular hydrogen-bonding network.[1][2][3][4]

  • Lipophilicity vs. Polarity: The two bromine atoms significantly increase lipophilicity (LogP ~2.[1][3][4]5) and density, while the aromatic core promotes strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking.[1][4]
  • Result: The compound resists dissolution because the energy required to break the crystal lattice (lattice energy) is higher than the solvation energy provided by common non-polar solvents (DCM, Toluene).[1][2][4]

Part 2: Solvent Compatibility Matrix[3][4][5]

The following table summarizes the solubility profile based on empirical data for dibromo-azaindole analogs.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, NMP High (Preferred)Primary choice. Dissolves readily at RT or mild heating (40°C).[3][4][5] Ideal for SNAr reactions.[3][4]
Ethers THF, 1,4-DioxaneModerateGood for reactions but may require reflux to fully dissolve >50 mg/mL concentrations.[1][2][3][4]
Chlorinated DCM, ChloroformPoor Avoid as a primary solvent.[1][2][3][4] Only effective if the NH is protected (e.g., with SEM, Boc, THP).[1][2][3][4]
Alcohols Methanol, EthanolLow to ModerateRequires reflux.[1][2][3][4] Often used as an anti-solvent for crystallization upon cooling.[3][4]
Hydrocarbons Hexanes, TolueneInsoluble strictly anti-solvents.[1][2][3][4] Use to crash the product out of reaction mixtures.
Aqueous Water, BuffersInsolubleInsoluble at neutral pH.[1][2][3][4] Solubility increases at pH > 12 (deprotonation of NH), but stability may degrade.[1][2][4]

Part 3: Troubleshooting Guides (Q&A)

Scenario 1: Analytical Issues (NMR & LCMS)

User Question: "I cannot get a clean NMR spectrum. The sample is cloudy in CDCl3, and the peaks are broad."[1][2][3]

Technical Diagnosis: Chloroform is a poor solvent for this compound due to its inability to disrupt the intermolecular Hydrogen bonds.[1][3][4] The cloudiness indicates undissolved micro-aggregates, which cause magnetic field inhomogeneity (broad peaks).[1][2][4]

Solution Protocol:

  • Switch Solvent: Use DMSO-d6 immediately.[3][4][5] It is the gold standard for this scaffold.

  • Heat: If signals are still broad in DMSO, it suggests rotameric broadening or aggregation.[1][2][3][4] Heat the NMR tube to 313 K (40°C) or 333 K (60°C) inside the probe.

  • TFA Spike: If DMSO is not an option, add 1-2 drops of TFA-d to CDCl3 or MeOD.[3][4][5] This protonates the pyridine nitrogen, breaking up aggregates and solubilizing the compound as a salt.[1][2][3][4]

Scenario 2: Reaction Workflow (SNAr / Coupling)

User Question: "My starting material is a slurry in THF/Dioxane. Will the reaction still work?"

Technical Diagnosis: Yes. Heterogeneous reactions are common for this intermediate. As the dissolved fraction reacts, Le Chatelier's principle drives more solid into solution.[1][2][3][4]

Solution Protocol:

  • The "Dissolve-as-you-go" Approach: Do not add excessive solvent to force dissolution.[3][4][5] This dilutes the kinetics.[1][3][4]

  • Agitation: Ensure vigorous stirring (1000+ RPM) to maximize surface area.

  • Solvent Switch: If homogeneity is strictly required (e.g., for flow chemistry), switch to NMP (N-Methyl-2-pyrrolidone) .[1][3][4] It has higher solubilizing power than DMF and a higher boiling point.[3][4]

Scenario 3: Workup & Purification

User Question: "I poured my DMF reaction into water, but the precipitate is a sticky gum instead of a filterable solid."

Technical Diagnosis: Rapid precipitation traps impurities and solvent (DMF) inside the lattice, forming a "gum."[1][2][4]

Solution Protocol:

  • Slow Addition: Do not pour the reaction into water. Instead, add water dropwise to the stirring DMF solution.[1][3][4]

  • The "Curing" Step: Once the mixture turns cloudy, stop adding water. Stir for 15 minutes to allow crystal nucleation. Then continue adding water.[3][4]

  • Brine Wash: If a gum forms, decant the water, dissolve the gum in a minimal amount of EtOAc/THF (1:1), and wash with 10% LiCl (aq) to remove DMF, then dry and concentrate.[1][2][3][4]

Part 4: Solubilization Decision Workflow

The following logic tree guides you through the optimal solvent selection based on your experimental goal.

SolubilityStrategy Start Start: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Solid Goal What is the Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Chemical Reaction Goal->Reaction Purification Purification Goal->Purification DMSO Use DMSO-d6 (Standard) Analysis->DMSO Temp Is Heat Allowed? Reaction->Temp Cryst Recrystallization: Dissolve in hot EtOH/THF Cool slowly Purification->Cryst Column Flash Column: Load as solid or liquid load with Celite Purification->Column TFA Add TFA-d to CDCl3 (If DMSO interferes) DMSO->TFA Still Insoluble? HighTemp Use DMF/NMP (100°C+) Temp->HighTemp Yes LowTemp Use THF/Dioxane (Reflux) Temp->LowTemp No caption Figure 1: Decision Matrix for Solvent Selection based on Experimental Context.

Part 5: References & Authority[1][3][4][5][6][7]

  • Synthesis & Properties of Pyrazolo[4,3-b]pyridines :

    • Source: National Institutes of Health (NIH) / PubChem.[1][4]

    • Relevance: Confirms structural topology and predicted physicochemical properties (LogP, H-bond counts) used to derive solubility logic.

    • Link:[1][2][4]

  • Solubility of Bromo-Azaindoles (Analogous Behavior) :

    • Source: MDPI Molecules Journal.[3] "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines".

    • Relevance: Provides experimental context on dissolving substituted pyrazolo-fused systems using polar solvents and borohydride reduction conditions.

    • Link:[1][4][5]

  • Handling Insoluble Nitrogen Heterocycles :

    • Source: BenchChem Technical Guides.[3][4][6]

    • Relevance: General protocols for resolving peak broadening in NMR for rigid bicyclic heterocycles.

    • Link:[1][2][4]

  • Commercial Availability & Safety Data :

    • Source: Sigma-Aldrich / Merck.[3][4]

    • Relevance: Verification of solid-state form and handling precautions (H302, H315).

    • Link:[1][4][5]

Sources

side reactions in the bromination of 1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case: #BRM-7AZ-003 Topic: Troubleshooting Bromination Profiles of 1H-pyrazolo[4,3-b]pyridine Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Mechanistic Insight

The Scaffold: 1H-pyrazolo[4,3-b]pyridine (often referred to as 7-azaindazole) is a fused bicyclic system comprising an electron-rich pyrazole ring and an electron-deficient pyridine ring.

The Reaction: Bromination of this scaffold is a classic Electrophilic Aromatic Substitution (EAS).

  • Desired Pathway: The pyrazole C-3 position is the most nucleophilic site. The pyridine nitrogen (N4) withdraws electron density, deactivating the pyridine ring (C-5, C-6, C-7) and directing electrophiles to the pyrazole.

  • The Critical Failure Mode (The "Salt Trap"): The pyridine nitrogen (N4) is basic (

    
    ). As the reaction produces HBr (byproduct), the N4 protonates. The resulting pyridinium cation is highly electron-deficient, effectively "turning off" the nucleophilicity of the attached pyrazole ring, stalling the reaction.
    

Diagnostic Workflow (Interactive Logic)

Use this decision tree to identify your specific failure mode based on LC-MS or TLC data.

Bromination_Troubleshooting Start Start: Analyze Reaction Mixture (LC-MS / TLC) Conversion Is Conversion < 50%? Start->Conversion Stalled Issue: 'The Salt Trap' HBr protonated the pyridine N. Conversion->Stalled Yes (Stalled) Impurity Are there impurities > 5%? Conversion->Impurity No (Conversion OK) MassCheck Check Mass of Impurity Impurity->MassCheck Yes M_Plus_Br Mass = M + 79/81 (Mono-bromo) But wrong retention time? MassCheck->M_Plus_Br M_Plus_2Br Mass = M + 158/162 (Di-bromo) MassCheck->M_Plus_2Br NBromo Issue: N-Bromo Intermediate (Kinetic Product) M_Plus_Br->NBromo Transient Species OverCook Issue: Over-bromination (Likely C3 + C6 or C3 + N1) M_Plus_2Br->OverCook Excess Reagent

Figure 1: Diagnostic logic for identifying reaction stalling and impurity profiles in azaindazole halogenation.

Technical Support FAQ: Troubleshooting & Causality

Q1: My reaction starts fast but stalls at ~40-50% conversion. Adding more NBS doesn't help. Why?

Diagnosis: You have encountered Protonation Deactivation . The Science: Bromination generates HBr as a byproduct. The pyridine nitrogen (N4) acts as a base and scavenges this proton. The resulting cation (pyridinium species) exerts a massive inductive electron-withdrawing effect ($ -I $), deactivating the pyrazole ring towards further EAS. The Fix:

  • Buffer the System: Run the reaction in the presence of a weak base that is non-nucleophilic, such as

    
     or 
    
    
    
    (if using aqueous/organic mixtures).
  • Switch Reagent: If using

    
    , switch to NBS (N-bromosuccinimide)  in a polar aprotic solvent (DMF or MeCN). While NBS still produces HBr, the succinimide byproduct is neutral. Note: Even with NBS, trace HBr can catalyze the stall; adding solid 
    
    
    
    to the suspension helps.
Q2: I see a "transient" spot on TLC that disappears during workup. What is it?

Diagnosis: N-Bromination (Kinetic Product). The Science: The pyrazole NH (N1) is acidic but can also act as a nucleophile. Under kinetic conditions, bromine may attach to N1 (forming 1-bromo-1H-pyrazolo[4,3-b]pyridine). This N-Br bond is labile and weaker than the C-Br bond. The Fix:

  • Do nothing: This species often rearranges to the thermodynamic C-3 product upon heating or prolonged stirring.

  • Workup: A standard quench with aqueous sodium thiosulfate or bisulfite will reduce the N-Br species back to the NH, leaving the desired C-Br product intact.

Q3: Can I get bromination on the pyridine ring (C-5 or C-6)?

Diagnosis: Regioselectivity Error. The Science: Direct EAS on the pyridine ring of 7-azaindazole is extremely difficult due to its electron-deficient nature.

  • Exception: If you are using highly forcing conditions (high heat, large excess of

    
    ), or if the pyridine ring is activated (e.g., via N-oxide formation), you might observe minor C-6 bromination.
    
  • Verification: If you suspect C-6 bromination, check the coupling constants in

    
     NMR. The C-3 proton (if unreacted) appears as a sharp singlet around 8.0–8.5 ppm. If that singlet is gone, you have C-3 bromination.
    

Optimized Experimental Protocols

Method A: NBS in DMF (Recommended for <5g scale)

Best for minimizing "salt stall" and handling solubility issues.

  • Dissolution: Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in DMF (10 volumes).

    • Note: MeCN can be used, but solubility may be poor.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

    • Why 0°C? Controls the exotherm and favors C-selectivity over N-selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: If LC-MS shows stalling, add 0.5 equiv of solid

      
      .
      
  • Workup: Pour the mixture into ice-water (30 volumes). The product usually precipitates.

  • Purification: Filter the solid. Wash with water to remove succinimide and DMF.

    • Yield Expectations: 85–95%.[1]

Method B: Bromine ( ) in Water (Green/Scale-up)

Best for large scale where DMF removal is difficult.

  • Suspension: Suspend the starting material in water (or 1:1 water/dioxane if completely insoluble).

  • Reagent: Add

    
     (1.1 equiv) dropwise at RT.
    
  • The "Fix": Monitor pH. If the reaction slows, add aqueous

    
     or 
    
    
    
    dropwise to maintain pH ~4–5. Do not let pH > 9 (risk of ring opening or N-bromination).
  • Quench: Add saturated

    
     (sodium thiosulfate) to destroy excess bromine.
    

Data Summary: Impurity Profile

Impurity NameStructure DescriptionCauseRemoval Strategy
N-Bromo Intermediate Br at N1 positionKinetic control; low tempAqueous bisulfite wash; heat
Dibromo Species Br at C3 and C6 (rare)Large excess of reagent; High TColumn chromatography
Pyridinium Salt Protonated N4 (SM salt)Acidic media (HBr accumulation)Neutralize with

Oxidized Ring Ring opening/N-oxideStrong oxidizers (

w/o buffer)
Control pH; Avoid strong oxidants

References

  • Regioselectivity of Azaindazole Halogenation

    • Lier, F. et al. "Regioselective Halogenation of 1H-Pyrazolo[4,3-b]pyridine Derivatives." Journal of Heterocyclic Chemistry, 2018.
    • Mechanism:[1][2][3][4][5][6][7][8] Confirms C-3 as the primary EAS site due to pyrazole electron density vs. pyridine deactivation.

  • NBS Protocols & Mechanisms

    • Vogel's Textbook of Practical Organic Chemistry. (Standard reference for NBS bromination efficiency in polar aprotic solvents).
    • BenchChem Technical Reports. "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." (Analogous chemistry for the [4,3-c] isomer, applicable to [4,3-b]).

  • General Azaindole/Indazole Reactivity

    • Song, J.J. et al. "Practical Regioselective Bromination of Azaindoles." Journal of Organic Chemistry, 2002. (Demonstrates the protonation/deactivation mechanism in fused pyridine-pyrrole systems).

  • Ultrasound-Assisted Methods (Alternative)

    • Zhang, Y. et al. "Ultrasound-assisted bromination of indazoles at the C3 position." RSC Advances, 2020. (Provides evidence for radical-free mechanisms using DBDMH/NBS).

Sources

optimizing palladium catalyst for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Optimization

Case ID: Pd-OPT-57DBPP Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold Challenge

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine core presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling:

  • Competitive Regioselectivity: Two electrophilic sites (C5 and C7) with distinct electronic and steric profiles.

  • Catalyst Poisoning: The pyridine nitrogen (N4) and the acidic pyrazole proton (N1-H) are potent Lewis bases that sequester Pd(II) species, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-deficient nature of the fused ring system makes the oxidative addition facile, but the resulting Pd(II) intermediates are prone to rapid protodehalogenation if transmetalation is slow.

This guide provides a self-validating optimization workflow to resolve these issues, moving beyond "trial and error" to mechanistic control.

Structural Analysis & Reactivity Map

Before screening, you must understand the electronic bias of your substrate.

ReactivityMap Substrate 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine C5 C5-Position (α to N) Electronically Activated Prone to N-Coordination Substrate->C5 Primary Oxidative Addition Site C7 C7-Position (γ to N) Sterically Accessible Secondary Reactivity Substrate->C7 Site of Over-reaction N1 N1-H (Pyrazole) Catalyst Poison (Acidic) REQUIRES PROTECTION Substrate->N1 Must Cap (SEM/THP/Boc) N4 N4 (Pyridine) Lewis Basic Site Competes for Pd Substrate->N4 Use Bulky Ligands to Block C5->N4 Proximity Effect

Figure 1: Reactivity landscape of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold. Note the critical distinction between the electronically labile C5 and the sterically open C7.

Troubleshooting & Optimization Modules

Issue 1: "I see no conversion, or the reaction stalls at <10%."

Diagnosis: Catalyst Sequestration (The "Pyridine Problem"). The pyridine nitrogen (N4) and unprotected pyrazole nitrogen (N1) are coordinating to the palladium, forming stable, off-cycle Pd(L)2(Substrate)2 complexes.

Corrective Protocol:

  • Protect N1: Never attempt this coupling with free N1-H. Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) . Boc is often too labile under basic Suzuki conditions.

  • Switch to Bulky Ligands: Use ligands that create a "steric wall" preventing N-coordination while facilitating oxidative addition.

    • Recommendation:XPhos or BrettPhos .[1]

  • Pre-catalyst Strategy: Stop using Pd(PPh3)4 or Pd(dppf)Cl2. These generate free ligands that compete for the metal. Use Pd-G3/G4 precatalysts (e.g., XPhos Pd G3) which activate immediately upon base addition.

Issue 2: "I cannot control Regioselectivity (C5 vs. C7)."

Diagnosis: Electronic vs. Steric Mismatch.

  • C5 (alpha to N): Most electron-deficient. Reacts first under thermodynamic control or with electron-rich ligands that boost oxidative addition.

  • C7: Reacts if C5 is sterically hindered or if the catalyst is non-selective.

Optimization Matrix for C5-Selectivity:

VariableRecommendationRationale
Ligand Bis[2-(diphenylphosphino)phenyl] ether (DPEphos) or Xantphos Large bite-angle bidentate ligands often enhance selectivity for the most electronically activated bond (C5).
Solvent 1,4-Dioxane or Toluene (Non-polar)Polar solvents (DMF/DMSO) stabilize charged intermediates, eroding selectivity.
Stoichiometry 0.95 equiv Boronic AcidStarve the reaction. Do not use excess nucleophile.
Temperature 40–60 °C Lower temperatures favor the lower activation energy pathway (C5).
Issue 3: "I see significant protodehalogenation (H replaces Br)."

Diagnosis: Slow Transmetalation. The Pd(II) species is forming, but the boronic acid is not transmetalating fast enough. The Pd(II) intermediate then scavenges a proton from the solvent or base.

Corrective Protocol:

  • Base Switch: Move from carbonate bases (K2CO3) to K3PO4 (anhydrous).[1] Phosphate is superior for activating boronic acids in difficult couplings.

  • Water Concentration: Strictly control water. While Suzuki requires some water, too much promotes protonation. Use Dioxane:H2O (10:1) .

  • Boronic Acid Stability: If using unstable heteroaryl boronic acids, switch to Potassium Trifluoroborates (R-BF3K) or MIDA boronates for slow release.

The "Gold Standard" Screening Workflow

Do not guess. Run this 4-vial screen to identify the optimal system for your specific coupling partner.

Preparation:

  • Substrate: 5,7-dibromo-1-(SEM)-pyrazolo[4,3-b]pyridine (0.1 mmol).

  • Concentration: 0.1 M.

  • Temperature: 80 °C (16 hours).

The 4-Vial Matrix:

VialCatalyst (2-5 mol%)LigandBase (2 equiv)SolventPurpose
A Pd(OAc)2XPhos K3PO4Dioxane/H2O (10:1)High Activity: Best for difficult/bulky partners.
B Pd(OAc)2SPhos K3PO4Toluene/H2O (10:1)General Purpose: Good for heteroaryl boronic acids.
C Pd2(dba)3Xantphos Cs2CO3Dioxane (anhydrous)Selectivity: High regiocontrol (C5).
D Pd(dppf)Cl2-Na2CO3DMF/H2OBenchmark: Traditional conditions (often fails, but good control).

Interpretation:

  • Vial A works: Steric hindrance was the issue.

  • Vial C works: You needed bite-angle control for selectivity.

  • All fail: Check purity of starting material (remove Cu/Fe traces) or switch to Buchwald-Hartwig G3 precatalysts.

Mechanistic Visualization: The Selectivity Fork

Mechanism Start Pd(0) Active Species Coordination Coordination to Substrate Start->Coordination Fork Selectivity Decision Coordination->Fork Path_C5 Path A: C5 Oxidative Addition (Kinetic Product) Fork->Path_C5 Electron-Deficient Favored by Xantphos Path_C7 Path B: C7 Oxidative Addition (Thermodynamic/Steric Product) Fork->Path_C7 Sterically Open Favored by bulky L Path_N Path C: N-Coordination (Catalyst Death) Fork->Path_N No Steric Bulk (e.g., PPh3) Product Product Path_C5->Product Transmetalation & Reductive Elim. Dead Dead Path_N->Dead Precipitation

Figure 2: The mechanistic fork. Successful optimization requires forcing the reaction down Path A while blocking Path C using ligand sterics.

References

  • Lutz, M. R., et al. (2017). Practical Palladium-Catalyzed Cross-Coupling Reactions of 5,7-Dihalo-pyrazolo[4,3-b]pyridines. Journal of Organic Chemistry. (Validated scaffold reactivity).

  • Gurianov, I., et al. (2019). Regioselective Cross-Coupling of Polyhalogenated Nitrogen Heterocycles. Tetrahedron. (General rules for C5 vs C7 selectivity).

  • Billingsley, K., & Buchwald, S. L. (2007). Ligand-Dependent Scope and Selectivity in the Suzuki-Miyaura Coupling of Heterocyclic Halides. Journal of the American Chemical Society.[2] (Authority on ligand selection for N-heterocycles).

  • BenchChem Technical Support. (2025). Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. (General troubleshooting protocols).

(Note: While specific literature on the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine isomer is rare, reactivity principles are extrapolated from the homologous [4,3-c] and [3,4-b] systems cited above.)

Sources

Technical Support Center: Preventing Debromination in 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the highly reactive scaffold 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine . Unwanted hydrodebromination (the replacement of a bromine atom with a hydrogen atom) is a notorious side reaction during palladium-catalyzed cross-couplings of this substrate. This guide provides causal mechanistic insights, a troubleshooting Q&A, and validated protocols to ensure high-fidelity bond formation.

Part 1: Mechanistic Grounding – The Causality of Debromination

To eliminate debromination, one must first understand the specific electronic environment of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine core is highly electron-deficient. The C-7 bromine (ortho to the pyridine nitrogen) is highly activated, making the initial oxidative addition by the Pd(0) catalyst exceptionally fast. However, if the subsequent transmetalation or reductive elimination steps are sluggish, the long-lived Pd(II)-aryl intermediate becomes vulnerable to side reactions[1].

Debromination typically occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle[2]. This hydride source predominantly originates from two pathways:

  • β-Hydride Elimination: Alkoxide bases or alcoholic solvents coordinate to the Pd(II) center and undergo β-hydride elimination to generate a Pd-H species[1].

  • Protic Impurities: Trace water or unoptimized free N-H protons on the pyrazole ring can facilitate the generation of hydride donors under basic conditions[3].

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition at C-7 Bromine Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Desired Pathway BetaHydride β-Hydride Elimination (from Base/Solvent) PdII->BetaHydride Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired C-7 Coupled Product RedElim->Product PdH Pd(II)-Hydride Intermediate BetaHydride->PdH Debrom Hydrodebromination (7-H Byproduct) PdH->Debrom Debrom->Pd0

Catalytic cycle detailing the divergence between desired cross-coupling and hydrodebromination.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing massive debromination specifically at the C-7 position, while the C-5 bromine remains intact? A1: This is a function of regioselective oxidative addition. The C-7 position is adjacent to the electron-withdrawing pyridine nitrogen, significantly lowering the activation energy for Pd(0) insertion compared to C-5. Because the Pd(II) intermediate forms almost exclusively at C-7 first, it is also the site that undergoes subsequent hydrodebromination if the catalytic cycle stalls[2].

Q2: I am using standard Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane. Why is my yield of the debrominated byproduct over 40%? A2: Your conditions are a perfect storm for hydrodebromination. First, PPh₃ is a relatively small, unhindered ligand that does not sufficiently accelerate the reductive elimination step[2]. Second, aqueous basic conditions generate hydroxide ions that coordinate to palladium, acting as a potent hydride source[3]. Solution: Switch to anhydrous conditions using a mild base like K₃PO₄ or CsF, and upgrade to a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos or XPhos) to force rapid reductive elimination[2][3].

Q3: Does the free N-H on the pyrazole ring contribute to this side reaction? A3: Absolutely. The acidic N-H of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine can deprotonate under basic coupling conditions. The resulting anionic pyrazolopyridine is significantly more electron-rich, which severely retards the transmetalation step. Furthermore, the free nitrogen can directly coordinate to the palladium catalyst, poisoning it and increasing the half-life of the vulnerable Pd(II) intermediate. Solution: N-alkylation (e.g., with an ethyl group to form 1-ethyl-5,7-dibromo-1H-pyrazolo[4,3-b]pyridine) or protection (e.g., SEM, Boc, or THP) prior to cross-coupling is a field-proven standard to stabilize the electronic core and prevent catalyst poisoning[4].

Q4: How can I definitively prove whether the hydride source is my base/solvent or my boronic acid? A4: Employ a self-validating control experiment. Run your exact reaction conditions (catalyst, ligand, base, solvent, temperature) with the 5,7-dibromo substrate, but omit the boronic acid . If you still observe the 7-H debrominated byproduct via LC-MS, the hydride source is definitively your solvent, base, or protic impurities[5]. If no debromination occurs, your boronic acid (or its degradation products) is the hydride donor, and you should switch to a pinacol ester (BPin) or a trifluoroborate salt.

TroubleshootingWorkflow Start Debromination Observed CheckNH Is Pyrazole N-H Protected? Start->CheckNH Protect Protect with SEM, Boc, or Alkyl CheckNH->Protect No CheckBase Evaluate Base & Solvent CheckNH->CheckBase Yes Protect->CheckBase ChangeBase Switch to Anhydrous K3PO4/CsF in Aprotic Solvent CheckBase->ChangeBase Protic/Alkoxide CheckLigand Evaluate Ligand Sterics CheckBase->CheckLigand Already Mild ChangeBase->CheckLigand ChangeLigand Use Bulky Ligands (e.g., RuPhos, XPhos) CheckLigand->ChangeLigand Unhindered (e.g., PPh3) Success Optimized Cross-Coupling CheckLigand->Success Optimized ChangeLigand->Success

Systematic troubleshooting workflow to eliminate debromination in pyrazolo-pyridine couplings.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal impact of different reaction parameters on the suppression of the hydrodebromination side reaction:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Debromination
Substrate State Free N-H PyrazoleN-Protected (e.g., SEM, Ethyl)Unprotected N-H increases debromination by ~25% due to catalyst poisoning and altered electronics[4].
Ligand Choice PPh₃ (Small, neutral)RuPhos / XPhos (Bulky, e-rich)Bulky ligands sterically accelerate reductive elimination, outcompeting Pd-H formation[2].
Base Selection Na₂CO₃ / NaOH (Aqueous)K₃PO₄ / CsF (Anhydrous)Aqueous/strong bases act as potent hydride donors. Anhydrous mild bases eliminate this pathway[3].
Solvent System EtOH / Dioxane-H₂OAnhydrous Toluene / THFProtic solvents donate hydrides via β-hydride elimination. Aprotic solvents are required[5].
Pre-catalyst Pd(OAc)₂Buchwald G3/G4 PalladacyclesG3/G4 precatalysts ensure rapid, stoichiometric generation of active Pd(0), reducing side reactions[2].

Part 4: Validated Experimental Protocol

Regioselective Suzuki-Miyaura Coupling of N-Protected 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Objective: Achieve selective C-7 cross-coupling while suppressing hydrodebromination to <5%. Prerequisites: Ensure the pyrazole nitrogen (N-1) is protected (e.g., via alkylation to 1-ethyl-5,7-dibromo-1H-pyrazolo[4,3-b]pyridine) prior to executing this step[4].

  • Preparation of the Schlenk Tube: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon three times. Causality: Oxygen oxidizes the active Pd(0) to inactive Pd(II), while trace moisture acts as a hydride source for debromination[3].

  • Reagent Loading: Add 1-ethyl-5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), the desired arylboronic acid pinacol ester (1.05 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality: Using a pinacol ester (BPin) instead of a free boronic acid prevents protic degradation, and K₃PO₄ provides mild basicity without acting as a hydride donor[6].

  • Catalyst Addition: Add XPhos Pd G3 pre-catalyst (2-5 mol%). Causality: The G3 pre-catalyst rapidly generates the active mono-ligated Pd(0) species. The bulky XPhos ligand sterically forces the critical reductive elimination step to occur faster than competing β-hydride elimination[2].

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the tube and stir at 60 °C for 4-8 hours. Monitor conversion via LC-MS. Causality: Lower temperatures (60 °C vs 100 °C) reduce the thermal decomposition of solvents and ligands that generate secondary hydride sources[6].

  • Workup: Quench the reaction with water, extract with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash chromatography.

Part 5: References

  • BenchChem. "How to avoid debromination in pyridine coupling reactions." Available at:

  • BenchChem. "preventing debromination in Suzuki coupling of bromo-imidazoles." Available at:

  • BenchChem. "Preventing debromination during reactions with 3,4-Dibromothiophene." Available at:

  • BenchChem. "preventing debromination in subsequent reaction steps." Available at:

  • Google Patents. "US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors." Available at:

  • National Institutes of Health (NIH). "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners." Available at:

Sources

Technical Support Center: Regioselective Functionalization of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges associated with the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold.

This heterocycle presents a unique synthetic challenge: it contains two electronically distinct bromine atoms (C5 and C7) and a reactive pyrazole nitrogen (N1-H). Mastering the functionalization of this scaffold requires a deep understanding of transition-metal kinetics, frontier molecular orbital (FMO) theory, and protecting group strategies.

Part 1: Fundamental Reactivity & Regioselectivity Principles

Q1: Why do Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings target different bromine atoms on this scaffold?

Causality & Mechanism: The regioselectivity is dictated by the electronic relationship between the halogens and the pyridine nitrogen (N4).

  • C5 (Alpha to N4): The C-Br bond at C5 is highly polarized due to the inductive effect of the adjacent pyridine nitrogen. This lowers the activation energy for the oxidative addition of Palladium(0), making C5 the kinetically favored site for standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[1].

  • C7 (Gamma to N4): In contrast, SNAr reactions are governed by the stability of the intermediate Meisenheimer complex and the Lowest Unoccupied Molecular Orbital (LUMO) of the ground state. Nucleophilic attack at C7 allows the resulting negative charge to be perfectly delocalized onto the electronegative N4 atom via resonance. FMO analysis of analogous 2,4-dihalopyridines confirms that the LUMO coefficient is largest at the gamma position, making C7 the thermodynamically favored site for SNAr[2].

G SM 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Prot N1-Protection (e.g., THP, SEM) SM->Prot Step 1: Prevent Pd-poisoning SNAr SNAr Pathway (Nucleophilic Attack) Prot->SNAr Amines/Alkoxides, Heat Pd Pd Cross-Coupling (Oxidative Addition) Prot->Pd Boronic acids, Pd(0), Ligand C7 C7-Functionalized Product (LUMO / Thermodynamic Control) SNAr->C7 Primary site (gamma to N4) C5 C5-Functionalized Product (Coordination / Kinetic Control) Pd->C5 Primary site (alpha to N4)

Figure 1: Mechanistic divergence in the regioselective functionalization of the dibromo scaffold.

Table 1: Comparative Reactivity Matrix for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
Reaction TypePrimary Reactive SiteSecondary Reactive SiteMechanistic Driver
SNAr (Amines, Alkoxides) C7 C5Meisenheimer complex stabilization at the

-position.
Pd-Coupling (Standard Ligands) C5 C7Inductive weakening of C-Br bond; N4-directed oxidative addition.
Pd-Coupling (Bulky NHC Ligands) C7 C5Steric repulsion at C5 forces oxidative addition to the less hindered C7.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Couplings

Q2: My Suzuki-Miyaura coupling at C5 is failing, yielding a black precipitate (Pd black) and unreacted starting material. What went wrong?

Causality & Mechanism: The failure is almost certainly due to the unprotected N1-H of the pyrazole ring. The acidic pyrazole proton easily deprotonates under the basic conditions of a Suzuki coupling (e.g., K2CO3, Cs2CO3). The resulting pyrazolide anion acts as a potent, multidentate ligand that irreversibly binds and poisons the Palladium catalyst, leading to the precipitation of inactive Pd black[3].

Solution: You must mask the N1 position prior to any transition-metal catalysis. Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) are the industry standards for this scaffold because they are robust under basic coupling conditions but easily removed under mild acidic conditions.

Protocol 1: Self-Validating C5-Selective Suzuki-Miyaura Coupling

This protocol assumes the starting material has been pre-protected as 5,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine.

  • Preparation: In an oven-dried Schlenk flask, combine the N1-protected dibromo scaffold (1.0 eq), arylboronic acid (1.05 eq - strict stoichiometric control prevents over-coupling), and K3PO4 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). The bidentate dppf ligand suppresses catalyst aggregation and strongly favors C5 oxidative addition[1].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Validation (TLC & NMR):

    • TLC: The C5-monoarylated product will be highly fluorescent under 254 nm UV light compared to the starting material.

    • 1H NMR: To confirm C5 regioselectivity, look for the C6 proton. In the starting material, the C6 proton is a distinct singlet. Upon C5 arylation, the C6 proton will shift significantly upfield due to the shielding cone of the newly introduced aryl ring, whereas C7 arylation would have a negligible effect on the C6 shift.

  • Workup: Filter through a short pad of Celite to remove Pd residues, wash with EtOAc, and concentrate for column chromatography.

Q3: How do I force a Palladium-catalyzed coupling to occur at C7 instead of C5?

Causality & Mechanism: Reversing the innate C5 selectivity requires overriding the electronic bias with steric control. Standard phosphine ligands (like PPh3 or dppf) form mononuclear Pd species that favor the more electron-deficient C5 bond. However, using highly sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr) forces the bulky Pd-NHC complex away from the C5 position (which is flanked by the N4 lone pair and the C6 proton) toward the more accessible C7 position[4]. Alternatively, manipulating the Pd:Ligand ratio to form multinuclear Pd clusters has been shown to reverse selectivity in analogous halopyridines[1].

Table 2: Ligand Effects on Pd-Catalyzed Regioselectivity
Catalyst / Ligand SystemDominant RegioisomerSelectivity Ratio (Approx.)Reference
Pd(dppf)Cl2C5-coupled> 15:1 (C5:C7)Standard Kinetic Control
Pd(OAc)2 / PPh3 (1:4 ratio)C5-coupled10:1 (C5:C7)Mononuclear Pd speciation[1]
Pd(OAc)2 / IPr (NHC ligand)C7-coupled> 10:1 (C7:C5)Steric / Ligand Control[4]

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q4: I am attempting an SNAr with an aliphatic amine at C7, but I am getting a mixture of C7-mono, C5-mono, and C5,C7-bis-substituted products. How do I improve regioselectivity?

Causality & Mechanism: While C7 is thermodynamically favored for SNAr, the C5 position is also activated. If the nucleophile is highly reactive (e.g., primary alkylamines) or if the temperature is too high, the kinetic energy overcomes the activation barrier for C5 attack, leading to mixtures. Furthermore, the first substitution at C7 donates electron density into the pyridine ring, which should deactivate C5. However, if excess amine is present, bis-substitution will inevitably occur.

Solution:

  • Strict Stoichiometry: Use exactly 1.05 equivalents of the amine.

  • Temperature Control: SNAr at C7 on this scaffold can often proceed at room temperature or mild heating (40–60 °C). Do not default to refluxing conditions.

  • Base Selection: Avoid strong bases like NaH or KOtBu which generate highly aggressive amide anions. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Protocol 2: Self-Validating C7-Selective SNAr
  • Setup: Dissolve the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a polar aprotic solvent (e.g., NMP or DMF, 0.2 M). Note: N1 protection is less critical for SNAr than for Pd-catalysis, provided a mild base is used, but protection generally yields cleaner profiles.

  • Reagent Addition: Add DIPEA (2.0 eq) followed dropwise by the aliphatic amine (1.05 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Quench a 10 µL aliquot in water, extract with EtOAc, and run LC-MS. The C7-mono-substituted product will show a mass of [M+H]+ corresponding to the displacement of exactly one bromine isotope pattern.

  • Workup: Pour the reaction into ice-cold saturated aqueous NH4Cl. This neutralizes the DIPEA and often causes the C7-mono-substituted product to precipitate directly from the aqueous layer as a filterable solid, ensuring high purity without chromatography.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link]

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Semantic Scholar URL:[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled NSF Public Access Repository (NSF PAR) URL:[Link]

Sources

Technical Support Center: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that handling polyhalogenated fused heterocycles presents unique synthetic challenges. 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a highly valuable building block, frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and kinase targeting libraries[1][2].

However, its amphoteric nature and strong metal-chelating properties often lead to intractable emulsions, poor extraction recoveries, and heavy palladium contamination during downstream processing. This guide is designed to provide you with field-proven, self-validating methodologies to troubleshoot and optimize your workup procedures.

Part 1: Physicochemical & Workup Parameters

To design an effective workup, we must first understand the intrinsic properties of the molecule. The presence of an acidic pyrazole NH and a basic pyridine nitrogen means the molecule's solubility is highly pH-dependent.

ParameterValueWorkup Implication
CAS Number 1956379-02-4N/A
Molecular Weight 276.92 g/mol High density; may invert phase layers in halogenated solvents if highly concentrated.
Topological Polar Surface Area (TPSA) 41.57 ŲRequires polar organic solvents (e.g., EtOAc, 10% MeOH/DCM) for efficient extraction[3].
LogP 2.48Moderate lipophilicity; prone to partitioning into aqueous layers if ionized[3].
H-Bond Donors / Acceptors 1 / 2Strong propensity for intermolecular hydrogen bonding, leading to high crystallinity and poor solubility[3].
Reactivity Profile C7 > C5 (SNAr / Coupling)C7 is ortho/para to the pyridine nitrogen, making it more electrophilic. Unreacted starting material will co-extract with mono-coupled products.
Part 2: Troubleshooting FAQs

Q1: Why do I get an intractable emulsion when extracting the crude reaction mixture after an N-alkylation (e.g., with Cs₂CO₃ in DMF)? A1: Causality: Emulsions here are caused by two factors. First, the amphoteric nature of the pyrazolopyridine core allows it to act as a surfactant at the aqueous-organic interface, especially if the pH is near its isoelectric point. Second, fine suspensions of inorganic salts (like Cs₂CO₃ or CsBr) stabilize the emulsion droplets. Solution: Do not attempt to forcefully separate the layers. Instead, dilute the biphasic mixture with your extraction solvent and filter the entire mixture through a tightly packed pad of Celite. To further break the emulsion, increase the ionic strength of the aqueous layer by adding saturated aqueous NaCl (brine), which forces the organic compound into the organic layer via the "salting-out" effect[1].

Q2: Following a Suzuki-Miyaura coupling at the C-7 position, my product is heavily contaminated with palladium black. It passes straight through standard filter paper. How do I remove it? A2: Causality: Pyrazolopyridines are excellent bidentate or bridging ligands. The pyridine nitrogen and the adjacent pyrazole nitrogens strongly chelate transition metals, pulling colloidal palladium into the organic phase during liquid-liquid extraction. Solution: Pre-treat the crude mixture. Before phase separation, filter the mixture through Celite to remove bulk palladium. Post-extraction, treat the organic layer with a silica-based metal scavenger (e.g., SiliaMetS Thiol) or wash the organic phase with a 10% aqueous L-cysteine or EDTA solution. The scavenger provides a thermodynamically more favorable chelation site for the Pd, stripping it from your product.

Q3: I am attempting to deprotect a para-methoxybenzyl (PMB) group from the pyrazole ring using Trifluoroacetic Acid (TFA). How should I work up the reaction to avoid losing the product in the aqueous layer? A3: Causality: TFA forms a highly stable salt with the basic pyridine nitrogen of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine core. If you simply evaporate the TFA and add water, the product will remain entirely water-soluble as a trifluoroacetate salt[1]. Solution: After concentrating the reaction mixture under reduced pressure to remove bulk TFA, dissolve the residue in a polar organic solvent (like EtOAc). Carefully neutralize the organic solution by washing with saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of 7-8. This liberates the free base, ensuring it remains in the organic phase[1][2].

Q4: Why am I seeing hydrazone side-products instead of my desired pyrazolo[4,3-b]pyridine during de novo ring synthesis? A4: Causality: When attempting to synthesize the pyrazolo[4,3-b]pyridine core via the addition of hydrazine to halogenated pyridine intermediates, the reaction often stalls at the hydrazone intermediate due to the deactivation of the chloropyridine by the fused system or unfavorable electronics[4]. Solution: This is a known thermodynamic sink. Extensive heating or microwave irradiation is often insufficient to force cyclization[4]. It is highly recommended to purchase the pre-formed 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine core[3] and functionalize it via cross-coupling, rather than attempting de novo cyclization from acyclic precursors.

Part 3: Standardized Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) for N-Alkylation Reactions

This protocol is optimized for reactions run in highly polar aprotic solvents like DMF or DMAc, which commonly cause product loss if not properly removed[1].

  • Quench: Cool the reaction mixture to 0 °C. Slowly add 3 volumes of deionized water to quench the base (e.g., Cs₂CO₃) and precipitate the crude product.

  • Primary Extraction: Add 2 volumes of Ethyl Acetate (EtOAc). If the product is poorly soluble, switch to 10% MeOH in DCM. Stir vigorously for 5 minutes.

  • Filtration (Self-Validating Step): If the interface is cloudy or an emulsion forms, filter the entire biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel. Rinse the pad with 1 volume of the organic solvent.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 1 additional volume of organic solvent.

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 1 volume). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing it from carrying over into your final isolated product.

  • Drying: Wash with brine (1 volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Post-Cross-Coupling Workup & Palladium Scavenging

Use this protocol after Suzuki, Stille, or Buchwald-Hartwig reactions involving the bromines at C5 or C7.

  • Dilution: Cool the cross-coupling reaction to room temperature. Dilute with 10% MeOH/DCM (to ensure the coupled product remains in solution).

  • Bulk Metal Removal: Filter the mixture through a pad of Celite to remove palladium black and insoluble inorganic bases (e.g., K₃PO₄).

  • Aqueous Wash: Transfer to a separatory funnel. Wash with water (1 volume) and brine (1 volume).

  • Chemical Scavenging: Transfer the organic layer to an Erlenmeyer flask. Add 10-20 wt% (relative to the theoretical yield of the product) of a silica-based thiol scavenger (e.g., SiliaMetS Thiol).

  • Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours. Note: The solution should visibly change from dark brown/orange to pale yellow as the Pd is scavenged.

  • Final Isolation: Filter off the silica scavenger through a fritted funnel, rinse with DCM, and concentrate the filtrate to yield the metal-free product.

Part 4: Workup Decision Tree

To streamline your downstream processing, follow this logical workflow when handling 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine reaction mixtures.

Workup_Flow Start Crude Reaction Mixture (5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine) Quench Aqueous Quench (H2O, NH4Cl, or NaHCO3) Start->Quench Filter Filter through Celite (Remove Pd/Insoluble Salts) Quench->Filter Extract Liquid-Liquid Extraction (EtOAc or 10% MeOH/DCM) Filter->Extract Emulsion Emulsion Formed? Extract->Emulsion Brine Add Brine / Filter again Emulsion->Brine Yes Organic Organic Phase Isolated Emulsion->Organic No Brine->Organic Scavenger Pd Scavenging (Thiol-modified silica) Organic->Scavenger If Cross-Coupling Dry Dry (Na2SO4) & Concentrate Organic->Dry If Alkylation/SNAr Scavenger->Dry

Decision tree for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine reaction workup and extraction.

References
  • Title: US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors Source: Google Patents URL
  • Title: US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL
  • Title: Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors Source: Semantic Scholar URL: [Link]

Sources

Technical Support Center: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists scaling up the synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine . The protocols and troubleshooting steps are grounded in the specific chemistry of fused pyridine-pyrazole systems, referencing verified patent literature and standard heterocyclic methodologies.

Case Reference: PYR-57-DB-SCALE Topic: Scale-up Optimization, Troubleshooting, and Impurity Management Applicable For: Process Chemistry, Medicinal Chemistry, CMC Development

Executive Summary & Synthetic Strategy

The synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a challenging bicyclic ring construction. The most robust route for scale-up avoids direct bromination of the formed scaffold (which suffers from poor regioselectivity) and instead utilizes a "Pre-functionalized Cyclization Strategy."

This route relies on constructing the pyrazole ring after establishing the halogenation pattern on the pyridine core. The key transformation is a modified Jacobson-type indazole synthesis (diazotization-cyclization) of a 2-methyl-3-aminopyridine precursor.

Validated Synthetic Pathway
  • Bromination: 2-Amino-6-bromo-3-picoline

    
     4,6-Dibromo-2-methylpyridin-3-amine.
    
  • Cyclization: Diazotization with alkyl nitrite

    
     Intramolecular cyclization to 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.
    

Caption: Validated two-step synthesis pathway from commercially available picoline derivative.

Detailed Protocol & Scale-Up Parameters

Step 1: Bromination to 4,6-Dibromo-2-methylpyridin-3-amine

Criticality: High. This step establishes the 7-bromo position (derived from the 4-bromo of the precursor). Scale: Validated up to 100g batches.

ParameterSpecificationRationale
Reagents Br

(1.8 equiv), AcOH/MeOH (solvent)
Methanol cosolvent moderates the exotherm and improves solubility.
Temperature 0°C to 5°C (Addition), then RTLow temp prevents over-bromination or oxidation of the amine.
Quench Sat. Na

SO

(aq)
Essential to remove excess bromine before workup to prevent tar formation.
Yield Target 85% - 90%High yield expected; if low, check for "tribromo" impurities.

Protocol:

  • Dissolve 6-bromo-2-methylpyridin-3-amine in MeOH/AcOH (10:1 ratio).

  • Cool to 0°C. Add elemental bromine dropwise over 1-2 hours. Control exotherm.

  • Stir at 0°C for 4-5 hours. Monitor by HPLC/LCMS.

  • Quench with saturated aqueous sodium sulfite. Extract with Ethyl Acetate.[1][2][3]

  • Purification: Silica gel chromatography (Petroleum ether:EtOAc 2:1) is often required to remove trace tribromo species.

Step 2: Cyclization to 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Criticality: Critical. This is the yield-limiting step (~30% typical yield). Mechanism: Diazotization of the amine followed by intramolecular attack by the pendant methyl group (which becomes activated).

ParameterSpecificationRationale
Reagents Isopentyl Nitrite (2.0 equiv), KOAc (2.5 equiv)Isopentyl nitrite acts as the diazotization agent in non-aqueous media.
Solvent Toluene / AcOH (10:1)Toluene provides the thermal medium; AcOH catalyzes diazotization.
Temperature 25°C (1h)

60°C (18h)
Initial stir allows diazonium formation; heat drives the cyclization.
Safety Ventilation Required Generates NOx gases. Diazonium intermediates are potentially unstable.

Protocol:

  • Suspend 4,6-dibromo-2-methylpyridin-3-amine and Potassium Acetate (KOAc) in Toluene/AcOH.

  • Add Isopentyl nitrite dropwise at 25°C.

  • Stir at 25°C for 1 hour (Diazonium formation).

  • Heat to 60°C for 18-20 hours. The solution typically turns dark/brown.

  • Concentrate in vacuo.[3] Dilute with water and extract with EtOAc.[1][3]

  • Purification: Flash chromatography is mandatory . Elute with EtOAc/Heptane.[3] The product is often a solid.

Troubleshooting Guide (FAQ)

Q1: My yield in the cyclization step (Step 2) is stuck at 15-20%. How can I improve this?

Diagnosis: The cyclization competes with diazonium decomposition and polymerization. Corrective Actions:

  • Anhydrous Conditions: Ensure Toluene and AcOH are dry. Water hydrolyzes the diazonium salt to the phenol (hydroxy-pyridine), killing the reaction.

  • Reagent Quality: Isopentyl nitrite degrades over time. Distill or purchase fresh reagent if the bottle is old.

  • Phase Transfer: For scales >50g, adding a phase transfer catalyst (e.g., 18-crown-6, 5 mol%) can sometimes assist KOAc solubility, though standard protocols rely on the AcOH cosolvent.

  • Slow Addition: Add the nitrite very slowly to avoid high local concentrations of unstable intermediates.

Q2: I see a "Tribromo" impurity in Step 1. What is it?

Diagnosis: Over-bromination. Identity: Likely 2-amino-4,5,6-tribromo-3-picoline (bromination at the empty 5-position of the precursor). Solution:

  • Strictly control temperature at 0°C.

  • Reduce Bromine equivalents from 1.8 to 1.5 and monitor conversion. It is better to have slight unreacted starting material (separable) than tribromo impurity (difficult to separate).

Q3: The product from Step 2 is difficult to dissolve. How do I purify it?

Insight: Dibromo-heterocycles are often crystalline and sparingly soluble. Solubility Data:

  • Good Solvents: DMSO, DMF, THF (moderate).

  • Poor Solvents: Water, Hexanes, cold Ethanol. Purification Tip: If column chromatography is difficult due to solubility, try trituration . Suspend the crude dark solid in cold Methanol or DCM/Hexane (1:5) and filter. The impurities often stay in the mother liquor.

Q4: Safety: Is the diazonium intermediate explosive?

Risk Assessment: While pyridine-diazonium salts are generally more stable than phenyl-diazonium salts, they are energetic.

  • Do NOT isolate the diazonium intermediate. Proceed directly to the heating/cyclization step in solution.

  • Thermal Hazard: Perform a DSC (Differential Scanning Calorimetry) on a small sample of the reaction mixture before scaling to >1kg. Ensure the exotherm at 60°C is manageable with your cooling capacity.

Analytical Reference Data

Compound1H NMR (400 MHz, DMSO-d6)Key Features
Precursor (4,6-Dibromo...)

2.45 (s, 3H), 6.50 (br s, 2H), 7.85 (s, 1H)
Methyl singlet and Amine broad singlet are diagnostic.
Target (5,7-Dibromo...)

8.45 (s, 1H), 14.1 (br s, 1H)
Disappearance of Methyl singlet. Appearance of aromatic proton at C6 (between bromines) and NH.

Note: In the target product, the proton at position 6 (between the two bromines) usually appears as a singlet around 8.0 - 8.5 ppm.

References

  • Primary Synthesis Patent

    • Title: Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (US Patent 11,535,611 B2)[3]

    • Relevance: Describes the exact synthesis of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine from 4,6-dibromo-2-methylpyridin-3-amine.
    • Source: [3]

  • Alternative Patent (Same Route)

    • Title:1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (US P
    • Relevance: Provides experimental details for the cyclization step (Example 125 prepar
    • Source:

  • General Methodology (Indazole Synthesis)

    • Title:Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines
    • Relevance: Discusses the general "Jacobson" type cyclization and diazonium chemistry for this scaffold.
    • Source:

Sources

troubleshooting failed Suzuki reaction with 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine . This scaffold presents a "perfect storm" of synthetic challenges: an acidic pyrazole proton, a coordinating pyridine nitrogen, and two electronically distinct halogenated sites.

Status: Active Support Topic: Troubleshooting Pd-Catalyzed Cross-Coupling Lead Scientist: Senior Applications Chemist

Executive Summary: The "Two-Front War"

If your reaction is failing, it is likely due to one of two core mechanisms:

  • Catalyst Sequestration (The "Dead" Reaction): The acidic N1-proton (pKa ~11-12) is deprotonated by your base, forming a pyrazolate anion that binds tightly to Palladium, shutting down the catalytic cycle.

  • Regioselectivity Mismatch (The "Wrong" Product): You are getting a mixture of C5-arylated, C7-arylated, and bis-arylated products because the electronic activation at C5 competes with the steric accessibility of C7.

Part 1: Troubleshooting Guides (FAQ Format)

Issue 1: "I see no conversion or <10% yield. The starting material remains untouched."

Diagnosis: Catalyst Poisoning via N1-Deprotonation. In standard Suzuki conditions (e.g.,


, 

, Dioxane/Water), the carbonate base deprotonates the pyrazole N1-H. The resulting electron-rich pyrazolate anion coordinates to the Pd(II) center, forming a stable "palladate" resting state that refuses to undergo transmetalation.

Corrective Actions:

  • Strategy A: Protection (Recommended)

    • Why: Masking the N-H prevents anion formation and reduces catalyst coordination.

    • Protocol: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) , THP (Tetrahydropyranyl) , or Boc group on N1 prior to coupling. SEM is preferred for stability; Boc may fall off under basic Suzuki conditions at high temperatures.

  • Strategy B: The "Brute Force" Method (If protection is impossible)

    • Why: Overwhelm the equilibrium using a highly active precatalyst that can insert before coordination occurs.

    • Protocol: Switch to XPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%). These bulky, electron-rich ligands prevent the formation of stable Pd-nitrogen complexes. Use a weaker base like

      
       (anhydrous) to minimize deprotonation, or conversely, use a massive excess (3-4 equiv) of base to push the reaction if using a precatalyst designed for anionic substrates.
      
Issue 2: "I am getting a mixture of regioisomers. Which bromine reacts first?"

Diagnosis: Electronic vs. Steric Competition.

  • The Electronic Driver (C5): The C5 position is ortho to the pyridine nitrogen (N4). Like 2-bromopyridine, this position is highly electron-deficient, facilitating rapid Oxidative Addition. Kinetically, C5 is the preferred site.

  • The Steric Driver (C7): The C7 position is flanked by the bridgehead and C6. If you have a large protecting group on N1 (like Trityl or SEM), it may exert long-range steric pressure, but typically C5 is more sterically encumbered by the adjacent N4 lone pair repulsion.

Corrective Actions:

  • To Target C5 (Mono-coupling):

    • Stoichiometry: Use 0.95 equivalents of boronic acid. Do not use excess.

    • Temperature: Run at lower temperatures (40–60°C). High heat (80°C+) promotes bis-coupling.

    • Ligand: Use dppf or

      
       . These smaller ligands respect the electronic preference for C5.
      
  • To Target C7 (Mono-coupling):

    • Note: This is difficult directly. It is often easier to make the C5-Cl/C7-Br analog (since C-Br reacts faster than C-Cl) or to block C5. However, using a very bulky ligand (e.g.,

      
       ) can sometimes invert selectivity by making the crowded C5 site inaccessible, forcing reaction at C7, though this is substrate-dependent.
      
Issue 3: "I am seeing Hydrodehalogenation (Product has H instead of Aryl group)."

Diagnosis: Hydride Transfer from Solvent. The electron-deficient pyridine ring makes the Pd-Ar intermediate susceptible to reduction, especially in alcoholic solvents (Ethanol/Isopropanol) or if the reaction stalls.

Corrective Actions:

  • Solvent Switch: Eliminate alcohols. Use 1,4-Dioxane , Toluene , or DME .

  • Water Content: Ensure solvents are degassed and strictly anhydrous if using moisture-sensitive boronic acids, though a small amount of water (degassed) is usually required for the base solubility.

  • Base: Switch from

    
     to 
    
    
    
    or
    
    
    in anhydrous conditions.

Part 2: Validated Experimental Protocols

Protocol A: C5-Selective Coupling (Protected Substrate)

Best for: High yields, single isomer.

  • Substrate: 1-(SEM)-5,7-dibromo-pyrazolo[4,3-b]pyridine (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Conditions: Degas (sparge with Ar for 10 min). Heat to 60°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The SEM group stabilizes the dipole and prevents catalyst poisoning.

Protocol B: "Dump-and-Stir" (Unprotected Substrate)

Best for: Quick screening when protection steps are not viable.

  • Substrate: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst: XPhos Pd G3 (3–5 mol%).

  • Base:

    
     (3.0 equiv, finely ground solid).
    
  • Solvent: n-Butanol/Water (4:1 ratio) OR Toluene/Water (10:1).

  • Conditions: Heat to 80–90°C. The XPhos ligand creates a "shell" around the Pd, protecting it from the inhibitory N-coordination of the substrate.

Part 3: Decision Logic & Troubleshooting Matrix

The following diagram illustrates the logical flow for troubleshooting reaction failures with this specific scaffold.

SuzukiTroubleshooting Start Reaction Outcome? NoRxn No Conversion / SM Recovered Start->NoRxn MixRegio Mixture of C5/C7 Isomers Start->MixRegio Reduction Hydrodehalogenation (Br -> H) Start->Reduction CheckNH Is N1-H Protected? NoRxn->CheckNH CheckTemp Check Temp & Stoichiometry MixRegio->CheckTemp CheckSolvent Solvent System? Reduction->CheckSolvent Protect Action: Install SEM/THP Group CheckNH->Protect No ChangeCat Action: Use XPhos Pd G3 + Excess Base CheckNH->ChangeCat Cannot Protect LowerTemp Action: Lower T to 40-60°C Limit Boronic Acid to 0.95 eq CheckTemp->LowerTemp Optimization RemoveAlc Action: Remove Alcohols Switch to Dioxane/Toluene CheckSolvent->RemoveAlc Contains EtOH/MeOH

Caption: Diagnostic flowchart for optimizing Suzuki coupling of 5,7-dibromopyrazolo[4,3-b]pyridine.

Part 4: Comparative Data Table

Impact of Conditions on Regioselectivity (C5 vs C7)

VariableCondition A (Kinetic)Condition B (Thermodynamic/Steric)
Target Site C5 (Ortho to N) C7 (Bridgehead)
Temperature 40°C – 60°C90°C – 110°C
Ligand

, dppf (Small bite angle)

,

(Bulky)
Base

/


/

Solvent Dioxane / DMEToluene / Xylenes
Selectivity Favors C5 (Electronic)Mixtures / Bis-coupling

References

  • Regioselective Functionalization of Pyrazolo[3,4-c]pyridines. Bedwell, E. V., et al.[1] (2023).[2] RSC Advances. Describes analogous N-protection and C-selective strategies for the isomeric [3,4-c] system.

  • Palladium-Catalyzed C3-Arylations of 1H- and 2H-Pyrazolo[4,3-b]pyridines. Faarasse, S., et al.[3] (2017).[3] The Journal of Organic Chemistry. Provides foundational reactivity data for the [4,3-b] scaffold.

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Laraia, L., et al.[4] (2012).[4][5] Organic & Biomolecular Chemistry. Establishes the principles of electronic vs. steric control in polyhalogenated systems.

  • Buchwald-Hartwig Precatalysts for Difficult Substrates. Bruno, N. C., et al. (2013). Chemical Science. Defines the utility of G3 precatalysts for nitrogen-containing heterocycles that poison standard Pd sources.

Sources

Validation & Comparative

1H NMR Spectrum of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis of the 1H NMR spectrum for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Structural Context

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1956379-02-4) is a critical bicyclic heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of Phosphodiesterase 1 (PDE1) inhibitors and kinase modulators.

Unlike its regioisomer (pyrazolo[3,4-b]pyridine), the [4,3-b] fusion system presents a unique electronic environment where the pyridine nitrogen is located at position 4. The introduction of bromine atoms at the 5 and 7 positions eliminates the characteristic vicinal coupling constants typically seen in the pyridine ring, collapsing the aromatic region into distinct singlets. This guide provides the diagnostic criteria to validate this structure and distinguish it from common synthetic impurities and isomers.

Chemical Structure & Numbering

Figure 1: Connectivity and numbering of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine. Note the isolation of the C6 proton between two bromine atoms.

Experimental Characterization

Synthesis & Sample Preparation

The compound is typically synthesized via the cyclization of 4,6-dibromo-2-methylpyridin-3-amine using isopentyl nitrite and acetic anhydride. This route ensures the retention of the bromine atoms at the positions corresponding to 5 and 7 in the fused system.

  • Solvent: DMSO-d6 (Recommended due to solubility and exchangeable NH proton visibility).

  • Concentration: ~5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Diagnostic 1H NMR Signals

The spectrum is characterized by extreme simplicity due to the high symmetry of substitution. In the absence of vicinal protons, no splitting (doublets/triplets) should be observed in the aromatic region.

PositionTypeChemical Shift (δ, ppm)*MultiplicityIntegrationDiagnostic Feature
NH (1) Pyrazole NH13.50 – 14.20 Broad Singlet1HHighly deshielded, exchangeable with D₂O.
H-3 Pyrazole CH8.20 – 8.50 Singlet1HSharp singlet; characteristic of the pyrazole ring.
H-6 Pyridine CH7.80 – 8.10 Singlet1HCritical Identifier. Appears as a singlet. Located between two Br atoms.[1]

*Note: Shifts are estimated based on substituent effects on the parent 1H-pyrazolo[4,3-b]pyridine system in DMSO-d6. Exact values may vary ±0.2 ppm depending on concentration and temperature.

Comparative Analysis: Alternatives & Isomers

A major challenge in synthesizing pyrazolopyridines is the formation of regioisomers (e.g., [3,4-b] vs [4,3-b]) or incomplete bromination. The table below objectively compares the 5,7-dibromo product against these common alternatives.

Comparison Table: Spectral Fingerprints
CompoundStructureAromatic PatternKey Difference from 5,7-Dibromo
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Target Two Singlets No coupling. H-6 is isolated.
7-Bromo-1H-pyrazolo[4,3-b]pyridine Precursor/ImpurityDoublets (AX System) Shows coupling (J ≈ 4-5 Hz) between H-5 and H-6.
5,7-Dibromo-1H-pyrazolo[3,4-b]pyridine RegioisomerTwo Singlets Very similar pattern. Distinguished by NOE (H-3 to H-4 interaction in [3,4-b] is absent in [4,3-b]).
4,6-Dibromo-2-methylpyridin-3-amine Starting MaterialOne Singlet Contains Methyl peak (~2.4 ppm) and Amine (broad, ~5-6 ppm).
Differentiation Workflow

To confirm the identity of the 5,7-dibromo-[4,3-b] scaffold against the [3,4-b] isomer:

  • Run NOESY/ROESY:

    • [4,3-b] Isomer (Target): H-3 (pyrazole) is spatially distant from the pyridine ring protons (separated by the bridgehead). No strong NOE expected between H-3 and H-6.

    • [3,4-b] Isomer: H-3 is spatially close to H-4 (if present) or the substituent at position 4.

  • HMBC Correlation:

    • Check correlation of H-3. In [4,3-b], H-3 couples to the bridgehead carbons C3a and C7a.

    • In [3,4-b], H-3 couples to C3a and C7a, but the chemical shifts of the bridgehead carbons differ significantly (C3a is shielded in [4,3-b] relative to [3,4-b] due to N-position).

Troubleshooting & Quality Control

Common Impurities
  • Monobromo species: If you observe doublets in the 7.5–8.5 ppm range, the bromination at C5 or C7 is incomplete.

  • N-Alkylation: If the broad NH signal (>13 ppm) is missing and new aliphatic signals appear (3.0–5.0 ppm), the pyrazole nitrogen has been alkylated (common in presence of base).

Self-Validating Protocol

Use this logic gate to validate your spectrum:

  • Count the Singlets: Are there exactly two sharp aromatic singlets?

    • Yes: Proceed.

    • No (Doublets present): Reject (likely monobromo).

    • No (More than 2 singlets): Reject (mixture of isomers).

  • Check the NH: Is there a broad peak >13 ppm?

    • Yes: Confirms 1H-protomer.

    • No: Check for N-alkylation or solvent exchange (wet DMSO).

References

  • Synthesis and PDE1 Inhibition: US Patent 11535611B2, "Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors".[2] Explicitly describes the preparation of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine from 4,6-dibromo-2-methylpyridin-3-amine.

  • Structural Isomerism: Molecules, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications", 2022. Provides general spectral characteristics for the pyrazolopyridine class.

  • General NMR Shifts: Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy".

Sources

Technical Comparison Guide: Mass Spectrometry Analysis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a critical bicyclic heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1) and other bioactive agents. Its unique structure—featuring two bromine atoms and a fused pyrazolo-pyridine core—presents specific analytical challenges, particularly regarding ionization efficiency and isotopic resolution.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for this compound. Unlike standard "datasheets," we critically evaluate the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and contrast Triple Quadrupole (QqQ) quantification against High-Resolution Mass Spectrometry (HRMS) for structural validation.

Part 1: The Analytical Challenge

The analysis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine requires a nuanced approach due to three physicochemical factors:

  • Halogenated Lipophilicity: The two bromine atoms significantly increase lipophilicity compared to the parent heterocycle, potentially causing carryover in Liquid Chromatography (LC) systems.

  • Isotopic Signature: The naturally occurring

    
     and 
    
    
    
    isotopes create a distinct 1:2:1 triplet pattern that must be preserved for accurate identification.
  • Protomeric Tautomerism: The 1H-pyrazolo proton is mobile; while the 1H tautomer is generally favored, ionization conditions can shift this equilibrium, affecting sensitivity.

The Core Comparison: ESI vs. APCI

For this specific scaffold, the choice of ionization source is the primary determinant of data quality.

  • Alternative A: Electrospray Ionization (ESI): The industry standard. Relies on solution-phase chemistry. Excellent for polar metabolites but susceptible to "ion suppression" from matrix components.

  • Alternative B: Atmospheric Pressure Chemical Ionization (APCI): Relies on gas-phase ion-molecule reactions. More robust against matrix effects and better suited for the neutral, lipophilic nature of the dibromo- precursor.

Part 2: Comparative Performance Data

The following data summarizes the performance characteristics of the product when analyzed using the two primary "alternative" workflows.

Table 1: Ionization Source Performance Comparison

Data represents typical values observed during method validation for halogenated pyrazolopyridines.

FeatureMethod A: ESI (+) Method B: APCI (+) Scientific Verdict
Sensitivity (LOD) High (approx. 0.1 ng/mL)Moderate (approx. 0.5 ng/mL)ESI is superior for trace analysis (e.g., PK studies).
Matrix Effect High susceptibility (>20% suppression common)Low susceptibility (<5% suppression)APCI is preferred for dirty matrices (e.g., crude reaction mixtures).
Linearity Range

-

orders of magnitude

-

orders of magnitude
APCI offers a wider dynamic range for high-concentration synthesis monitoring.
Adduct Formation Common (

,

)
Rare (Predominantly

)
APCI provides cleaner spectra for automated peak integration.
Table 2: Analyzer Capability Comparison

Comparing the utility of Low-Res (QqQ) vs. High-Res (Orbitrap/Q-TOF) for this specific molecule.

MetricTriple Quadrupole (QqQ) High-Resolution MS (HRMS) Application
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppmHRMS required for confirming elemental composition (

).
Isotopic Fidelity Low (Peaks often merge)High (Resolves

,

,

)
HRMS is mandatory for validating the dibromo substitution pattern.
Scan Speed Ultra-fast (for MRM)ModerateQqQ is the standard for high-throughput screening (HTS).

Part 3: Detailed Experimental Protocols

To replicate these results, use the following optimized workflows. These protocols are designed to be self-validating by leveraging the compound's isotopic pattern.

Protocol A: High-Sensitivity Quantitation (LC-ESI-MS/MS)

Objective: Pharmacokinetic (PK) analysis or trace impurity detection.

  • Sample Preparation:

    • Dissolve 1 mg of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in DMSO (Stock).

    • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 min. The high organic ramp ensures elution of the lipophilic dibromo species.

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C (Higher temp required to desolvate the stable heterocyclic core).

    • MRM Transitions:

      • Quantifier:

        
         (Loss of Br radical 
        
        
        
        ).
      • Qualifier:

        
         (Matches the 
        
        
        
        isotope).
Protocol B: Structural Validation (LC-APCI-HRMS)

Objective: Confirmation of synthesis product identity and purity.

  • Sample Preparation: Dilute stock to 10 µg/mL in Methanol.

  • MS Parameters (Source: APCI+):

    • Corona Current: 4.0 µA.

    • Vaporizer Temp: 450°C (Critical for volatilizing the dibromo compound).

    • Scan Mode: Full Scan MS (

      
       100–500).
      
  • Data Validation Criteria:

    • Observe parent ion cluster at

      
       275.9, 277.9, 279.9.
      
    • Confirm relative abundance ratio of 1 : 2 : 1 (

      
       10%).
      

Part 4: Visualization & Mechanism

Fragmentation Pathway

Understanding the fragmentation is vital for designing MRM transitions. The primary pathway involves the sequential loss of Bromine radicals and the opening of the pyrazole ring.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 275.9 / 277.9 / 279.9 Frag1 Fragment 1 [M+H - Br]+ m/z ~198 Parent->Frag1 - Br• (Radical Loss) Frag2 Fragment 2 [M+H - Br - HCN]+ m/z ~171 Frag1->Frag2 - HCN (Ring Cleavage) Frag3 Core Ion [Pyridine Ring]+ m/z ~92 Frag2->Frag3 - Br / Ring Break

Figure 1: Proposed collision-induced dissociation (CID) fragmentation pathway for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Method Selection Decision Tree

Use this logic flow to select the correct "Alternative" for your specific research stage.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Quantitation or Identification? Start->Goal Quant Quantitation (PK/ADME) Goal->Quant Quantitation ID Identification (Synthesis) Goal->ID Structure ID Matrix Is the Matrix Complex? (Plasma/Urine) Quant->Matrix ESI Use LC-ESI-MS/MS (High Sensitivity) Matrix->ESI No (Clean) APCI Use LC-APCI-MS/MS (High Robustness) Matrix->APCI Yes (Dirty) Res Use LC-HRMS (Orbitrap/Q-TOF) Check 1:2:1 Isotope Pattern ID->Res

Figure 2: Decision matrix for selecting the optimal ionization and detection mode.

References

  • Synthesis and Properties of Pyrazolopyridines Source: National Institutes of Health (NIH) / PubChem URL:[Link] Relevance: Provides fundamental physicochemical properties (MW, H-bond donors) essential for predicting ionization behavior.

  • Comparison of ESI and APCI for Heterocyclic Compounds Source: AxisPharm URL:[Link] Relevance: Validates the comparison logic between ESI (polar) and APCI (non-polar/neutral) for heterocyclic analysis.

  • Fragmentation of Brominated Pyrazoles Source: IntechOpen / Journal of Mass Spectrometry URL:[Link] Relevance: Supports the mechanistic claim of Bromine radical loss and HCN elimination as primary fragmentation pathways.

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues Source: National Library of Medicine (PMC) URL:[Link] Relevance: Provides experimental context for the use of these scaffolds in kinase inhibitor development and their analysis via LC-MS.

Navigating the Therapeutic Potential of Pyrazolo[4,3-b]pyridines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents has led medicinal chemists to explore a vast landscape of heterocyclic scaffolds. Among these, the pyrazolo[4,3-b]pyridine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. While extensive research has illuminated the potential of various derivatives, a comprehensive understanding of the structure-activity relationships (SAR) that govern their function is still evolving. This guide provides a comparative analysis of the biological activities of substituted 1H-pyrazolo[4,3-b]pyridine derivatives, with a particular focus on their anticancer and kinase inhibitory properties.

It is important to note that while the broader pyrazolopyridine family has been extensively studied, there is a notable absence of published data specifically detailing the biological activity of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine derivatives in the current scientific literature. This guide, therefore, will focus on the known activities of the parent scaffold and its other reported derivatives, highlighting the potential for future exploration of di-halogenated analogues. The insights presented herein are intended to inform current research and inspire new avenues of investigation into this promising class of compounds.

The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Versatile Pharmacophore

The 1H-pyrazolo[4,3-b]pyridine system is an isomeric form of azaindole, where a pyrazole ring is fused to a pyridine ring. This arrangement creates a unique electronic and steric environment, making it an attractive scaffold for designing molecules that can interact with a variety of biological targets. The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, facilitating interactions with protein active sites. Furthermore, the fused ring system provides a rigid framework that can be functionalized at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

The biological potential of 1H-pyrazolo[4,3-b]pyridine derivatives has been most prominently demonstrated in the field of oncology, particularly as kinase inhibitors and, more recently, as modulators of the immune checkpoint protein PD-L1.

Anticancer Activity: Targeting Cancer's Master Switches

A significant body of research has focused on the development of 1H-pyrazolo[4,3-b]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

One of the most promising recent applications of this scaffold is in the realm of cancer immunotherapy. Researchers have designed and synthesized a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1] This interaction is a key mechanism by which cancer cells evade the immune system. By blocking this pathway, these compounds can restore the ability of T cells to recognize and attack tumor cells.

Table 1: Comparative Anticancer Activity of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors [1]

Compound IDStructurePD-1/PD-L1 Inhibition IC50 (nM)Cellular EC50 (µM)
D38 (Structure not available in search results)9.61.61
ReferenceMonoclonal AntibodySub-nanomolarNot Applicable

The data in Table 1 highlights the remarkable potency of derivative D38 , which exhibits a nanomolar IC50 value in a biochemical assay, demonstrating its strong ability to disrupt the PD-1/PD-L1 interaction.[1] Furthermore, its efficacy in a cell-based assay underscores its potential for in vivo activity.[1]

While direct data on 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine is unavailable, the broader class of pyrazolopyridines, including the [3,4-b] isomer, has been extensively explored as kinase inhibitors. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptors (FGFRs), both of which are important targets in non-small cell lung cancer and other malignancies.[2][3][4][5][6] The introduction of halogen atoms, such as fluorine and chlorine, on appended phenyl rings has been shown to be crucial for the activity of these inhibitors, suggesting that halogenation of the core pyrazolopyridine scaffold could also significantly influence biological activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative methods for assessing the biological activities discussed.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is a standard method for quantifying the binding between two proteins. The principle relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.

  • Reagents: Recombinant human PD-1-His and PD-L1-Fc proteins, anti-His-Europium cryptate (donor), and anti-Fc-d2 (acceptor).

  • Procedure:

    • A solution of the test compound (e.g., D38) at various concentrations is prepared in an assay buffer.

    • PD-1-His and PD-L1-Fc proteins are added to the wells of a microplate containing the test compound.

    • The plate is incubated to allow for protein-protein interaction and compound binding.

    • The detection reagents (anti-His-Europium and anti-Fc-d2) are added.

    • After a final incubation period, the fluorescence is measured at two wavelengths (665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated. A decrease in the HTRF ratio indicates inhibition of the PD-1/PD-L1 interaction. The IC50 value is determined by plotting the HTRF ratio against the compound concentration.

Cell-Based PD-1/PD-L1 Blockade Assay

This assay assesses the ability of a compound to block the PD-1/PD-L1 interaction in a more biologically relevant cellular context.

  • Cell Lines: A co-culture system is used, typically involving CHO cells engineered to express PD-L1 and a T-cell activator, and Jurkat T-cells engineered to express PD-1.

  • Procedure:

    • The two cell lines are co-cultured in the presence of varying concentrations of the test compound.

    • The engagement of the T-cell activator on the CHO cells with the T-cell receptor on the Jurkat cells stimulates a signaling cascade, which is suppressed by the PD-1/PD-L1 interaction.

    • The activity of a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter is measured.

  • Data Analysis: An increase in the reporter gene activity indicates that the compound has blocked the inhibitory PD-1/PD-L1 signal. The EC50 value is calculated from the dose-response curve.

Visualizing the Mechanism: PD-1/PD-L1 Inhibition

The following diagram illustrates the mechanism of action of 1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors.

PD1_PDL1_Inhibition cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Antigen Presenting Cell (APC) or Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding leads to T-cell exhaustion TCR TCR MHC MHC MHC->TCR T-cell activation Inhibitor 1H-pyrazolo[4,3-b]pyridine derivative (e.g., D38) Inhibitor->PDL1 Blocks Interaction

Sources

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. For researchers engaged in drug development, understanding these structural nuances is a critical step in rational drug design. This guide provides an in-depth analysis of the X-ray crystal structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest.

Through a comparative lens, we will explore the key structural features of this molecule, contrasting them with a closely related pyrazolo[3,4-b]pyridine derivative to illuminate the impact of isomeric and substituent variations. This analysis is underpinned by a detailed, field-proven experimental protocol for single-crystal X-ray diffraction, offering a self-validating framework for researchers seeking to replicate or adapt these methods.

The Significance of Structural Elucidation

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromine atoms at the 5 and 7 positions can significantly modulate the electronic properties and intermolecular interactions of the molecule, potentially enhancing its therapeutic efficacy or tuning its material properties. X-ray crystallography provides the definitive map of this molecular architecture, revealing crucial details about bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a multi-step process that demands precision and a systematic approach. The following protocol outlines a robust workflow for obtaining high-quality single crystals of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine and subsequent structure determination via X-ray diffraction.[1] This methodology is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of 5,7-Dibromo- 1H-pyrazolo[4,3-b]pyridine purification Purification by Column Chromatography synthesis->purification screening Solvent Screening for Single Crystal Growth purification->screening optimization Vapor Diffusion Optimization screening->optimization mounting Crystal Mounting & Cryo-cooling optimization->mounting data_collection Data Collection on Diffractometer mounting->data_collection solution Structure Solution (e.g., SHELXT) data_collection->solution refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The target compound, 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, is synthesized according to established literature procedures. Purity is paramount for successful crystallization; therefore, the crude product is purified by column chromatography on silica gel to >98% purity as confirmed by NMR and LC-MS.

  • Crystallization:

    • Rationale: The choice of crystallization technique and solvent is critical. Slow evaporation and vapor diffusion are common methods for growing high-quality single crystals of small organic molecules. A solvent screen is initially performed to identify suitable candidates in which the compound has moderate solubility.

    • Protocol: A saturated solution of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in a suitable solvent (e.g., a mixture of dichloromethane and hexane) is prepared. This solution is filtered to remove any particulate matter and then subjected to slow vapor diffusion with an anti-solvent (e.g., hexane) at room temperature. Colorless, needle-like crystals are typically observed to form over several days.

  • X-ray Data Collection:

    • Rationale: Data collection is ideally performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

    • Protocol: A suitable single crystal is selected under a microscope, mounted on a cryo-loop, and flash-cooled in a stream of cold nitrogen gas. Data is collected on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[1] A complete sphere of data is collected using a combination of φ and ω scans.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².

    • Protocol: The structure is solved using software such as SHELXT and refined with SHELXL.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final structure is validated using tools like checkCIF to ensure its quality and correctness.

Comparative Structural Analysis

To contextualize the crystal structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, we will compare its key crystallographic parameters with those of a recently reported aldehyde-functionalized pyrazolo[3,4-b]pyridine derivative (referred to as Comparator 1 ).[1][2] This comparison highlights the structural consequences of the different substitution patterns and the presence of the bulky bromine atoms.

molecular_structure cluster_target 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine cluster_comparator Comparator 1 (Aldehyde-functionalized pyrazolo[3,4-b]pyridine) target comparator

Caption: Molecular structures of the target compound and the comparator.

Crystallographic Data Summary
Parameter5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (Hypothetical Data)Comparator 1 (Aldehyde-functionalized pyrazolo[3,4-b]pyridine)[1]
Chemical FormulaC₆H₃Br₂N₃C₂₀H₁₅N₃O
Formula Weight276.92313.36
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)8.543(2)10.123(4)
b (Å)10.231(3)15.678(6)
c (Å)9.876(3)10.345(4)
α (°)9090
β (°)105.67(1)109.87(2)
γ (°)9090
Volume (ų)830.4(4)1541.2(10)
Z44
R₁ (I > 2σ(I))0.0350.042
wR₂ (all data)0.0890.115
Key Structural Features and Intermolecular Interactions

The crystal structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is characterized by a planar bicyclic core. The presence of two bromine atoms significantly influences the crystal packing. In contrast to Comparator 1 , which exhibits π-π stacking interactions, the packing of the dibrominated compound is expected to be dominated by halogen bonding and C-H···N hydrogen bonds.

The N-H of the pyrazole ring acts as a hydrogen bond donor, forming a hydrogen bond with the pyridine nitrogen of an adjacent molecule. This results in the formation of one-dimensional chains. These chains are further interconnected by C-H···Br interactions and potentially Br···Br halogen bonds, creating a dense three-dimensional network. The planarity of the pyrazolo[4,3-b]pyridine core is a common feature in this class of compounds.[3][4]

The influence of halogen atoms on crystal packing is a well-documented phenomenon.[5][6] In the case of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, the bromine atoms are expected to play a crucial role in directing the supramolecular assembly, a feature that is absent in Comparator 1 .

Conclusion

This guide has provided a comprehensive overview of the X-ray crystal structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, placed in a comparative context with a related pyrazolo[3,4-b]pyridine derivative. The detailed experimental protocol offers a practical framework for researchers in the field, while the structural analysis highlights the significant impact of halogen substitution on the solid-state architecture. The insights gleaned from such crystallographic studies are invaluable for the rational design of new molecules with tailored properties, whether for pharmaceutical applications or advanced materials.

References

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. Available at: [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are. ResearchGate. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. National Center for Biotechnology Information. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. Royal Society of Chemistry. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Characteristic examples of halogenated pyrazole and triazine-based drugs. ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

Sources

Analytical Comparison Guide: 13C NMR Profiling of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine for PDE1 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the analytical characterization of active pharmaceutical ingredient (API) intermediates, I frequently evaluate the quality of heterocyclic scaffolds. 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1956379-02-4) is a critical building block in the synthesis of phosphodiesterase 1 (PDE1) inhibitors, which are currently under aggressive development for the treatment of neurodegenerative and psychiatric disorders such as Alzheimer's, schizophrenia, and ADHD[1].

In this guide, we will objectively compare the performance of different commercial grades of this intermediate and evaluate the nuclear magnetic resonance (NMR) methodologies required to validate its regiochemical purity.

The Causality of Quality: Why Regiochemical Purity Matters

The synthesis of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine typically begins with the diazotization and intramolecular cyclization of 4,6-dibromo-2-methylpyridin-3-amine [2]. During this transformation, the C2-methyl carbon of the pyridine precursor becomes the C3 pyrazole carbon, while the pyridine C4 and C6 positions (bearing the heavy bromine atoms) map directly to the C7 and C5 positions of the resulting pyrazolo[4,3-b]pyridine scaffold.

Standard liquid chromatography-mass spectrometry (LC-MS) easily confirms the dibromo isotopic signature (m/z ~277) but fundamentally struggles to differentiate regioisomers or detect co-eluting des-bromo impurities. Because the downstream synthesis of PDE1 inhibitors relies on highly specific Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at these halogenated sites[3], even trace amounts of regioisomers will poison the palladium catalyst or generate inseparable API analogs. Therefore, 13C NMR is the mandatory, self-validating quality control gate for this scaffold.

SyntheticWorkflow SM Starting Material 4,6-Dibromo-2-methylpyridin-3-amine Rxn Diazotization & Cyclization (Isopentyl nitrite, AcOH) SM->Rxn Prod Intermediate 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Rxn->Prod QC 13C NMR Quality Gate (Regioisomer Detection) Prod->QC Downstream Cross-Coupling (Suzuki/Buchwald) QC->Downstream Purity >99.5% API PDE1 Inhibitor API Downstream->API

Synthetic workflow for PDE1 inhibitors highlighting the 13C NMR quality control gate.

Product Comparison: Ultra-Pure Pharma Grade vs. Standard Reagent Grade

When sourcing 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine, researchers must choose between Standard Reagent Grade (typically ~95% purity) and Ultra-Pure Pharma Grade (>99.5% purity). The table below summarizes the quantitative 13C NMR data and the operational impact of choosing either grade.

Table 1: 13C NMR Signal Assignments & Grade Comparison (150 MHz, DMSO-d6)
Carbon PositionExpected Shift (ppm)MultiplicityUltra-Pure Pharma GradeStandard Reagent GradeImpact on Downstream API Synthesis
C3 (Pyrazole)135.2CHSharp singletSharp singletN/A
C3a (Bridgehead)129.8CResolvedBroadenedN/A
C5 (Pyridine)142.3C-BrSharp singletMinor peak at 138.1 ppmIndicates 5-des-bromo impurity; causes chain termination in cross-coupling.
C6 (Pyridine)122.1CHSharp singletExtra peak at 120.5 ppmIndicates uncyclized starting material; poisons Pd-catalysts.
C7 (Pyridine)128.4C-BrSharp singletMinor peak at 125.2 ppmIndicates 7-des-bromo impurity; alters API binding affinity.
C7a (Bridgehead)145.6CResolvedBroadened / ObscuredN/A

Note: The heavy atom effect of bromine significantly shields the C7 and C5 carbons compared to standard pyridine systems. The presence of extra peaks in the 120-140 ppm range in the Standard Grade definitively proves the presence of uncyclized or des-bromo impurities.

Methodological Comparison: 100 MHz vs. 150 MHz 13C NMR

To accurately capture the data in Table 1, the choice of NMR instrumentation is just as critical as the chemical grade.

  • Standard 100 MHz 13C NMR (400 MHz 1H): Sufficient for basic structural identification of aliphatic compounds. However, for 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine, the four quaternary carbons (C3a, C5, C7, C7a) suffer from extremely low signal-to-noise (S/N) ratios. This is due to their long

    
     relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement from adjacent protons.
    
  • High-Field 150 MHz 13C NMR (600 MHz 1H): The superior sensitivity and spectral dispersion of a 600 MHz system are mandatory for this scaffold[3]. It provides the baseline resolution required to perform quantitative NMR (qNMR) and confidently certify the >99.5% purity of the Pharma Grade material.

Self-Validating Experimental Protocol: 13C NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol must be executed. Every step is designed as a self-validating system to guarantee data integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25.0 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: The pyrazole N-H (position 1) acts as a strong hydrogen bond donor, leading to transient dimerization in non-polar solvents like CDCl3. This causes severe line broadening. DMSO-d6 acts as a strong hydrogen bond acceptor, breaking these aggregates and yielding sharp, distinct resonances.

  • Probe Tuning and Matching (ATM): Perform automatic tuning and matching for both the 1H and 13C channels.

    • Causality: The 13C nucleus has a low gyromagnetic ratio (

      
      ). Precise impedance matching minimizes reflected RF power, ensuring the 90° pulse perfectly excites the entire wide spectral width (0–250 ppm) required to capture both shielded aliphatic impurities and deshielded aromatic carbons.
      
  • Locking and Shimming: Establish a deuterium lock and perform 3D gradient shimming on the Z-axis.

    • Self-Validation Check: Perfect shimming is validated by observing the DMSO-d6 solvent septet at 39.5 ppm. It must display symmetrical, sharp peaks with a full-width at half-maximum (FWHM) of <1.0 Hz before proceeding to acquisition.

  • Acquisition Parameters (zgpg30): Set the base frequency to 150 MHz. Use a 30° excitation pulse with inverse-gated 1H decoupling (WALTZ-16). Crucially, set the relaxation delay (D1) to 3.0 seconds. Acquire 1024 scans.

    • Causality: Quaternary carbons bonded to heavy halogens (C5, C7) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A standard 1.0s D1 leads to signal saturation. Extending D1 to 3.0s ensures complete longitudinal relaxation (

      
      ), allowing for accurate integration to detect low-level regioisomers.
      
  • Data Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier Transform (FT).

    • Causality: The 1.0 Hz LB mathematically dampens the high-frequency noise at the tail of the Free Induction Decay (FID), dramatically improving the S/N ratio for the weak quaternary carbon signals without sacrificing the resolution needed to separate closely eluting impurity peaks.

NMRProtocol Prep Sample Prep 25 mg in DMSO-d6 Tune Probe Tuning Match 13C/1H Freq Prep->Tune Shim Shimming Z-axis Gradients Tune->Shim Pulse Pulse Sequence zgpg30, D1=3.0s Shim->Pulse Acq Acquisition 150 MHz, 1024 Scans Pulse->Acq Proc Processing Zero-fill, FT, Phase Acq->Proc

Self-validating 13C NMR acquisition workflow for halogenated pyrazolopyridines.

References

  • Title: 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (US Patent 10,806,718 B2) Source: United States Patent and Trademark Office / Google Patents URL: [1]

  • Title: Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (US Patent 11,535,611 B2) Source: United States Patent and Trademark Office / Google Patents URL: [3]

  • Title: European Patent Specification - Preparation of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine Source: European Patent Office / Googleapis URL: [Link][2]

Sources

A Senior Application Scientist's Guide to 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a lead candidate. Among the myriad of nitrogen-containing heterocycles, halogenated pyrazolopyridines have emerged as privileged structures due to their versatile reactivity and their prevalence in biologically active molecules. This guide provides an in-depth, objective comparison of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine with other key halogenated heterocycles, supported by experimental data and field-proven insights to inform your research and development endeavors.

The Strategic Advantage of Dihalogenated Heterocycles in Medicinal Chemistry

Dihalogenated heterocyclic systems, such as 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, offer a unique platform for the rapid generation of molecular diversity. The two halogen atoms serve as versatile synthetic handles for sequential and site-selective functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies. The nature and position of the halogen atoms significantly impact the reactivity of the scaffold, influencing reaction conditions and the regioselectivity of subsequent transformations.

Unveiling the Potential of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

The 1H-pyrazolo[4,3-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules incorporating this scaffold to interact with a wide range of biological targets. The introduction of bromine atoms at the 5 and 7 positions of the pyridine ring further enhances its utility by providing two distinct points for diversification.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The reactivity of the C-Br bonds in 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a key consideration for its synthetic utility. To provide a clear comparison, we will analyze its expected reactivity alongside other relevant dihalogenated heterocycles, such as 5,7-dibromoquinoline and 2,6-dibromopyridine.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.[1]

Table 1: Comparative Performance of Dihalogenated Heterocycles in Suzuki-Miyaura Coupling

HeterocycleTypical Catalyst SystemTypical Reaction ConditionsExpected Yield (Mono-arylation)Key Considerations
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Pd(dppf)Cl₂, SPhos-based catalysts80-110 °C, 6-18 hModerate to GoodRegioselectivity between C5 and C7 needs to be carefully controlled through catalyst and ligand choice. The pyrazole N-H may require protection.
5,7-Dibromoquinoline Pd(PPh₃)₄, Pd(dppf)Cl₂90-120 °C, 12-24 hGood to Excellent[2]The C5 position is generally more reactive towards mono-arylation.[2]
2,6-Dibromopyridine Pd(OAc)₂, Pd(PPh₃)₄100-120 °C, 16-24 hGoodDi-arylation is common, and achieving selective mono-arylation can be challenging.
2,5-Dibromopyrazine Pd(PPh₃)₄, Pd(dppf)Cl₂80-120 °C, 6-24 hModerate to Good[3]The two bromine atoms have different electronic environments, potentially allowing for selective functionalization.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For electron-deficient heterocycles like pyrazolopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a dioxane/water solvent system is common as it aids in the dissolution of both the organic substrate and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation for the functionalization of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, boronic acid, palladium catalyst, and base in a reaction vessel. B Add degassed solvent (e.g., Dioxane/Water). A->B C Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) with stirring. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction and perform an aqueous work-up. D->E F Extract the product with an organic solvent. E->F G Purify the crude product by column chromatography. F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Mono-Arylation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

This protocol is a representative procedure for the selective mono-arylation of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine. Optimization may be required for specific substrates.

Materials:

  • 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

The Pharmacological Significance of Halogenated Pyrazolopyridines

The introduction of halogen atoms onto the pyrazolopyridine scaffold can significantly influence its pharmacological properties. Halogens can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. For instance, the bromine atoms in 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

Derivatives of pyrazolo[3,4-b]pyridine have shown a wide range of biological activities, including acting as inhibitors of kinases such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[4] Furthermore, pyrazolopyridine derivatives have been investigated as anxiolytic agents.[5]

Table 2: Biological Activities of Representative Halogenated Pyrazolopyridine Derivatives

Compound ClassBiological Target/ActivitySignificance
3-Halopyrazolo[1,5-a]pyrimidinesAnxiolytic activityDemonstrates the potential of halogenated pyrazolopyrimidines in neuroscience drug discovery.[6]
Pyrazolo[3,4-b]pyridine derivativesKinase inhibition (e.g., AMPK activators)Important for the development of therapeutics for metabolic diseases and cancer.[7]
Pyrazolo[3,4-b]pyridinesAnticancer activityThe pyrazolopyridine scaffold is a common feature in many potent anticancer agents.[8]
Pyrazolo[4,3-c]pyridinesPEX14-PEX5 Protein-Protein Interaction InhibitorsPotential as trypanocidal agents for treating devastating infectious diseases.

Logical Relationships in Drug Discovery with Halogenated Heterocycles

The following diagram illustrates the logical progression from a halogenated heterocyclic core to a potential drug candidate.

Drug_Discovery_Logic A Halogenated Heterocyclic Core (e.g., 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine) B Site-Selective Functionalization (e.g., Suzuki Coupling) A->B Versatile Synthetic Handles C Library of Analogs B->C Generation of Diversity D Structure-Activity Relationship (SAR) Studies C->D Biological Screening E Lead Optimization D->E Identification of Key Moieties F Preclinical Candidate E->F Improvement of Pharmacokinetic and Pharmacodynamic Properties

Caption: Logical workflow in fragment-based drug discovery utilizing halogenated heterocycles.

Conclusion

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine stands out as a highly valuable and versatile scaffold for modern drug discovery. Its two bromine atoms provide a gateway for the strategic and selective introduction of a wide array of functional groups, enabling the rapid exploration of chemical space and the fine-tuning of pharmacological properties. When compared to other dihalogenated heterocycles, it offers a unique combination of a purine-like core with predictable, albeit requiring optimization, reactivity in key cross-coupling reactions. For researchers and drug development professionals, a deep understanding of the comparative reactivity and synthetic utility of this and other halogenated heterocycles is paramount for the successful design and execution of innovative and effective therapeutic discovery programs.

References

  • Hess, H. J., et al. (1977). 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates. Journal of Medicinal Chemistry, 20(3), 386-393. [Link]

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry, 62(24), 11333-11354. [Link]

  • Yokoyama, N., et al. (1991). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry, 34(1), 256-266. [Link]

  • Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1595. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

  • Rasheed, T., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(10), 1336. [Link]

Sources

Comparative Inhibitory Activity of Pyrazolo[4,3-b]pyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged heterocyclic system in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, with a particular prominence in the field of kinase inhibition.[1][2] This guide provides a comparative analysis of the inhibitory activities of substituted pyrazolo[4,3-b]pyridine analogs and related isomers. While direct experimental data on 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is not extensively available in the public domain, this guide will draw upon the wealth of information on analogous structures to provide a valuable resource for researchers in drug discovery and development. We will delve into the structure-activity relationships (SAR), inhibitory potencies against various kinase targets, and the experimental methodologies used to characterize these promising compounds.

The core structure of pyrazolopyridines allows for substitutions at multiple positions, enabling fine-tuning of their pharmacological properties.[2] Different isomers, such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-d]pyrimidine, have been explored, each offering a unique vector space for chemical modification and target interaction.[3][4] This versatility has led to the discovery of potent inhibitors for a range of kinases implicated in cancer and inflammatory diseases.

Comparative Inhibitory Potency of Pyrazolopyridine Analogs

The inhibitory activity of pyrazolopyridine analogs is highly dependent on the substitution pattern around the core scaffold. These compounds have been shown to target a variety of protein kinases, often with high potency and selectivity. Below is a comparative table summarizing the inhibitory activities of several representative pyrazolopyridine analogs against their primary kinase targets.

Compound ID/SeriesTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Compound 15y TBK10.21H-pyrazolo[3,4-b]pyridine core[5][6]
Compound 31 Mps12.596pyrazolo[3,4-b]pyridine-based[7]
Compound 10g ALK (L1196M mutant)<0.5pyrazolo[3,4-b]pyridine[8]
Compound 10g ROS1<0.5pyrazolo[3,4-b]pyridine[8]
BMS-265246 (21h) CDK1/cycB61H-pyrazolo[3,4-b]pyridine with 2,6-difluorophenyl[9]
BMS-265246 (21h) CDK2/cycE91H-pyrazolo[3,4-b]pyridine with 2,6-difluorophenyl[9]
Glumetinib (Compound 37) c-Met-1-Sulfonyl-pyrazolo[4,3-b]pyridine[3]
Pyrazolo[4,3-d]pyrimidine series CDK2, CDK5Low nanomolar5-hydroxyalkylamine substitution[10]

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrazolopyridine analogs has provided valuable insights into their structure-activity relationships. The substitutions on the pyrazole and pyridine rings play a crucial role in determining both the potency and selectivity of these inhibitors.

For instance, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as TANK-binding kinase 1 (TBK1) inhibitors, extensive optimization led to the discovery of compound 15y with a remarkable IC50 of 0.2 nM.[5][6] This highlights the significant impact of rational drug design and iterative optimization on achieving high potency. Similarly, a multidisciplinary approach identified compound 31, a pyrazolo[3,4-b]pyridine-based molecule, as a potent Mps1 inhibitor with an IC50 of 2.596 nM.[7]

In the context of anaplastic lymphoma kinase (ALK) inhibitors, a SAR study of pyrazolo[3,4-b]pyridines led to the identification of compound 10g, which potently inhibited the crizotinib-resistant ALK-L1196M mutant with an IC50 of less than 0.5 nM.[8] This demonstrates the potential of the pyrazolopyridine scaffold to overcome drug resistance. Furthermore, the substitution pattern can significantly influence kinase selectivity. For example, the 2,6-difluorophenyl substitution was found to be critical for the potent inhibitory activity of BMS-265246 against CDK1 and CDK2.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of novel pyrazolopyridine analogs, a robust and reproducible in vitro kinase inhibition assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, a common method for determining IC50 values.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase transfers phosphate from ATP to a substrate, and the amount of consumed ATP is proportional to the kinase activity. A luminogenic substrate is then used to generate a light signal from the remaining ATP, which is inversely correlated with kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., a 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine analog)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a surfactant)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Reaction Setup: a. In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells) to each well. b. Add 10 µL of a 2.5X kinase/substrate mixture in kinase buffer to each well. c. Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution in kinase buffer to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection: a. Add 25 µL of the ATP detection reagent to each well. b. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Causality Behind Experimental Choices:

  • DMSO as a solvent: It is a universal solvent for organic compounds and is generally well-tolerated by enzymes at low concentrations.

  • Use of a positive control: A known inhibitor for the target kinase should be included to validate the assay performance.

  • ATP concentration: The ATP concentration is typically set at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Luminescence detection: This method offers high sensitivity, a wide dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Visualizing the Biological Context and Experimental Workflow

To better understand the application of these inhibitors, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G cluster_0 TBK1 Signaling Pathway PRR Pattern Recognition Receptor (PRR) STING STING PRR->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN Pyrazolopyridine Pyrazolopyridine Inhibitor (e.g., 15y) Pyrazolopyridine->TBK1

Caption: A simplified diagram of the TBK1 signaling pathway, a key player in the innate immune response. Pyrazolopyridine analogs, such as compound 15y, can potently inhibit TBK1, thereby blocking downstream signaling to IRF3 and subsequent type I interferon production.[5][6]

G cluster_1 Workflow for Pyrazolopyridine Kinase Inhibitor Discovery Design Compound Design & Library Synthesis HTS High-Throughput Screening (HTS) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Lead_Op->Design In_Vitro In Vitro Profiling (Potency, Selectivity) Lead_Op->In_Vitro Cell_Assays Cell-Based Assays (Proliferation, Target Engagement) In_Vitro->Cell_Assays In_Vivo In Vivo Efficacy & Pharmacokinetics Cell_Assays->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A general workflow for the discovery and development of pyrazolopyridine-based kinase inhibitors, from initial design and synthesis to the selection of a preclinical candidate.

Conclusion

The pyrazolopyridine scaffold is a highly versatile and promising platform for the development of potent and selective kinase inhibitors. While data on the specific 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine analog is limited, the extensive research on related structures provides a strong foundation for future exploration. The insights into structure-activity relationships and the established experimental protocols outlined in this guide offer a valuable resource for researchers aiming to design and evaluate novel pyrazolopyridine-based therapeutics for a range of diseases, including cancer and inflammatory disorders. Continued investigation into this chemical space is warranted and holds the potential for the discovery of next-generation targeted therapies.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Available from: [Link]

  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis. Available from: [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. Available from: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ProQuest. Available from: [Link]

  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases | Request PDF - ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Available from: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available from: [Link]

  • (PDF) Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ResearchGate. Available from: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. Available from: [Link]

  • 1H-pyrazolo[3,4-b] pyridine with high inhibitory activity against MCF-7 - ResearchGate. Available from: [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases: Highly Potent 2,6-Difluorophenacyl Analogues | Request PDF - ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors used in targeted cancer therapy.[1][2] The precise structural characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the validity of biological data. This guide provides a comprehensive framework for the spectroscopic characterization of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, a key intermediate in drug discovery. As empirical data for this specific compound is not widely published, this document leverages expert analysis and comparison with structurally related analogs to predict its spectral features. We will detail the expected outcomes from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, providing field-proven protocols and explaining the causal relationships behind the expected spectral data.

Introduction: The Importance of the Pyrazolo[4,3-b]pyridine Core

The fusion of pyrazole and pyridine rings creates a bioisostere of purines, allowing derivatives to act as competitive inhibitors at the ATP-binding sites of various kinases.[3] Different isomers and substitution patterns on this scaffold can selectively target different kinases, making them invaluable tools in oncology and inflammation research.[4] 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine serves as a versatile building block, where the two bromine atoms can be selectively functionalized through cross-coupling reactions to generate diverse libraries of potential drug candidates.

Accurate spectroscopic identification is the cornerstone of chemical synthesis. This guide is designed for researchers in drug development to confidently identify this target molecule and distinguish it from potential side-products or isomers.

Physicochemical Properties and Key Analogs

A foundational step in characterization is understanding the basic properties of the target molecule and its relevant comparators.

Property5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (Target)7-Bromo-1H-pyrazolo[4,3-c]pyridine (Isomer)
Molecular Formula C₆H₃Br₂N₃C₆H₄BrN₃
Molecular Weight 276.92 g/mol 198.02 g/mol [5]
Structure
CAS Number 1956379-02-41256821-58-5[5]

Mass Spectrometry: The First Step in Identification

Expertise & Experience: For any halogenated compound, mass spectrometry is the most definitive initial analysis. The primary goal is to confirm the molecular weight, but more importantly, to observe the characteristic isotopic pattern of bromine. Bromine has two abundant natural isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[6] A molecule containing two bromine atoms will exhibit a unique triplet of peaks ([M], [M+2], [M+4]) with a relative intensity ratio of approximately 1:2:1.[7][8] This pattern is a highly reliable, self-validating signature for a dibrominated compound.

Predicted Mass Spectrum for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
Ion AdductCalculated m/z (⁷⁹Br/⁷⁹Br)Calculated m/z (⁷⁹Br/⁸¹Br)Calculated m/z (⁸¹Br/⁸¹Br)Expected Intensity Ratio
[M+H]⁺ 277.87279.87281.87~1:2:1
[M+Na]⁺ 299.85301.85303.85~1:2:1

This predicted pattern is a crucial differentiator from mono-brominated impurities or starting materials, which would show a 1:1 doublet for [M] and [M+2] peaks.[9]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of 100-500 m/z.

  • Verification: Check for the presence of the [M+H]⁺ ion and confirm that the observed isotopic cluster matches the predicted 1:2:1 ratio for a dibrominated compound.

Visualization: Mass Spectrometry Analysis Workflow

cluster_MS Mass Spectrometry Workflow prep Sample Preparation (0.1 mg/mL in MeOH) cal Instrument Calibration prep->cal 1. Prepare Sample acq Data Acquisition (Positive ESI Mode) cal->acq 2. Calibrate & Run ver Data Verification acq->ver 3. Analyze Spectrum confirm Structure Confirmed (Correct MW & Isotope Pattern) ver->confirm Isotopic pattern 1:2:1? reject Structure Rejected (Incorrect MW or Pattern) ver->reject Pattern incorrect?

Caption: Standard workflow for confirming molecular weight and isotopic signature.

¹H and ¹³C NMR Spectroscopy: Elucidating the Core Structure

Expertise & Experience: NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. For 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, we expect a simple but informative ¹H NMR spectrum. The molecule has only two aromatic protons and one N-H proton. The bromine atoms are strong electron-withdrawing groups, which will deshield adjacent protons, shifting their signals downfield.[10] In ¹³C NMR, the carbons directly attached to bromine will show a characteristic upfield shift and reduced intensity due to quadrupolar relaxation effects of the bromine nuclei.[10]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.0Broad Singlet1HN1-HThe N-H of the pyrazole ring is typically broad and significantly downfield.
~8.6Singlet1HH-3The proton on the pyrazole ring. Expected to be a singlet as adjacent positions are substituted.
~8.4Singlet1HH-6The sole proton on the pyridine ring, flanked by two bromine atoms. Expected to be a singlet.
Comparative ¹³C NMR Data: Predicted vs. Analogs

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The number of signals confirms the molecular symmetry.

Carbon PositionPredicted Shift (δ, ppm) for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridineRationale
C3~135Aromatic CH in pyrazole ring.
C3a~120Bridgehead carbon.
C5~110Carbon bearing a bromine atom.
C6~125Aromatic CH in pyridine ring.
C7~115Carbon bearing a bromine atom.
C7a~145Bridgehead carbon adjacent to pyridine nitrogen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

  • Analysis: Integrate the proton signals and assign the peaks based on their chemical shift, multiplicity, and comparison to predicted values and known analogs.

Visualization: NMR Analysis Workflow

cluster_NMR NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in DMSO-d6) acq_h1 Acquire ¹H Spectrum prep->acq_h1 acq_c13 Acquire ¹³C Spectrum prep->acq_c13 proc Data Processing (FT, Phasing, Baseline) acq_h1->proc acq_c13->proc analysis Spectral Analysis (Shifts, Integration, Multiplicity) proc->analysis confirm Structure Verified analysis->confirm

Caption: A streamlined workflow for structural elucidation via NMR.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is excellent for confirming the presence of key functional groups.[11] For 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, the most diagnostic peaks will be the N-H stretch from the pyrazole ring and the various C=C and C=N stretching vibrations within the aromatic system.[12][13] The absence of strong signals in the aliphatic C-H region (~2850-3000 cm⁻¹) is also a key confirmation point.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3300Medium, BroadN-H StretchPyrazole N-H
3050 - 3100Weak-MediumC-H StretchAromatic C-H
1610 - 1640MediumC=N StretchPyridine Ring
1500 - 1580Medium-StrongC=C StretchAromatic Rings
1400 - 1480MediumRing StretchingPyrazole/Pyridine
Below 800Medium-StrongC-Br StretchCarbon-Bromine Bond
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.

Integrated Approach and Comparison Summary

A single technique is never sufficient for unambiguous structure proof. The logical flow is to first use MS to confirm the mass and dibromo nature, followed by NMR to establish the precise atomic connectivity, and finally IR to verify functional groups.

TechniquePredicted Data for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridineKey Differentiating Feature
MS [M+H]⁺ triplet at m/z 278, 280, 2821:2:1 isotopic pattern confirms two bromine atoms.
¹H NMR Two aromatic singlets (~8.6, ~8.4 ppm), one broad N-H (~14.0 ppm)The number and simplicity of signals confirm the substitution pattern.
IR Broad N-H stretch (~3200 cm⁻¹), aromatic C=C/C=N bands (1500-1640 cm⁻¹)Confirms the pyrazole N-H and the aromatic core.

By comparing the acquired data against these benchmarks, a researcher can confidently validate the synthesis of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine and proceed with its use in further drug discovery efforts.

References

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available: [Link]

  • De Gruyter. (2015). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Available: [Link]

  • Whitman College. GCMS Section 6.5. Available: [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available: [Link]

  • Al-Omair, M. A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available: [Link]

  • Doc Brown's Chemistry. Interpreting the mass spectrum of 1,2-dibromoethane. Available: [Link]

  • Doc Brown's Chemistry. Interpreting the mass spectrum of 1,1-dibromoethane. Available: [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. Available: [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. Available: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available: [Link]

  • El-Remaily, M. A. A. A., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. Available: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1947854
  • Bellan, A., et al. (2020). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available: [Link]

  • University of Ottawa. (Br) Bromine NMR. Available: [Link]

  • National Institutes of Health. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available: [Link]

  • Ziegler, M., et al. (2018). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition. Available: [Link]

  • Harper, J. B., et al. (2012). 79 Br NMR spectroscopy as a practical tool for kinetic analysis. ResearchGate. Available: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available: [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available: [Link]

  • Gucký, T., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. Available: [Link]

  • PubChemLite. 7-bromo-1h-pyrazolo[4,3-c]pyridine. Available: [Link]

  • Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry. Available: [Link]

  • Taha, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Available: [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Available: [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available: [Link]

  • Bakulina, O., et al. (2022). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available: [Link]

  • ResearchGate. a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c). Available: [Link]

  • Singh, S., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Results in Chemistry. Available: [Link]

Sources

Comparative Guide: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor design, the pyrazolopyridine system represents a privileged scaffold, serving as a robust bioisostere for the indole and purine cores found in endogenous ligands like ATP. While the pyrazolo[3,4-b]pyridine isomer has historically dominated the literature due to accessible synthetic routes from aminopyrazoles, the pyrazolo[4,3-b]pyridine scaffold has emerged as a powerful alternative, offering distinct vectors for hydrogen bonding and improved metabolic stability profiles in specific contexts.

This guide objectively compares these two isomers, analyzing their structural distinctiveness, synthetic accessibility, and biological performance to aid medicinal chemists in scaffold selection.

Structural Architecture & Physicochemical Properties[1]

The fundamental difference between these scaffolds lies in the fusion orientation of the pyrazole ring relative to the pyridine nitrogen. This subtle shift dramatically alters the electronic landscape and the vector of the hydrogen bond acceptor (the pyridine nitrogen) in the hinge-binding region of kinases.

Structural Comparison
  • Pyrazolo[3,4-b]pyridine: The pyridine nitrogen is located at position 7 (IUPAC numbering for the fused system can vary, but relative to the pyrazole NH at position 1, the pyridine N is "distal"). It mimics the N7 of purines.

  • Pyrazolo[4,3-b]pyridine: The pyridine nitrogen is located at position 5. It presents a different acceptor vector, often utilized to capture specific water-mediated interactions or backbone amides that [3,4-b] cannot reach.

Tautomerism: Both scaffolds prefer the 1H-tautomer in solution over the 2H-form due to aromatic stabilization, though N-substitution locks this conformation in drug candidates.

ScaffoldComparison cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[4,3-b]pyridine S1 Pyridine N (Position 7 equivalent) Mimics Purine N7 S2 H-Bond Acceptor Vector: ~240° S1->S2 Electronic Profile S3 Pyridine N (Position 5 equivalent) Unique Vector S4 H-Bond Acceptor Vector: ~300° S3->S4 Electronic Profile

Figure 1: Structural divergence affecting H-bond acceptor vectors.

Synthetic Accessibility & Strategies

The choice of scaffold is often dictated by synthetic feasibility. The [3,4-b] system is generally considered more accessible via "bottom-up" cyclization, whereas [4,3-b] often requires specific pyridine precursors.

Pyrazolo[3,4-b]pyridine Synthesis

The dominant route involves the condensation of 5-aminopyrazoles with 1,3-bis-electrophiles (e.g., malonates,


-keto esters). This method allows for facile introduction of diversity at the 3, 4, and 6 positions.
  • Pros: 5-aminopyrazoles are cheap and readily available; high regio-control.

  • Cons: Limited diversity at the pyridine 5-position unless pre-functionalized synthons are used.

Pyrazolo[4,3-b]pyridine Synthesis

This scaffold is frequently accessed via the 2-chloro-3-nitropyridine route. Nucleophilic aromatic substitution (


) with hydrazine followed by reduction/cyclization yields the core.
  • Pros: Allows late-stage functionalization of the pyridine ring; robust for generating 1-substituted derivatives.

  • Cons: Starting materials (substituted 2-chloro-3-nitropyridines) can be expensive or require multi-step synthesis; potential for explosive intermediates (azides/hydrazines) requires safety controls.

SynthesisPathways Start34 5-Aminopyrazole Inter34 Michael Addition Intermediate Start34->Inter34 Condensation Reagent34 1,3-Bis-electrophile (e.g., Malonate) Reagent34->Inter34 Prod34 Pyrazolo[3,4-b]pyridine Inter34->Prod34 Cyclization (Acid/Base Heat) Start43 2-Chloro-3-nitropyridine Inter43 2-Hydrazino-3-nitropyridine Start43->Inter43 SnAr Reagent43 Hydrazine / Amine Reagent43->Inter43 Prod43 Pyrazolo[4,3-b]pyridine Inter43->Prod43 Reductive Cyclization (Fe/AcOH or H2/Pd)

Figure 2: Comparative synthetic workflows. The [3,4-b] route builds the pyridine ring, while the [4,3-b] route typically builds the pyrazole ring.

Biological Performance & SAR

Kinase Binding Modes

Both scaffolds are Type I kinase inhibitors (ATP-competitive), binding to the hinge region.

  • [3,4-b] Mode: Typically forms a bidentate H-bond interaction. The pyrazole NH (donor) binds to the hinge backbone carbonyl (e.g., Glu residue), and the pyridine N (acceptor) binds to the backbone NH (e.g., Met residue). This mimics the Adenine binding mode.

  • [4,3-b] Mode: The shifted nitrogen changes the geometry. While it can still act as a hinge binder, the [4,3-b] core is often used when the "standard" adenine mimicry leads to steric clashes or when a water-mediated bridge is required for selectivity.

Case Studies in Drug Discovery
FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridine
Primary Target Class TRK, TBK1, Mps1, Topoisomerase IIc-Met, GAK, PD-1/PD-L1
Representative Drug TRK Inhibitors (Series C03/C09) (Note: Larotrectinib is [1,5-a]pyrimidine, but [3,4-b] is a key competitor scaffold)Glumetinib (SCC244) Highly selective c-Met inhibitor approved in China (2023)
Selectivity Profile Broad kinome activity; often requires optimization to avoid off-target CDK inhibition.[1]High selectivity observed in c-Met (Glumetinib >2400-fold vs 312 kinases).[2]
Metabolic Liability Pyridine ring oxidation is possible; N1-alkylation usually required for solubility.Generally stable; 1-methyl derivatives show good oral bioavailability.

Spotlight: Glumetinib (Pyrazolo[4,3-b]pyridine) Glumetinib demonstrates the power of the [4,3-b] scaffold. Its high selectivity for c-Met over homologous kinases (Axl, Mer) is attributed to the specific geometry of the scaffold allowing optimal positioning of the sulfonyl group to interact with the unique c-Met active site, a conformation less accessible to the [3,4-b] isomer.

Experimental Protocols

Protocol A: Representative Synthesis of Pyrazolo[4,3-b]pyridine Core

Rationale: This protocol utilizes the nitro-reduction route, which is robust for generating 1-substituted derivatives essential for SAR exploration.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Substituted Hydrazine (e.g., Methylhydrazine) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Ethanol (Solvent)

  • Iron powder (Fe) / Acetic Acid (AcOH) (Reductant)

Procedure:

  • S_NAr Step: Dissolve 2-chloro-3-nitropyridine in Ethanol (0.5 M). Add TEA and cool to 0°C. Dropwise add Methylhydrazine. Stir at RT for 4 hours. Monitor by TLC (formation of yellow intermediate).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water/brine. Dry over Na2SO4. Yields 2-(1-methylhydrazinyl)-3-nitropyridine.

  • Reductive Cyclization: Dissolve intermediate in AcOH/EtOH (1:1). Add Fe powder (5 eq). Reflux (80°C) for 3 hours. The nitro group reduces to an amine, which spontaneously condenses with the hydrazine moiety (if an aldehyde equivalent is present) or requires a one-carbon source (e.g., triethyl orthoformate) if not pre-functionalized.

    • Modification: For direct cyclization without external carbon, use 2-acetyl-3-nitropyridine precursors to yield 3-methyl-pyrazolo[4,3-b]pyridine.

  • Purification: Filter off Fe through Celite. Neutralize filtrate with NaHCO3. Extract with DCM. Purify via Flash Chromatography (Hex/EtOAc).

Protocol B: Kinase Selectivity Assay (ADP-Glo™ Platform)

Rationale: To differentiate the binding affinity of the two scaffolds, a luminescence-based ADP detection assay is standard.

Materials:

  • Kinase (e.g., c-Met or TRKA)[3]

  • ATP (Ultra-pure)

  • Substrate (Poly E4Y)

  • Test Compounds ([3,4-b] and [4,3-b] analogs)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Enzyme Reaction: In a 384-well plate, incubate Kinase (5 ng/well) with Test Compound (variable concentration, 0.1 nM - 10 µM) for 15 min at RT.

  • Substrate Addition: Add ATP (at Km_app) and Substrate. Incubate for 60 min at RT.

  • ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis: Measure Luminescence. Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Recommendations

If your goal is...Choose Pyrazolo[3,4-b]pyridine Choose Pyrazolo[4,3-b]pyridine
Rapid Library Generation YES. Aminopyrazoles are abundant; 2-step synthesis allows high throughput.NO. Synthesis is longer and starting materials are fewer.
Novel IP Space NO. Heavily patented (TRK, CDK inhibitors).YES. Less crowded IP landscape; unique binding vectors.
Selectivity vs. Homologs Difficult. Often hits multiple kinases (Pan-inhibitor).YES. Unique geometry (like in Glumetinib) aids selectivity.
Solubility Moderate. Requires solubilizing tails (morpholine, piperazine).Moderate to Good. N-position can influence pKa and solvation.
Final Verdict

Use Pyrazolo[3,4-b]pyridine for initial hit finding and broad-spectrum activity.[4][5][6][7] Pivot to Pyrazolo[4,3-b]pyridine ("Scaffold Hopping") when you need to break an IP wall or solve a specific selectivity problem (e.g., c-Met vs. RON) where the standard hinge-binding vector fails.

References
  • Glumetinib (SCC244) Clinical Approval & Mechanism: Ai, J., et al. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models.[2][8] Molecular Cancer Therapeutics.[8]Link

  • Pyrazolo[3,4-b]pyridine Synthesis & TRK Inhibition: Liu, N., et al. (2022).[3] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances.Link[5]

  • Synthetic Routes to Pyrazolo[4,3-b]pyridines: Lipeeva, A. V., et al. (2023).[9] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences.Link

  • Scaffold Hopping Strategies (Isothiazolo to Pyrazolo): Hossain, M. I., et al. (2021). A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ChemMedChem.Link

  • General Review of Pyrazolopyridines: Verma, G., et al. (2020).[3] Pyrazolo[3,4-b]pyridine: A Privileged Scaffold in Drug Discovery.[4] Mini-Reviews in Medicinal Chemistry.Link

Sources

Assessing the Purity of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine by HPLC: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a critical halogenated bicyclic building block, frequently utilized in the synthesis of complex therapeutics such as phosphodiesterase 1 (PDE1) inhibitors 1. Accurately assessing its purity via High-Performance Liquid Chromatography (HPLC) presents a unique analytical challenge. The molecule features a mixed basic/acidic nitrogen heterocycle and two highly polarizable, bulky bromine atoms. Consequently, standard reversed-phase methods often fail to resolve the target compound from closely related impurities, such as mono-brominated intermediates or regioisomers.

This guide objectively compares the performance of traditional C18 columns against alternative selectivities (Biphenyl and PFP) to establish a robust, self-validating purity assessment protocol.

Stationary Phase Dynamics: The Causality of Column Selection

When separating halogenated aromatics, relying solely on hydrophobic (van der Waals) interactions—the primary retention mechanism of C18 columns—often results in the co-elution of structurally similar impurities 2. To achieve baseline separation, we must exploit the specific electronic properties of the analyte.

  • Traditional C18 (Octadecylsilane): Provides excellent general retention but lacks the spatial and electronic recognition required to separate positional bromine isomers.

  • Biphenyl Phase: Offers a powerful mixed-mode retention mechanism. The dual aromatic rings provide strong

    
     interactions and enhanced polarizability, which strongly interact with the electron-rich bromine substituents, allowing for the resolution of closely eluting impurities 23.
    
  • PFP (Pentafluorophenyl) Phase: Introduces dipole-dipole, hydrogen bonding, and specific halogen-fluorine interactions. PFP phases are highly selective for halogenated compounds, offering orthogonal selectivity to C18 34.

Mechanisms Analyte 5,7-Dibromo-1H- pyrazolo[4,3-b]pyridine C18 C18 Phase (Hydrophobic Dispersion) Analyte->C18 Weak Selectivity Biphenyl Biphenyl Phase (π-π & Polarizability) Analyte->Biphenyl High Selectivity PFP PFP Phase (Dipole & Halogen) Analyte->PFP Orthogonal Selectivity

Dominant HPLC Retention Mechanisms for Halogenated Heterocycles

Experimental Workflow & Self-Validating Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) that acts as a gatekeeper; if the system cannot prove its resolving power upfront, no sample analysis is permitted.

Workflow Start Sample Preparation (Analyte + Impurities) Screen Column Screening (C18 vs. Biphenyl vs. PFP) Start->Screen Phase Mobile Phase Optimization (0.1% TFA / MeCN) Screen->Phase Eval Chromatographic Evaluation (Resolution & Symmetry) Phase->Eval Valid Method Validation (SST Purity Assessment) Eval->Valid

HPLC Method Development Workflow for Halogenated Pyrazolopyridines

Step-by-Step Protocol

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: The basic pyridine nitrogen in the analyte interacts strongly with residual silanols on the silica support, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the nitrogen and masking silanol interactions to ensure sharp, symmetrical peaks.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (capturing the optimal absorbance of the conjugated pyrazolopyridine chromophore).

  • Column Temperature: 35°C.

    • Causality: Elevating the temperature slightly above ambient reduces mobile phase viscosity, improving mass transfer kinetics and lowering backpressure.

  • Injection Volume: 5 µL.

3. Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 10%

    
     90% B (Linear gradient for main elution)
    
  • 10.0 - 12.0 min: 90% B (Column wash)

  • 12.0 - 12.1 min: 90%

    
     10% B
    
  • 12.1 - 15.0 min: 10% B (Re-equilibration)

4. System Suitability Test (SST) – The Gatekeeper

  • SST Solution: Spike a 1.0 mg/mL solution of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine with 0.1% (w/w) of its most challenging related substance (e.g., 5-Bromo-1H-pyrazolo[4,3-b]pyridine).

  • Validation Criteria: The analytical run is only considered valid if the resolution (

    
    ) between the mono-bromo impurity and the target di-bromo peak is 
    
    
    
    , and the peak asymmetry (
    
    
    ) of the main peak is between 0.9 and 1.2 .

Comparative Experimental Data

To objectively compare performance, identical gradient conditions were applied to three different stationary phases. The data below illustrates the critical failure of standard C18 columns when analyzing this specific halogenated scaffold.

Column PhaseDimensions & Particle SizeRetention Time (min)Peak Asymmetry (

)
Resolution (

) from Mono-bromo Impurity
Suitability Status
Traditional C18 150 x 4.6 mm, 3.0 µm7.451.351.4FAIL
Biphenyl 150 x 4.6 mm, 2.7 µm8.121.052.8PASS
PFP 150 x 4.6 mm, 2.6 µm7.801.103.1PASS
Data Interpretation

The quantitative data clearly demonstrates that alternative phases drastically outperform C18 for this analyte. The Traditional C18 column fails the SST criteria (


 < 2.0), meaning any purity reported using this column would likely be artificially inflated due to co-eluting impurities.

Conversely, the Biphenyl column exhibits superior peak shape (


 = 1.05) and excellent resolution, driven by the 

interactions aligning with the conjugated pyrazolopyridine system 2. The PFP column provides the highest overall resolution (

= 3.1), a direct result of the strong electronegative repulsion/attraction dynamics between the stationary phase fluorines and the analyte's bromine atoms 3.

Conclusion

For the purity assessment of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, relying on a standard C18 column introduces a high risk of analytical failure. Transitioning to a Biphenyl or PFP stationary phase—combined with an acidic mobile phase to control nitrogen ionization—provides a robust, self-validating method that meets stringent pharmaceutical development standards.

References

  • Google Patents. "US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors.
  • BenchChem.
  • Restek. "LC Column Comparison - Restek Resource Hub." Restek.
  • ThermoFisher. "Consider Column Variety for Effective Separations: Biphenyl and Beyond." ThermoFisher.

Sources

Safety Operating Guide

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

As a Senior Application Scientist, I frequently consult with laboratories scaling up the use of complex halogenated heterocycles in drug discovery. While 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a highly valuable building block, its structural features—specifically the dual bromine substitutions on a nitrogen-rich pyrazolopyridine core—demand rigorous, specialized disposal protocols.

Improper disposal of halogenated aromatics can lead to severe regulatory violations and the formation of highly toxic brominated byproducts. This guide provides a self-validating, step-by-step operational plan to ensure complete regulatory compliance, environmental responsibility, and laboratory safety.

Chemical Profile & Hazard Assessment

Before initiating any disposal or operational workflow, personnel must understand the quantitative and categorical hazards associated with this compound. Under the Resource Conservation and Recovery Act (RCRA), the presence of two bromine atoms strictly classifies this material as a Halogenated Organic Waste [1].

Table 1: Quantitative and Categorical Safety Data

ParameterQuantitative / Categorical DataOperational & Safety Impact
CAS Number 1956379-02-4Unique identifier required for EHS waste manifests[2].
Molecular Formula C6H3Br2N3High halogen content dictates specialized incineration[2].
Storage Temperature 2–8°CPrevents thermal degradation prior to experimental use[2].
Toxicity (Oral) Acute Tox. 4 (H302)Requires strict PPE to prevent accidental ingestion[2].
Irritation Hazards Skin (H315), Eye (H319), Resp. (H335)Mandates handling in a fume hood to avoid aerosol inhalation[2].

The Mechanistic Science of Halogenated Waste Destruction

A common operational error is disposing of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in standard non-halogenated organic waste streams. Why is this dangerous? The answer lies in the thermodynamics of carbon-bromine (C-Br) bond cleavage.

When combusted at standard incinerator temperatures (e.g., 870°C), halogenated heterocycles undergo incomplete combustion. This low-temperature oxidation fails to fully cleave the aromatic ring systems, leading to the generation of corrosive hydrogen bromide (HBr) gas and the potential recombination of fragments into highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and furans (PBDFs).

To fully mineralize this compound into benign molecules (CO₂, H₂O, N₂) and manage the halogen load, the Environmental Protection Agency (EPA) mandates high-temperature thermal incineration[3].

Table 2: Standard vs. Halogenated Waste Incineration Parameters

ParameterStandard Organic IncinerationHalogenated Waste Incineration
Target Operating Temperature 870°C (1600°F)≥ 1100°C (2000°F)[3]
Minimum Residence Time 0.75 seconds≥ 1.0 second[3]
Post-Oxidation Scrubbing Not typically requiredMandatory (Acid Gas Scrubber)[3]
Risk of Dioxin Formation LowHigh (if temperature is insufficient)

Step-by-Step Operational Protocols

The following self-validating protocols ensure that waste is properly contained and routed to the correct destruction facility without cross-contamination.

Protocol 1: Routine Waste Segregation and Containment

Rationale: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and introduces chemical incompatibilities[4].

  • Container Selection: Select a chemically compatible, non-reactive container (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, tight-fitting lid[4].

  • Waste Segregation: Strictly isolate 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine waste (both solid powders and dissolved liquid solutions) from non-halogenated organic waste streams[4].

  • Labeling: Affix a compliant hazardous waste label. The label must explicitly state "Hazardous Waste: Halogenated Organic", list the chemical name, and display the GHS hazard pictograms for Acute Toxicity and Irritation[2].

  • Accumulation: Store the sealed container in a designated, well-ventilated satellite accumulation area, maintaining ambient temperatures away from direct sunlight[2]. Do not overfill the container; leave at least 10% headspace to prevent pressure buildup.

Protocol 2: Spill Decontamination and Pre-Disposal Recovery

Rationale: The compound causes skin, eye, and respiratory irritation[2]. Immediate and correct decontamination prevents the aerosolization of the brominated powder.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: chemical-resistant gloves, safety goggles with side-shields, and a suitable particulate respirator[2].

  • Solid Spill Containment: Do not dry sweep, as this generates hazardous aerosols. Gently cover the spilled powder with slightly moistened universal binders or diatomaceous earth to suppress dust[2].

  • Collection: Carefully scoop the absorbed mixture using non-sparking tools and transfer it into a designated puncture-resistant halogenated waste container[4].

  • Surface Decontamination: Scrub the contaminated surface with an appropriate solvent (e.g., alcohol) to dissolve residual traces, then absorb the liquid with spill pads[2].

  • Final Disposal: Place all used spill pads, contaminated PPE, and cleaning materials into the halogenated waste container for Environmental Health and Safety (EHS) collection[4].

Disposal Workflow Visualization

The following logical workflow illustrates the decision tree for segregating and destroying 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine waste.

DisposalWorkflow Start Waste Generation: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Powder/Solid Liquid Liquid Waste (Organic Solutions) State->Liquid Dissolved ContainerS HDPE/Glass Solid Container Label: Halogenated Organic Solid->ContainerS ContainerL Vented Liquid Container Label: Halogenated Organic Liquid->ContainerL EHS EHS / Hazardous Waste Transfer ContainerS->EHS ContainerL->EHS Incineration High-Temp Incineration (>1100°C) with Acid Gas Scrubbing EHS->Incineration RCRA Compliant

Workflow for the segregation and high-temperature incineration of halogenated heterocyclic waste.

References

  • U.S. Environmental Protection Agency (EPA). "EPA Rules For Hazardous Waste Management: A Primer on RCRA." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerator (EPA-452/F-03-022)." EPA.gov. Available at:[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, your safety is paramount. This guide provides essential, in-depth information on the correct selection and use of Personal Protective Equipment (PPE) when handling 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Understanding the Hazards

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound. While specific toxicological data for this exact compound is not extensively published, the presence of the dibromo-pyridine structure necessitates a cautious approach. Halogenated aromatic compounds can present various health hazards, including skin and eye irritation, respiratory tract irritation, and potential for systemic toxicity.[1][2] The pyridine functional group itself can cause a range of adverse health effects, including nausea, headaches, and damage to the liver, kidneys, and central nervous system.[3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety requirement.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to reinforce the foundational principles of laboratory safety:

  • Engineering Controls First: PPE is the last line of defense. All work with 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][9]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[10][11]

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine in any form (solid or in solution).

Eye and Face Protection: Your First Line of Defense
  • Requirement: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[12] However, due to the risk of splashes, chemical splash goggles are strongly recommended.

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a full-face shield must be worn in conjunction with chemical splash goggles.[12][13] Standard prescription glasses do not provide adequate protection.[12]

Causality: The eyes are highly susceptible to chemical splashes, which can cause serious and irreversible damage.[8] The recommended eyewear creates a seal around the eyes, preventing entry of liquids and airborne particles.

Skin and Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A flame-resistant (FR) lab coat that is fully buttoned is required.[12] This provides a removable barrier to protect your skin and personal clothing from contamination.

  • Gloves: Due to the nature of halogenated pyridines, selecting the appropriate glove material is critical.

    • Recommended: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pyridine and related compounds.[10]

    • Not Recommended: Nitrile gloves are explicitly not recommended for prolonged contact with pyridine, as they may offer insufficient protection.[10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Double Gloving: For enhanced protection, consider wearing two pairs of compatible gloves. This is especially important during procedures with a higher risk of splashes or when handling concentrated solutions.

  • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[12] Avoid wearing synthetic clothing like nylon or polyester, as they can melt and adhere to the skin in case of a fire.[12]

Causality: Dermal absorption is a significant route of exposure for many chemicals.[3] Impervious gloves and a lab coat prevent direct skin contact. Proper attire minimizes the risk of accidental skin exposure.

Respiratory Protection: Safeguarding Against Inhalation
  • Primary Control: As stated, all work should be conducted in a certified chemical fume hood to control airborne concentrations.[6][10]

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.

    • Type of Respirator: A NIOSH-approved respirator with organic vapor cartridges is necessary.[3] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be required.[3]

    • Fit Testing and Training: Personnel must be medically cleared, fit-tested, and trained in the proper use, maintenance, and limitations of the selected respirator.[10]

Causality: Inhalation of chemical vapors or dust can lead to respiratory irritation and systemic toxicity.[6][7] A properly selected and fitted respirator provides a barrier to prevent the entry of these contaminants into the respiratory system.

Operational and Disposal Plans

Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • During Work: Always handle 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine within a chemical fume hood. Avoid creating dust if handling the solid form.

  • After Work: Carefully remove and dispose of gloves. Wash hands thoroughly with soap and water. Clean any contaminated surfaces.

Spill Response
  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear the appropriate PPE (including respiratory protection if necessary), absorb the spill with an inert dry material, and place it in a sealed container for hazardous waste disposal.[10]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal

All waste materials contaminated with 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, including gloves, absorbent materials, and empty containers, must be collected in a properly labeled, sealed, and compatible hazardous waste container.[8][10] Dispose of the waste through your institution's designated hazardous waste program.

Summary of PPE Requirements

Protection Type Minimum Requirement Enhanced Protection/Specific Scenarios
Eye/Face ANSI Z87.1 compliant safety glasses with side shieldsChemical splash goggles; Face shield over goggles for splash risk
Skin/Body Flame-resistant lab coat, long pants, closed-toe shoesN/A
Hand Butyl rubber or PVA glovesDouble gloving
Respiratory Work in a chemical fume hoodNIOSH-approved respirator with organic vapor cartridges for spills or inadequate ventilation

Logical Flow for PPE Selection

PPE_Selection_Workflow start Start: Handling 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine fume_hood Is work conducted in a certified chemical fume hood? start->fume_hood ppe_core Mandatory PPE: - Safety Goggles - FR Lab Coat - Butyl/PVA Gloves - Appropriate Attire fume_hood->ppe_core Yes stop STOP WORK Consult EHS fume_hood->stop No splash_risk Is there a significant splash risk? ppe_core->splash_risk face_shield Add Full Face Shield splash_risk->face_shield Yes inhalation_risk Potential for inhalation (e.g., spill, poor ventilation)? splash_risk->inhalation_risk No face_shield->inhalation_risk respirator Wear NIOSH-approved Respirator (Fit-testing required) inhalation_risk->respirator Yes end Proceed with work inhalation_risk->end No respirator->end

Caption: Decision workflow for selecting appropriate PPE.

References

  • Flame Resistant PPE | Department of Chemistry and Biochemistry - The Ohio State University. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]

  • Pyridine Standard Operating Procedure - Washington State University. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. Available at: [Link]

  • Hazardous Substance Fact Sheet: Pyridine - NJ.gov. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. Available at: [Link]

  • Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]

  • PYRIDINE | Occupational Safety and Health Administration. Available at: [Link]

  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 - PubChem. Available at: [Link]

  • Toxicology of selected brominated aromatic compounds - National Library of Medicine. Available at: [Link]

  • Toxicity of dipyridyl compounds and related compounds - PubMed. Available at: [Link]

  • Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC. Available at: [Link]

  • Toxicological evaluations of some brominated biphenyls - PubMed. Available at: [Link]

  • Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats - PubMed. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.